Product packaging for 3-Methyldec-3-ene(Cat. No.:CAS No. 36969-75-2)

3-Methyldec-3-ene

Cat. No.: B15475054
CAS No.: 36969-75-2
M. Wt: 154.29 g/mol
InChI Key: GPVHYJXOEMPKHL-UHFFFAOYSA-N
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Description

3-Methyldec-3-ene is an organic compound with the molecular formula C11H22 and a molecular weight of 154.29 g/mol . This hydrocarbon features a ten-carbon chain with a methyl substituent and a double bond at the third carbon, a structure that classifies it as an alkene . The compound is associated with stereoisomers, including the (Z)- configuration, which is also known as (Z)-3-Methyl-3-decen . As a specialized alkene, this compound serves as a valuable building block in organic synthesis and materials science research. Compounds of this class are often investigated for their utility in various chemical reactions, such as hydroboration-oxidation, which is a key method for the syn addition of water across a double bond to form alcohols . Furthermore, alkenes are fundamental components in click chemistry, exemplified by the radical-mediated thiol-ene reaction, which is widely used for the modification of peptides and polymers due to its high efficiency and orthogonality . This product is intended for use as a chemical reference standard or synthetic intermediate in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the relevant scientific literature for specific application protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22 B15475054 3-Methyldec-3-ene CAS No. 36969-75-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36969-75-2

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

3-methyldec-3-ene

InChI

InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h10H,4-9H2,1-3H3

InChI Key

GPVHYJXOEMPKHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (E)-3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, (E)-3-Methyldec-3-ene. This document details a reliable synthetic pathway, outlines a complete characterization protocol, and presents the expected analytical data in a clear, tabular format. The synthesis section focuses on a stereoselective Wittig reaction, a cornerstone of modern organic synthesis for the creation of specific alkene isomers. The characterization section details the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing a benchmark for successful synthesis.

Synthesis of (E)-3-Methyldec-3-ene

The synthesis of (E)-3-Methyldec-3-ene can be efficiently achieved via a Wittig reaction, a powerful method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[1] To ensure the desired (E)-stereochemistry, the Schlosser modification of the Wittig reaction is proposed, which favors the formation of the trans-alkene from non-stabilized ylides.[2][3]

The overall synthetic strategy involves the reaction of heptanal (B48729) with the ylide generated from ethyltriphenylphosphonium bromide.

Proposed Synthetic Pathway: The Wittig Reaction (Schlosser Modification)

The two main components for this synthesis are:

  • Heptanal: A commercially available aldehyde.

  • Ethyltriphenylphosphonium bromide: This phosphonium salt is prepared from the reaction of triphenylphosphine (B44618) with ethyl bromide.[4]

The reaction proceeds in two main stages: the formation of the phosphonium ylide and the subsequent reaction with the aldehyde to form the alkene. The Schlosser modification involves the use of a second equivalent of strong base at low temperature to deprotonate the betaine (B1666868) intermediate, followed by a protonation step to favor the formation of the threo-betaine, which then eliminates to give the (E)-alkene.[2][3]

An alternative, though less stereoselective for the E-isomer without specific reagents, would be a Grignard-based synthesis. This would involve the reaction of a Grignard reagent (e.g., propyl magnesium bromide) with heptan-2-one, followed by dehydration of the resulting tertiary alcohol. However, this dehydration step often leads to a mixture of alkene isomers.

Experimental Protocol: Wittig Reaction (Schlosser Modification)

Step 1: Preparation of the Phosphonium Ylide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise to the stirred suspension.

  • Allow the resulting deep red or orange solution, the phosphonium ylide, to stir at -78 °C for 1 hour.

Step 2: Reaction with Heptanal and Schlosser Modification

  • To the ylide solution at -78 °C, add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, during which the color will likely fade.

  • Add a second equivalent of n-BuLi at -78 °C and stir for an additional 30 minutes.

  • Introduce a proton source, such as methanol, to the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude product, which contains the desired (E)-3-Methyldec-3-ene and triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica (B1680970) gel.

  • A non-polar eluent system, such as hexanes, is typically sufficient to separate the non-polar alkene from the more polar triphenylphosphine oxide.

  • Collect the fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield (E)-3-Methyldec-3-ene as a colorless oil.

Characterization of (E)-3-Methyldec-3-ene

A thorough characterization of the synthesized product is essential to confirm its identity, purity, and stereochemistry. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized molecule. Both ¹H and ¹³C NMR spectra are crucial for confirming the connectivity and stereochemistry.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.2 - 5.4t1H=CH- (vinylic proton)
~2.0 - 2.1q2H-CH₂-CH=
~1.9 - 2.0q2H=C-CH₂-CH₂-
~1.6s3H=C-CH₃
~1.2 - 1.4m8H-(CH₂)₄-CH₃
~0.9t3H-CH₂-CH₃ (ethyl)
~0.8 - 0.9t3H-CH₂-CH₃ (heptyl)

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~135 - 140=C(CH₃)-
~120 - 125=CH-
~30 - 35=C-CH₂-
~25 - 30-CH₂-CH=
~22 - 32-(CH₂)₄-
~15 - 20=C-CH₃
~14-CH₂-CH₃ (ethyl)
~14-CH₂-CH₃ (heptyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For (E)-3-Methyldec-3-ene, the key absorptions are related to the carbon-carbon double bond and the C-H bonds. For trisubstituted alkenes, the C=C stretching peak is expected to be in the 1660-1680 cm⁻¹ range, and the out-of-plane C-H bending (wag) should appear around 800-840 cm⁻¹.[5][6]

Predicted IR Absorption Data

Frequency (cm⁻¹)IntensityAssignment
~3080 - 3010Medium=C-H Stretch
2955 - 2850StrongC-H Stretch (Alkyl)
~1670 - 1660Medium-WeakC=C Stretch (Trisubstituted)
~1465MediumC-H Bend (CH₂)
~1375MediumC-H Bend (CH₃)
~840 - 800Medium-Strong=C-H Bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular ion peak ([M]⁺) is expected at m/z = 154. A key fragmentation pathway for alkenes is allylic cleavage, which would lead to characteristic fragment ions.[7][8]

Predicted Mass Spectrometry Data

m/zProposed Fragment Ion
154[C₁₁H₂₂]⁺ (Molecular Ion)
125[M - C₂H₅]⁺ (Loss of ethyl group)
97[M - C₄H₉]⁺ (Allylic cleavage)
83[M - C₅H₁₁]⁺ (Allylic cleavage)
69[C₅H₉]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows described in this guide.

Synthesis_Workflow Start Starting Materials: Ethyltriphenylphosphonium Bromide Heptanal Ylide_Formation Ylide Formation: - Add n-BuLi to Phosphonium Salt in THF - Stir at -78 °C Start->Ylide_Formation Wittig_Reaction Wittig Reaction: - Add Heptanal to Ylide Solution - Stir at -78 °C Ylide_Formation->Wittig_Reaction Schlosser_Mod Schlosser Modification: - Add second equivalent of n-BuLi - Protonate with Methanol Wittig_Reaction->Schlosser_Mod Workup Aqueous Workup: - Quench with NH₄Cl (aq) - Extract with Diethyl Ether Schlosser_Mod->Workup Purification Purification: - Dry with MgSO₄ - Concentrate - Flash Column Chromatography Workup->Purification Product (E)-3-Methyldec-3-ene Purification->Product

Caption: Synthesis workflow for (E)-3-Methyldec-3-ene via Wittig reaction.

Characterization_Workflow Synthesized_Product Purified (E)-3-Methyldec-3-ene NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structural Confirmation: - Connectivity - Stereochemistry NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Confirmation Final Compound Confirmation Structure_Confirmation->Final_Confirmation Purity_Assessment->Final_Confirmation

References

3-Methyldec-3-ene stereoisomerism and nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereoisomerism and Nomenclature of 3-Methyldec-3-ene

Introduction

Stereoisomerism, the study of molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations, is a cornerstone of modern chemistry.[1] Subtle differences in spatial arrangement can lead to profound changes in physical, chemical, and biological properties, a factor of critical importance in fields such as pharmacology and materials science. Within this context, understanding the specific stereochemical features of organic molecules is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the stereoisomerism and nomenclature of this compound. It will detail the structural features that give rise to stereoisomers, explain the systematic application of the Cahn-Ingold-Prelog (CIP) priority rules for unambiguous naming, and provide a clear, visual workflow for stereochemical assignment.

Analysis of Stereogenic Elements in this compound

The potential for stereoisomerism in a molecule arises from the presence of stereogenic elements, primarily chiral centers and stereogenic double bonds. The structure of this compound is systematically analyzed below to identify these features.

Molecular Structure: CH₃-CH₂-C(CH₃)=CH-(CH₂)₅-CH₃

  • Chiral Centers: A chiral center is typically a carbon atom bonded to four different substituent groups. An analysis of the carbon backbone of this compound reveals no such centers. Carbons C3 and C4 are sp²-hybridized as part of the double bond and thus cannot be chiral centers. All other sp³-hybridized carbons in the chain are bonded to at least two identical hydrogen atoms, precluding chirality. Therefore, this compound does not exhibit enantiomerism or diastereomerism arising from chiral centers.

  • Stereogenic Double Bond: Geometric isomerism (historically known as cis-trans isomerism) can occur around a double bond due to restricted rotation.[2][3] For a double bond to be stereogenic, each carbon atom participating in the double bond must be attached to two different groups.[3][4]

    • Carbon-3 (C3): Is bonded to an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). These groups are different.

    • Carbon-4 (C4): Is bonded to a hydrogen atom (-H) and a hexyl group (-(CH₂)₅CH₃). These groups are also different.

Since both C3 and C4 bear two distinct substituents, the C3=C4 double bond is stereogenic, giving rise to two geometric isomers. These are designated as E and Z isomers.[5]

Methodology for Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) Priority Rules

The unambiguous assignment of configuration (E or Z) to geometric isomers is achieved using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8] This system provides a standardized protocol for ranking substituents attached to each carbon of the double bond.

Protocol for Assigning Priorities:

  • Examine Directly Attached Atoms: Compare the atomic numbers of the atoms directly bonded to the double-bond carbon. The atom with the higher atomic number receives higher priority.[6][8][9]

  • Proceed Down the Chain: If the directly attached atoms are identical (a "tie"), proceed to the next atoms along each substituent chain until a point of difference is found. Priority is assigned at the first point of difference based on atomic number.[7][9]

  • Treat Multiple Bonds as Multiple Single Bonds: An atom in a double (or triple) bond is considered to be bonded to an equivalent number of similar single-bonded atoms.[6][9] For example, a C=O group is treated as a carbon bonded to two oxygen atoms.

Application of CIP Rules to this compound

The CIP rules are applied separately to the substituents on C3 and C4.

  • At Carbon-3 (C3):

    • Substituent 1: Ethyl group (-CH₂CH₃). The atom directly attached to C3 is a carbon (atomic number 6).

    • Substituent 2: Methyl group (-CH₃). The atom directly attached to C3 is a carbon (atomic number 6).

    • Tie-breaker: Since both directly attached atoms are carbon, we examine the atoms attached to them. The carbon of the ethyl group is bonded to (C, H, H). The carbon of the methyl group is bonded to (H, H, H). Comparing these lists, the carbon in the ethyl group's list gives it higher priority.

    • Result: Ethyl > Methyl.

  • At Carbon-4 (C4):

    • Substituent 1: Hexyl group (-(CH₂)₅CH₃). The atom directly attached to C4 is a carbon (atomic number 6).

    • Substituent 2: Hydrogen atom (-H). The atom directly attached to C4 is a hydrogen (atomic number 1).

    • Result: The hexyl group has higher priority as C (6) > H (1).

Data Presentation: Summary of CIP Priority Assignments
Double Bond CarbonSubstituentAtom Directly Attached (Atomic Number)Priority
C3 -CH₂CH₃ (Ethyl)C (6)High (1)
-CH₃ (Methyl)C (6)Low (2)
C4 -(CH₂)₅CH₃ (Hexyl)C (6)High (1)
-H (Hydrogen)H (1)Low (2)

Nomenclature of this compound Stereoisomers

Based on the CIP priority assignments, the spatial arrangement of the high-priority groups determines the stereochemical descriptor.

  • Z Isomer: If the two higher-priority groups (one on each carbon of the double bond) are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[2][7][8] For this compound, this occurs when the ethyl group (on C3) and the hexyl group (on C4) are on the same side. The full IUPAC name is (Z)-3-Methyldec-3-ene .

  • E Isomer: If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning "opposite").[7][10] This occurs when the ethyl group and the hexyl group are on opposite sides. The full IUPAC name is (E)-3-Methyldec-3-ene .

Visualization of Nomenclature Workflow

The following diagram illustrates the logical process for determining the correct stereochemical name for an isomer of this compound.

G cluster_0 cluster_1 Analysis of C3 Substituents cluster_2 Analysis of C4 Substituents cluster_3 cluster_4 cluster_5 Start Start with Structure of this compound C3_Subs Identify Substituents on C3: - Ethyl (-CH2CH3) - Methyl (-CH3) Start->C3_Subs C4_Subs Identify Substituents on C4: - Hexyl (-C6H13) - Hydrogen (-H) Start->C4_Subs C3_CIP Apply CIP Rule 2: - Ethyl: C is bonded to (C, H, H) - Methyl: C is bonded to (H, H, H) C3_Subs->C3_CIP C3_Priority Priority on C3: 1st: Ethyl 2nd: Methyl C3_CIP->C3_Priority Compare Compare Relative Positions of High-Priority Groups (Ethyl and Hexyl) C3_Priority->Compare C4_CIP Apply CIP Rule 1: Atomic Number C (6) > H (1) C4_Subs->C4_CIP C4_Priority Priority on C4: 1st: Hexyl 2nd: Hydrogen C4_CIP->C4_Priority C4_Priority->Compare SameSide Same Side Compare->SameSide zusammen OppositeSide Opposite Sides Compare->OppositeSide entgegen Z_Isomer Assign 'Z' Prefix: (Z)-3-Methyldec-3-ene SameSide->Z_Isomer E_Isomer Assign 'E' Prefix: (E)-3-Methyldec-3-ene OppositeSide->E_Isomer

Caption: Workflow for assigning E/Z nomenclature to this compound.

Conclusion

The molecule this compound serves as a clear example of geometric isomerism in a tri-substituted alkene. It lacks chiral centers, limiting its stereoisomerism to the E and Z configurations around the C3=C4 double bond. The application of the Cahn-Ingold-Prelog priority rules provides a systematic and unambiguous method for assigning the correct stereochemical descriptor—(E)-3-Methyldec-3-ene or (Z)-3-Methyldec-3-ene. For professionals in chemical research and drug development, a rigorous understanding of these principles is essential for the precise description, synthesis, and evaluation of molecular entities.

References

The Biological Activity of 3-Methyldec-3-ene in Insects: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldec-3-ene is a naturally occurring unsaturated aliphatic methylalkene identified as a component of the defensive secretion of the rove beetle, Deleaster dichrous. This technical guide provides a comprehensive overview of the known biological activity of this compound within the context of the complete glandular secretion. Due to the limited research on the isolated compound, this paper focuses on the activity of the entire defensive mixture, detailing its chemical composition, defensive function, and the experimental methodologies used in its characterization. This document is intended to serve as a foundational resource for researchers in chemical ecology, entomology, and those exploring natural products for potential applications in pest management or drug development.

Introduction

In the intricate world of insect chemical communication and defense, semiochemicals play a pivotal role in mediating interactions with the environment and other organisms. Among the vast array of insect-derived natural products, the defensive secretions of Staphylinidae, commonly known as rove beetles, are particularly diverse and complex. The rove beetle Deleaster dichrous possesses a sophisticated defensive system involving two pairs of abdominal glands that release a multi-component secretion upon disturbance. One of the constituents of this secretion is this compound. This document synthesizes the available scientific literature to present a detailed account of the biological activity of this compound as part of the beetle's defensive strategy.

Chemical Composition of the Defensive Secretion of Deleaster dichrous

The defensive secretion of Deleaster dichrous is a complex mixture originating from two distinct pairs of abdominal glands: the whitish glands and the red glands. This compound is a component of the secretion from the red glands.

Table 1: Chemical Composition of the Glandular Secretions of Deleaster dichrous
Gland of OriginCompound ClassSpecific Compounds Identified
Whitish Glands Iridoid MonoterpeneIridodial (B1216469)
Red Glands Quinonep-Toluquinone
Aliphatic EstersIsopropyl esters
sec-Butyl esters
Unsaturated Alkene This compound
Fatty Acids and other Estersβ, γ-unsaturated C12 acids and esters

Data compiled from Dettner, Schwinger, & Wunderle (1985).

Biological Activity and Defensive Function

The primary biological role of the glandular secretion of Deleaster dichrous is defensive. The two sets of glands work in concert to deter predators.

  • Adhesive Properties: Upon release, the iridodial from the whitish glands polymerizes in the air to form a sticky, adhesive substance. This adhesive nature is proposed to physically impede small predatory arthropods.

  • Chemical Deterrence: The red gland secretion, containing this compound, p-toluquinone, and various esters, acts as a chemical repellent. While the specific contribution of this compound to the overall defensive effect has not been isolated, quinones and other volatile compounds in insect defensive secretions are known to be irritants and toxins to other arthropods.

Bioassay Data

Quantitative bioassays on the isolated this compound have not been reported in the reviewed literature. However, a bioassay was conducted using an artificial mixture simulating the natural secretion of the red gland.

Table 2: Bioassay of Artificial Secretion Mixture on Lucilia Larvae
Bioassay OrganismTest SubstanceObserved EffectEfficacy
Lucilia sp. larvaeArtificial mixture of quinones and estersMortalityWeak

Source: Dettner, Schwinger, & Wunderle (1985). The original study did not provide specific mortality percentages, describing the effect as "weak" in comparison to the secretions of other related rove beetles.

Experimental Protocols

The following methodologies are based on the procedures described for the analysis of the defensive secretions of Deleaster dichrous and other rove beetles.

Collection of Glandular Secretions
  • Specimen Collection: Live specimens of Deleaster dichrous are collected from their natural habitat.

  • Stimulation of Secretion: The beetles are carefully handled with forceps to induce the discharge of the defensive secretion.

  • Sample Collection: The secreted droplets are collected directly from the abdominal tip into glass capillaries or by adsorbing onto a small piece of filter paper. For gland-specific analysis, microdissection of the whitish and red glands is performed.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The collected secretion in the glass capillary or the filter paper is extracted with a suitable solvent (e.g., dichloromethane).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the volatile components.

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent) is typically used for the separation of these types of compounds.

  • Temperature Program: A programmed temperature gradient is employed, starting at a low temperature (e.g., 40-60 °C) and ramping up to a higher temperature (e.g., 250-300 °C) to elute compounds with a wide range of boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) and with the spectra of synthetic standards for positive identification.

Bioassay Protocol: Mortality Assay on Lucilia Larvae
  • Test Arena: A small, enclosed environment such as a petri dish lined with filter paper is used.

  • Test Substance Application: A defined quantity of the artificial secretion mixture, dissolved in a volatile solvent, is applied to the filter paper. A control with only the solvent is also prepared.

  • Introduction of Test Organisms: A known number of Lucilia larvae are introduced into the petri dish after the solvent has evaporated.

  • Observation: The larvae are observed for a set period (e.g., 24 hours), and the number of dead or moribund individuals is recorded.

  • Data Analysis: Mortality rates in the treatment group are compared to the control group.

Logical and Experimental Workflows

The following diagrams illustrate the logical and experimental workflows for the study of the defensive secretion of Deleaster dichrous.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_bioassay Biological Assay Beetle Deleaster dichrous Specimen Stimulation Mechanical Stimulation Beetle->Stimulation Secretion Defensive Secretion Stimulation->Secretion Extraction Solvent Extraction Secretion->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Compound Identification GCMS->Identification Artificial_Mix Prepare Artificial Secretion Identification->Artificial_Mix Bioassay Bioassay on Lucilia Larvae Artificial_Mix->Bioassay Data Record Mortality Data Bioassay->Data

Figure 1. Experimental workflow for the analysis of defensive secretions.

Conclusion and Future Directions

This compound is a component of the defensive secretion of the rove beetle Deleaster dichrous. The biological activity of this compound is understood within the context of the entire secretion, which functions as a chemical defense mechanism against predators. The secretion combines an adhesive component with a mixture of volatile organic compounds, including this compound, to create a multi-faceted defense.

Future research should focus on the following areas:

  • Isolation and Bioassay of this compound: To fully understand its specific contribution to the defensive cocktail, this compound should be isolated or synthesized and tested in bioassays against a range of relevant predators.

  • Mechanism of Action: Studies into the physiological and neurological effects of this compound on target organisms could reveal novel modes of action.

  • Biosynthetic Pathway: Elucidation of the biosynthetic pathway of this compound in Deleaster dichrous would provide insights into the evolution of chemical defenses in Staphylinidae.

This technical guide provides a summary of the current knowledge on the biological activity of this compound in insects. It is hoped that this will serve as a valuable resource for stimulating further research into this and other fascinating aspects of insect chemical ecology.

Potential Pheromonal Properties of 3-Methyldec-3-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is a speculative guide based on the properties of structurally analogous compounds. As of the time of writing, there is no direct scientific literature identifying 3-Methyldec-3-ene as a known pheromone. The information presented herein is intended to provide a theoretical framework for researchers, scientists, and drug development professionals interested in exploring its potential bioactivity. The primary analog used for this guide is 8-methyldecan-2-yl propanoate, a known sex pheromone of the Western corn rootworm (Diabotica virgifera virgifera).

Introduction

Pheromones are chemical signals that trigger innate social responses in members of the same species. They are widely utilized in the animal kingdom for a variety of purposes, including mate attraction, aggregation, alarm signaling, and trail marking. The structural diversity of pheromones is vast, with many being hydrocarbons or their derivatives. Methyl-branched alkenes, in particular, are a class of compounds that have been identified as key components in the pheromone blends of numerous insect species.

This technical guide explores the potential pheromonal properties of this compound. While this specific compound has not been identified as a pheromone, its structural similarity to known insect pheromones, such as methyl-branched alkanes and alkenes, suggests that it could exhibit biological activity. This document provides a hypothetical framework for the synthesis, bio-evaluation, and mechanism of action of this compound, drawing on established principles and protocols from the field of chemical ecology.

Hypothetical Synthesis of this compound

The synthesis of a specific alkene isomer like this compound would require stereoselective methods to control the geometry of the double bond. A plausible synthetic route could involve a Wittig reaction or a Grignard coupling followed by elimination.

Proposed Synthetic Protocol

A potential synthetic route to this compound could be achieved via a Grignard reaction followed by a stereoselective elimination.

  • Preparation of the Grignard Reagent: 1-bromohexane (B126081) is reacted with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.

  • Reaction with Aldehyde: The Grignard reagent is then reacted with but-2-enal in a 1,4-addition (conjugate addition) fashion, using a copper(I) catalyst to favor this regioselectivity.

  • Workup and Reduction: The resulting enolate is quenched with a proton source. The ketone is then reduced to an alcohol using a reducing agent like sodium borohydride.

  • Elimination: The alcohol is then subjected to a stereoselective elimination reaction to form the desired (E) or (Z)-3-Methyldec-3-ene. The choice of elimination conditions (e.g., Martin's sulfurane for syn-elimination or a two-step process involving tosylation and elimination with a bulky base for anti-elimination) would determine the stereochemistry of the final product.

StepReactantsReagentsProductHypothetical Yield (%)
11-bromohexaneMg, anhydrous diethyl etherHexylmagnesium bromide>95
2Hexylmagnesium bromide, but-2-enalCuI (catalytic)3-Methyldec-3-en-2-one70-80
33-Methyldec-3-en-2-oneNaBH4, Methanol3-Methyldec-3-en-2-ol>90
43-Methyldec-3-en-2-olMartin's sulfurane or TsCl/Pyridine then KOtBu(Z) or (E)-3-Methyldec-3-ene60-70

Table 1: Hypothetical Synthesis of this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the vinylic proton, the methyl group on the double bond, and the aliphatic chain protons. The coupling constant between the vinylic protons would distinguish between the (E) and (Z) isomers.
¹³C NMR Peaks for the two sp² hybridized carbons of the double bond, the methyl carbon attached to the double bond, and the carbons of the aliphatic chain.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₂₂). Fragmentation patterns would be consistent with the proposed structure.
FTIR Characteristic C=C stretching vibration for the double bond and C-H stretching vibrations for the sp² and sp³ hybridized carbons.

Table 2: Hypothetical Spectroscopic Data for this compound.

Potential Bioactivity and Experimental Evaluation

To assess the potential pheromonal properties of this compound, a series of bioassays would be necessary. These would range from electrophysiological recordings to behavioral observations.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. A significant EAG response to this compound would indicate that the insect's olfactory receptor neurons can detect the compound.

  • Antenna Preparation: An antenna is excised from a test insect (e.g., a moth or beetle species known to use similar-sized pheromones).

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Stimulus Delivery: A purified air stream is passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into the airstream.

  • Data Recording: The voltage difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation is indicative of a response.

CompoundConcentration (µg in hexane)Hypothetical Mean EAG Response (mV)
Hexane (Control)-0.1 ± 0.05
This compound100.8 ± 0.2
This compound1001.5 ± 0.3
Positive Control (Known Pheromone)101.8 ± 0.4

Table 3: Hypothetical Electroantennography (EAG) Response Data.

Behavioral Bioassays

Behavioral assays are essential to determine if a compound elicits a behavioral response in an insect. These can be conducted in a laboratory setting or in the field.

  • Acclimation: Male insects are placed in a wind tunnel and allowed to acclimate to the airflow.

  • Stimulus Introduction: A filter paper treated with a specific dose of this compound is placed upwind of the insects.

  • Behavioral Observation: The behavior of the insects is observed and scored for responses such as antennal searching, wing fanning, upwind flight, and source location.

Behavior Observed% Responding to Control% Responding to this compound (10 ng)% Responding to this compound (100 ng)
Antennal Searching53065
Wing Fanning22555
Upwind Flight01540
Source Location0520

Table 4: Hypothetical Wind Tunnel Bioassay Results.

  • Trap Preparation: Sticky traps are baited with a rubber septum loaded with a specific dose of this compound. Control traps are baited with a septum containing only the solvent.

  • Trap Deployment: Traps are placed in a grid pattern in a suitable habitat for the target insect species.

  • Data Collection: The number of target insects caught in each trap is recorded daily for a set period.

TreatmentMean Number of Insects Captured per Trap per Day
Unbaited Control0.5 ± 0.2
This compound (100 µg)8.2 ± 1.5
This compound (1 mg)15.6 ± 2.8
Positive Control (Commercial Lure)20.1 ± 3.5

Table 5: Hypothetical Field Trapping Bioassay Results.

Potential Signaling Pathway

The detection of pheromones in insects is mediated by a complex olfactory signaling pathway.

G cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Dendrite P This compound PBP Pheromone Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Odorant Receptor (OR) + Orco P_PBP->OR Activation IonChannel Ion Channel Opening OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal to Antennal Lobe

Figure 1: Hypothetical olfactory signaling pathway for this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and bioassay of this compound.

G start Start grignard Grignard Reagent Formation start->grignard conjugate_addition Conjugate Addition grignard->conjugate_addition reduction Ketone Reduction conjugate_addition->reduction elimination Stereoselective Elimination reduction->elimination purification Purification (Chromatography) elimination->purification characterization Spectroscopic Characterization purification->characterization end Pure this compound characterization->end

Figure 2: Hypothetical synthesis workflow for this compound.

G synthesis Synthesized This compound eag Electroantennography (EAG) synthesis->eag wind_tunnel Wind Tunnel Assay synthesis->wind_tunnel field_trapping Field Trapping synthesis->field_trapping eag_response Antennal Response? eag->eag_response behavioral_response Behavioral Response? wind_tunnel->behavioral_response field_attraction Field Attraction? field_trapping->field_attraction eag_response->behavioral_response Yes inactive No Pheromonal Activity eag_response->inactive No behavioral_response->field_attraction Yes behavioral_response->inactive No active Pheromonal Activity Confirmed field_attraction->active Yes field_attraction->inactive No

Figure 3: Bioassay workflow for determining pheromonal activity.

Conclusion

While there is currently no evidence to support the role of this compound as a pheromone, its chemical structure suggests that it warrants investigation. The protocols and hypothetical data presented in this guide provide a comprehensive framework for researchers to explore its potential bioactivity. By following a systematic approach of synthesis, electrophysiological analysis, and behavioral assays, the pheromonal properties of this compound and other novel compounds can be effectively evaluated. This could lead to the discovery of new semiochemicals with applications in pest management and our understanding of chemical communication in the natural world.

Unveiling the Presence of 3-Methyldec-3-ene in the Plant Volatilome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 3-Methyldec-3-ene in plant volatiles. Despite extensive research into the complex bouquet of volatile organic compounds (VOCs) emitted by plants, direct evidence for the presence of this compound remains elusive in publicly available scientific literature. However, the presence of structurally related compounds, such as other C11 hydrocarbons and various methylated alkenes in certain plant families, suggests the potential for its existence. This guide provides a comprehensive overview of the analytical methodologies required to investigate and identify novel or rare volatile compounds like this compound in plant matrices. Detailed experimental protocols for sample collection, extraction, and analysis are presented, alongside a discussion of the potential ecological significance and biosynthetic pathways of related compounds.

Introduction: The Enigmatic Presence of this compound

Plant volatiles are a complex mixture of low molecular weight lipophilic compounds that play crucial roles in plant communication, defense, and reproduction. While thousands of these compounds have been identified, the complete chemical inventory of the plant volatilome is far from complete. This compound, a C11 methylated alkene, is one such compound whose natural occurrence in plants has not been definitively established.

The investigation into the presence of specific, and potentially rare, volatiles like this compound is of significant interest to researchers in various fields. For chemical ecologists, it could unveil new signaling molecules in plant-insect or plant-pathogen interactions. For natural product chemists and drug development professionals, it could represent a novel bioactive compound with potential pharmaceutical applications. This guide aims to equip researchers with the necessary knowledge and methodologies to explore the presence of this compound and other novel volatiles in the plant kingdom.

Quantitative Data on Related Hydrocarbons in Plant Volatiles

While no quantitative data for this compound in plant volatiles has been reported, studies on various plant species, particularly within the Fabaceae (legume) family, have identified a range of hydrocarbons, including alkanes and alkenes. This data, summarized in Table 1, provides a context for the potential occurrence of C11 hydrocarbons. For instance, a comprehensive study on the volatile profiles of eleven legume species identified various hydrocarbons, although specific isomers of undecene were not detailed[1][2][3]. Another study on roasted chickpeas (Cicer arietinum L.) also reported the presence of a significant hydrocarbon fraction in the volatile profile[4].

Plant SpeciesFamilyCompound ClassDetected Hydrocarbons (Examples)Analytical MethodReference
Various LegumesFabaceaeAlkanes, AlkenesUndecane, Dodecane, TridecaneHS-SPME-GC-MS[1][2][3]
Chickpea (Cicer arietinum L.)FabaceaeHydrocarbonsNot specifiedHS-SPME-GC-MS[4]

Table 1: Examples of Hydrocarbon-Containing Volatiles Identified in the Fabaceae Family. This table is illustrative and highlights the presence of the broader chemical class to which this compound belongs. The absence of specific quantification for this compound underscores the need for targeted research.

Experimental Protocols for the Identification of Novel Plant Volatiles

The identification of a novel or rare volatile compound such as this compound requires highly sensitive and specific analytical techniques. The following section details established protocols for the collection, extraction, and analysis of plant volatiles, which can be adapted for this purpose.

Sample Collection: Capturing the Volatile Signature

The method of volatile collection is critical to obtaining a representative sample. Two primary approaches are commonly employed:

  • Static Headspace Sampling: This method involves enclosing a part of the plant (e.g., flower, leaf) in a sealed container and allowing the volatiles to equilibrate in the headspace before sampling. It is a simple and effective technique for qualitative analysis[5][6].

  • Dynamic Headspace Sampling (Purge-and-Trap): In this method, a continuous stream of purified air is passed over the plant material, and the emitted volatiles are trapped on an adsorbent material. This technique is more suitable for quantitative analysis and for detecting trace-level compounds[6][7][8][9].

Extraction of Volatile Compounds

Once collected, the volatiles need to be extracted and concentrated before analysis. Common extraction techniques include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. The adsorbed volatiles are then thermally desorbed directly into the gas chromatograph[10][11][12][13][14]. This is a widely used, sensitive, and versatile method for plant volatile analysis[15][16].

  • Steam Distillation: A classical method used for extracting essential oils. Plant material is subjected to steam, which vaporizes the volatile compounds. The resulting vapor is then condensed and the essential oil is separated from the water[17][18][19][20][21]. This method is suitable for larger quantities of plant material but may lead to thermal degradation of some compounds.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

  • Gas Chromatography (GC): The extracted volatiles are injected into a GC system, where they are separated based on their boiling points and affinity for the stationary phase of the capillary column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern of ions. This mass spectrum serves as a "fingerprint" for identification.

Detailed GC-MS Protocol for Novel Volatile Identification:

  • Sample Preparation: Collect fresh plant material (e.g., 1-5 g of flowers or leaves) and place it in a headspace vial. For dynamic headspace sampling, place the material in a collection chamber.

  • Volatile Collection (HS-SPME):

    • Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C).

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250 °C) in splitless mode.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating a wide range of volatiles.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually increase to a high temperature (e.g., 280 °C) to elute all compounds. A typical program might be: hold at 40 °C for 2 min, ramp to 250 °C at 5 °C/min, and hold for 5 min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Compound Identification:

    • Compare the obtained mass spectra with commercial libraries (e.g., NIST, Wiley).

    • Determine the Kovats retention index (RI) by analyzing a series of n-alkanes under the same chromatographic conditions and compare it with literature values.

    • For definitive identification, synthesize an authentic standard of this compound and compare its mass spectrum and retention time with the unknown peak in the plant sample.

Visualizing Experimental Workflows

To provide a clear understanding of the analytical process, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

Experimental_Workflow_HS_SPME cluster_collection Sample Collection & Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis cluster_identification Identification Plant_Material Fresh Plant Material Vial Headspace Vial Plant_Material->Vial Enclose SPME_Fiber SPME Fiber Vial->SPME_Fiber Expose to Headspace GC_MS GC-MS System SPME_Fiber->GC_MS Thermal Desorption Data_Analysis Data Analysis (Library Search, RI Calculation) GC_MS->Data_Analysis Compound_ID Putative Identification Data_Analysis->Compound_ID Standard_Comparison Comparison with Authentic Standard Compound_ID->Standard_Comparison Final_ID Confirmed Identification Standard_Comparison->Final_ID

Caption: Workflow for Plant Volatile Analysis using HS-SPME-GC-MS.

Experimental_Workflow_Steam_Distillation cluster_extraction Extraction cluster_separation Separation & Collection cluster_analysis Analysis Plant_Material Plant Material Distillation_Apparatus Steam Distillation Apparatus Plant_Material->Distillation_Apparatus Load Condenser Condenser Distillation_Apparatus->Condenser Vapor Steam Steam Steam->Distillation_Apparatus Separatory_Funnel Separatory Funnel Condenser->Separatory_Funnel Condensate Essential_Oil Essential Oil Separatory_Funnel->Essential_Oil Separate GC_MS GC-MS System Essential_Oil->GC_MS Inject Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Workflow for Plant Volatile Analysis using Steam Distillation and GC-MS.

Potential Significance and Future Directions

Ecological Role

Should this compound be identified in plant volatiles, its ecological role would be a primary area of investigation. Many branched-chain alkenes in nature function as insect pheromones[22][23][24][25]. It is plausible that plants may produce this compound as a mimic of an insect pheromone to either attract pollinators or deter herbivores. The chirality of the molecule could also play a crucial role in its biological activity, as is common with many insect pheromones[26][27][28][29].

Biosynthesis

The biosynthesis of alkenes in plants is not as well understood as that of other volatile classes. It is generally accepted that they are derived from fatty acids through pathways involving elongation and decarboxylation or other modifications[30][31][32][33]. The presence of a methyl branch suggests a potential role for specific methyltransferases. Elucidating the biosynthetic pathway of this compound would require a combination of isotopic labeling studies, transcriptomics, and enzyme assays.

Conclusion

While the natural occurrence of this compound in plant volatiles remains unconfirmed, the possibility of its existence presents an exciting avenue for research. The analytical protocols detailed in this guide provide a robust framework for its detection and identification. The discovery of this compound in the plant kingdom would not only expand our knowledge of the plant volatilome but could also open doors to new applications in agriculture and medicine. Future research should focus on broad-spectrum screening of diverse plant species, particularly those known to produce unusual hydrocarbons, and on unraveling the biosynthetic pathways that lead to the formation of such unique molecules.

References

Spectroscopic Analysis of 3-Methyldec-3-ene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Methyldec-3-ene. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the known spectroscopic behavior of its constituent functional groups: a trisubstituted alkene and an extended alkyl chain. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering a foundational understanding of the analytical characterization of similar long-chain unsaturated hydrocarbons.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are derived from established correlation tables and spectral data of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Vinylic H~5.0 - 5.5Triplet
Allylic CH₂~1.9 - 2.1Quartet
Allylic CH₃~1.6 - 1.8Singlet
Alkyl CH₂~1.2 - 1.4Multiplet
Terminal CH₃~0.8 - 1.0Triplet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Quaternary Alkene C~130 - 140
Tertiary Alkene C~120 - 130
Allylic CH₂~30 - 40
Allylic CH₃~15 - 25
Alkyl CH₂~20 - 35
Terminal CH₃~14

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (sp³, alkane)2850 - 2960Strong
C-H (sp², alkene)3020 - 3100Medium
C=C (alkene)~1650Medium to Weak
C-H bend (alkane)1375 - 1465Medium

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z ValueDescription
[M]⁺154Molecular Ion
[M-CH₃]⁺139Loss of a methyl group
[M-C₂H₅]⁺125Loss of an ethyl group
[M-C₄H₉]⁺97Allylic cleavage
[CₙH₂ₙ₊₁]⁺43, 57, 71...Alkyl fragments

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.[2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically performed. Key parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single peaks for each unique carbon atom.[3] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. This is followed by phase and baseline correction, and integration of the signals.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a solvent that has minimal interference in the IR spectrum (e.g., CCl₄ or CS₂).[4]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[5]

  • Data Acquisition: A background spectrum of the clean salt plates or the solvent is first recorded.[6] The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[7]

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or, more commonly, as the effluent from a gas chromatograph (GC-MS) for separation from any impurities.[8]

  • Ionization: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.[8] In EI, the sample is bombarded with a high-energy electron beam, which causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.[9]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).[10]

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Organic Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid or Solution Sample->Prep_IR Prep_MS Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Combined Spectral Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Investigating the Biosynthesis of 3-Methyldec-3-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldec-3-ene is a branched, unsaturated hydrocarbon that, while not extensively studied, is presumed to be a cuticular hydrocarbon (CHC) in insects, playing a potential role in chemical communication or cuticle function. The precise biosynthetic pathway for this molecule has not been elucidated in published literature. This technical guide presents a putative biosynthetic pathway for this compound based on established principles of insect cuticular hydrocarbon biosynthesis. Furthermore, it provides a comprehensive set of experimental protocols for researchers aiming to investigate and characterize this novel pathway, from metabolite analysis to gene identification and functional characterization. This guide is intended to serve as a foundational resource for researchers in chemical ecology, biochemistry, and drug development who are interested in the biosynthesis of unique bioactive molecules.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the fatty acid synthesis pathway, a common route for the production of insect cuticular hydrocarbons.[1] The pathway likely involves a series of enzymatic steps including fatty acid synthesis with the incorporation of a methyl branch, desaturation, reduction, and final decarbonylation.

A proposed pathway is as follows:

  • Initiation with Propionyl-CoA: The synthesis is likely initiated with propionyl-CoA instead of acetyl-CoA to introduce the methyl branch at an early stage.

  • Fatty Acid Synthesis and Elongation: The initial propionyl-CoA is extended by a fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA.[2] Elongase enzymes may further extend the fatty acid chain to the desired length.[3][4] For a C11 final product after decarbonylation, the fatty acid precursor would need to be a C12 acid.

  • Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the Δ3 position of the C12 fatty acid chain.

  • Reduction to Aldehyde: The resulting 3-methyl-dodec-3-enoyl-CoA is then reduced to the corresponding aldehyde, 3-methyl-dodec-3-enal, by a fatty acyl-CoA reductase (FAR).

  • Oxidative Decarbonylation: In the final step, a cytochrome P450 enzyme from the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde, removing one carbon atom and forming the final product, this compound.[5]

Below is a diagram illustrating this proposed pathway.

Biosynthesis_of_3_Methyldec_3_ene Propionyl-CoA Propionyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Propionyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA (x4) Malonyl-CoA (x4) Malonyl-CoA (x4)->Fatty Acid Synthase (FAS) 3-Methyl-dodecanoyl-CoA 3-Methyl-dodecanoyl-CoA Fatty Acid Synthase (FAS)->3-Methyl-dodecanoyl-CoA Desaturase Desaturase 3-Methyl-dodecanoyl-CoA->Desaturase 3-Methyl-dodec-3-enoyl-CoA 3-Methyl-dodec-3-enoyl-CoA Desaturase->3-Methyl-dodec-3-enoyl-CoA Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) 3-Methyl-dodec-3-enoyl-CoA->Fatty Acyl-CoA Reductase (FAR) 3-Methyl-dodec-3-enal 3-Methyl-dodec-3-enal Fatty Acyl-CoA Reductase (FAR)->3-Methyl-dodec-3-enal CYP4G (P450) CYP4G (P450) 3-Methyl-dodec-3-enal->CYP4G (P450) This compound This compound CYP4G (P450)->this compound

Proposed biosynthetic pathway for this compound.

Quantitative Data

As the biosynthesis of this compound is not yet characterized, no specific quantitative data on enzyme kinetics or precursor concentrations is available in the literature. In a research context, the following table structure is recommended for summarizing empirically determined data.

ParameterValueUnitsExperimental ConditionsReference
Enzyme Kinetics (Hypothetical Desaturase)
Km for 3-Methyl-dodecanoyl-CoAValueµMe.g., in vitro assay with purified enzymeCitation
kcatValues-1e.g., in vitro assay with purified enzymeCitation
Metabolite Concentrations
Intracellular pool of Propionyl-CoAValuenmol/g tissuee.g., LC-MS analysis of oenocytesCitation
Titer of this compoundValueng/insecte.g., GC-MS analysis of cuticular extractCitation

Experimental Protocols for Pathway Elucidation

Elucidating a novel biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry. The following protocols provide a roadmap for investigating the biosynthesis of this compound.

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To confirm the presence of this compound and other CHCs in the target organism.

Methodology:

  • Sample Collection: Collect individuals of the target insect species.

  • Extraction: Submerge the insects (either whole or specific body parts) in a non-polar solvent such as hexane (B92381) for 5-10 minutes to extract the cuticular lipids.[6]

  • Internal Standard: Add an internal standard (e.g., n-octadecane) of a known concentration to the extract for quantification.

  • Sample Preparation: Evaporate the solvent under a gentle stream of nitrogen and redissolve the residue in a small, known volume of hexane.

  • GC-MS Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: A typical program would be an initial temperature of 50°C, ramped to 320°C.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

  • Compound Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard.

Isotopic Labeling Studies

Objective: To trace the metabolic precursors of this compound.

Methodology:

  • Precursor Selection: Choose isotopically labeled precursors such as [1-13C]acetate, [1-13C]propionate, or deuterated fatty acids.[9][10]

  • Administration: Introduce the labeled precursor to the insects, either through diet or microinjection.

  • Incubation: Allow sufficient time for the labeled precursor to be incorporated into the biosynthetic pathways.

  • CHC Extraction and Analysis: Extract the CHCs as described in Protocol 3.1 and analyze them by GC-MS.

  • Mass Shift Analysis: Look for an increase in the molecular ion and characteristic fragment ions of this compound in the mass spectrum, corresponding to the incorporation of the isotopic label.[11][12] This will provide evidence for the origin of the carbon backbone.

Identification of Candidate Genes

Objective: To identify genes encoding the enzymes involved in the biosynthetic pathway.

Methodology:

  • Tissue Dissection: Dissect the oenocytes, the primary site of CHC synthesis in many insects.

  • RNA Extraction and Sequencing (RNA-Seq): Extract total RNA from the oenocytes and perform RNA-sequencing to obtain the transcriptome.

  • Bioinformatic Analysis:

    • Assemble the transcriptome and predict open reading frames (ORFs).

    • Annotate the predicted proteins by searching for homologs of known fatty acid synthases, elongases, desaturases, fatty acyl-CoA reductases, and CYP4G enzymes from other insect species using BLAST or similar tools.

    • Perform differential gene expression analysis if comparing different conditions (e.g., developmental stages, sexes) that show variations in this compound production.

Functional Characterization of Candidate Genes

Objective: To confirm the function of the identified candidate genes.

Methodology (RNA Interference - RNAi):

  • dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to the target candidate gene.

  • dsRNA Injection: Inject the dsRNA into the insects to induce gene knockdown. A control group should be injected with a non-specific dsRNA (e.g., from GFP).

  • Phenotypic Analysis: After a few days, extract and analyze the CHC profile by GC-MS as described in Protocol 3.1. A significant reduction or absence of this compound in the treated group compared to the control group indicates the involvement of the target gene in its biosynthesis.

Methodology (Heterologous Expression):

  • Gene Cloning: Clone the full-length coding sequence of the candidate gene into an appropriate expression vector (e.g., for E. coli or Saccharomyces cerevisiae).[13][14]

  • Heterologous Expression: Transform the expression vector into the host organism and induce protein expression.[15][16]

  • Enzyme Assays:

    • Prepare cell lysates or purified protein.

    • Provide the hypothesized substrate (e.g., for a desaturase, this would be 3-methyl-dodecanoyl-CoA) and necessary co-factors.

    • Analyze the reaction products by GC-MS to confirm the enzymatic conversion.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the complete elucidation of the this compound biosynthetic pathway.

Experimental_Workflow cluster_0 Metabolite Analysis cluster_1 Gene Discovery cluster_2 Functional Genomics cluster_3 Pathway Elucidation A1 CHC Extraction & GC-MS Analysis A2 Isotopic Labeling Studies A1->A2 Confirm Precursors B1 Oenocyte Transcriptomics (RNA-Seq) A2->B1 Inform Gene Search B2 Bioinformatic Analysis (Homology Search) B1->B2 C1 RNAi Gene Knockdown B2->C1 Select Candidate Genes C2 Heterologous Expression & Enzyme Assays B2->C2 Select Candidate Genes D1 Validated Biosynthetic Pathway C1->D1 In vivo Validation C2->D1 In vitro Validation

Workflow for elucidating the biosynthetic pathway.

Conclusion

The biosynthesis of this compound represents an intriguing and uncharacterized metabolic pathway. Based on the extensive knowledge of insect cuticular hydrocarbon synthesis, a plausible route involving fatty acid synthesis with methyl-branching, desaturation, reduction, and decarbonylation is proposed. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to rigorously investigate and ultimately elucidate the complete biosynthetic pathway of this unique molecule. The successful characterization of this pathway will not only contribute to our fundamental understanding of insect biochemistry and chemical ecology but may also open avenues for the biotechnological production of novel branched alkenes for various applications.

References

In-depth Technical Guide: Olfactory Response of Insects to 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This absence of specific data precludes the creation of a detailed technical guide as initially requested. Quantitative data on insect responses, such as electroantennography (EAG) recordings, behavioral assay results, and dose-response curves, are not available in the published literature for 3-methyldec-3-ene. Consequently, it is not possible to provide summarized data tables, detailed experimental protocols, or diagrams of associated signaling pathways.

The current body of scientific knowledge on insect olfaction is vast and covers a wide range of chemical compounds, including various hydrocarbons, alkenes, and methyl-branched molecules that serve as pheromones, kairomones, and allomones. However, this compound has not been a specific focus of these investigations.

While general principles of insect olfactory signaling are well-established, involving odorant-binding proteins (OBPs), olfactory receptors (ORs), and downstream signal transduction cascades, the specific components and mechanisms activated by this compound remain unknown. Without experimental data, any depiction of a signaling pathway would be purely speculative and not grounded in scientific evidence.

Future Research Directions:

The lack of information on the olfactory effects of this compound presents an opportunity for novel research. Future studies could explore the following:

  • Electrophysiological Screening: Employing techniques such as electroantennography (EAG) and single-sensillum recording (SSR) to screen various insect species for responses to this compound. This would help identify which species, if any, are capable of detecting this compound.

  • Behavioral Assays: Conducting behavioral experiments, such as olfactometer and wind tunnel assays, to determine if this compound elicits attraction, repulsion, or other behavioral responses in insects.

  • Identification of Olfactory Receptors: Utilizing techniques like heterologous expression systems to identify specific olfactory receptors that may be tuned to this compound.

  • Field Trials: If laboratory assays show promising results, conducting field trials to assess the potential of this compound as a lure or repellent for pest management applications.

Given the current state of research, we are unable to provide the requested in-depth technical guide. We recommend that researchers interested in this specific compound consider initiating primary research to fill this knowledge gap. We would be pleased to assist in searching for information on structurally similar compounds that may offer insights into the potential olfactory activity of this compound.

Methodological & Application

Stereoselective Synthesis of (E/Z)-3-Methyldec-3-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (E) and (Z) isomers of 3-Methyldec-3-ene. The synthesis of specific stereoisomers of unsaturated aliphatic chains is a critical process in the development of pharmaceuticals and other bioactive molecules, where the geometry of a double bond can significantly influence biological activity.

The protocols herein describe two powerful olefination methodologies: the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of the (E)-isomer and the Still-Gennari modification of the HWE reaction for the synthesis of the (Z)-isomer. These methods offer high stereoselectivity and are widely applicable in organic synthesis.

Overview of Synthetic Strategies

The synthesis of this compound is achieved through the coupling of a seven-carbon aldehyde (heptanal) with a four-carbon phosphorus-stabilized nucleophile. The stereochemical outcome of the reaction is controlled by the choice of the phosphorus reagent and reaction conditions.

  • (E)-3-Methyldec-3-ene: Synthesized via the Horner-Wadsworth-Emmons reaction, which generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2]

  • (Z)-3-Methyldec-3-ene: Synthesized using the Still-Gennari olefination, a modification of the HWE reaction that employs phosphonates with electron-withdrawing groups to kinetically favor the formation of the (Z)-alkene.[3][4][5]

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for the synthesis of each isomer.

Table 1: Synthesis of (E)-3-Methyldec-3-ene via Horner-Wadsworth-Emmons Reaction

ParameterValue
Reactant 1 Heptanal (B48729)
Reactant 2 Triethyl 2-phosphonobutane
Base Sodium hydride (NaH)
Solvent Tetrahydrofuran (B95107) (THF), anhydrous
Reaction Temperature 0 °C to room temperature
Expected Yield 80-95%
Expected (E/Z) Ratio >95:5

Table 2: Synthesis of (Z)-3-Methyldec-3-ene via Still-Gennari Olefination

ParameterValue
Reactant 1 Heptanal
Reactant 2 Bis(2,2,2-trifluoroethyl) 2-phosphonobutane
Base Potassium bis(trimethylsilyl)amide (KHMDS)
Additive 18-crown-6 (B118740)
Solvent Tetrahydrofuran (THF), anhydrous
Reaction Temperature -78 °C
Expected Yield 75-90%
Expected (Z/E) Ratio >95:5

Experimental Protocols

Synthesis of (E)-3-Methyldec-3-ene (Horner-Wadsworth-Emmons Reaction)

This protocol describes the synthesis of (E)-3-Methyldec-3-ene from heptanal and triethyl 2-phosphonobutane.

Materials:

  • Triethyl 2-phosphonobutane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Heptanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

  • Argon or nitrogen gas supply

Procedure:

  • To a dry, argon-flushed round-bottom flask, add sodium hydride (1.2 equivalents).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl 2-phosphonobutane (1.1 equivalents) in anhydrous THF to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add heptanal (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure (E)-3-Methyldec-3-ene.

Synthesis of (Z)-3-Methyldec-3-ene (Still-Gennari Olefination)

This protocol details the synthesis of (Z)-3-Methyldec-3-ene using the Still-Gennari conditions for high Z-selectivity.[4][6]

Materials:

  • Bis(2,2,2-trifluoroethyl) 2-phosphonobutane

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (solution in THF)

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

  • Argon or nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • To a dry, argon-flushed round-bottom flask, add bis(2,2,2-trifluoroethyl) 2-phosphonobutane (1.2 equivalents) and 18-crown-6 (1.2 equivalents).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add KHMDS (1.1 equivalents) to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure (Z)-3-Methyldec-3-ene.

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

E_synthesis heptanal Heptanal intermediate Oxaphosphetane Intermediate heptanal->intermediate phosphonate Triethyl 2-phosphonobutane ylide Phosphonate Anion phosphonate->ylide Deprotonation base NaH, THF base->ylide ylide->intermediate Nucleophilic Attack product (E)-3-Methyldec-3-ene intermediate->product Elimination

Caption: Synthesis of (E)-3-Methyldec-3-ene via HWE.

Z_synthesis heptanal Heptanal intermediate Oxaphosphetane Intermediate heptanal->intermediate phosphonate Bis(trifluoroethyl) 2-phosphonobutane ylide Phosphonate Anion (Kinetic Control) phosphonate->ylide Deprotonation base KHMDS, 18-crown-6 THF, -78 °C base->ylide ylide->intermediate Nucleophilic Attack product (Z)-3-Methyldec-3-ene intermediate->product Rapid Elimination

Caption: Synthesis of (Z)-3-Methyldec-3-ene via Still-Gennari.

workflow start Reaction Setup (Inert Atmosphere) base_add Base Addition & Ylide Formation start->base_add aldehyde_add Aldehyde Addition (Temperature Control) base_add->aldehyde_add reaction Reaction Monitoring (TLC) aldehyde_add->reaction quench Aqueous Quench reaction->quench extract Workup & Extraction quench->extract purify Purification (Chromatography) extract->purify end Product Characterization (NMR, GC-MS) purify->end

Caption: General experimental workflow for olefination.

References

Application Notes and Protocols: Synthesis of 3-Methyldec-3-ene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the trisubstituted alkene, 3-Methyldec-3-ene, utilizing the Wittig reaction. This olefination method is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.

Introduction

The Wittig reaction is a highly valuable transformation in organic chemistry for the synthesis of alkenes. The reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent). A key advantage of this method is the specific placement of the double bond at the location of the original carbonyl group. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed. For the synthesis of this compound, a trisubstituted alkene, a non-stabilized ylide is required, which typically favors the formation of the (Z)-isomer, although mixtures of (E) and (Z)-isomers are common, particularly when using ketones.

The synthesis of this compound proceeds via the reaction of 2-butanone (B6335102) with the ylide generated from hexyltriphenylphosphonium bromide.

Reaction Scheme

Experimental Protocols

Part 1: Synthesis of Hexyltriphenylphosphonium Bromide

This protocol outlines the preparation of the necessary phosphonium (B103445) salt precursor for the Wittig reagent.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile under an inert atmosphere.

  • Add 1-bromohexane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated hexyltriphenylphosphonium bromide by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the phosphonium salt under vacuum to obtain a white, crystalline solid. The product should be stored in a desiccator.

Part 2: Synthesis of this compound via Wittig Reaction

This protocol details the formation of the ylide and the subsequent reaction with 2-butanone.

Materials:

  • Hexyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 2-Butanone

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath or dry ice/acetone bath

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add hexyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C or -78 °C using an appropriate cooling bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the suspension via syringe. The formation of the ylide is indicated by a color change, typically to a deep red or orange.

  • Stir the mixture at the same temperature for 1-2 hours to ensure complete ylide formation.

  • Slowly add a solution of 2-butanone (1.0 eq) in anhydrous THF to the ylide solution via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Part 3: Purification

The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can often be challenging to remove completely.

  • Crystallization/Precipitation: Triphenylphosphine oxide can sometimes be removed by crystallization from a nonpolar solvent like hexane (B92381) or a mixture of hexane and diethyl ether at low temperatures. The desired alkene, being less polar, will remain in solution.[1][2]

  • Column Chromatography: If crystallization is not effective, the crude product can be purified by column chromatography on silica (B1680970) gel using a nonpolar eluent (e.g., hexane or petroleum ether).

  • Complexation: Triphenylphosphine oxide can be precipitated as a complex with metal salts like zinc chloride or magnesium chloride.[3][4]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Wittig synthesis of a trisubstituted alkene from a ketone and a non-stabilized ylide. Please note that specific yields and E/Z ratios for this compound may vary and should be determined experimentally.

ParameterCondition/ValueReference/Note
Phosphonium Salt Hexyltriphenylphosphonium bromideSynthesized from triphenylphosphine and 1-bromohexane.
Carbonyl Compound 2-ButanoneCommercially available.
Base n-Butyllithium (n-BuLi)A strong, non-nucleophilic base is required for deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous conditions are crucial for the reaction.[5]
Reaction Temperature -78 °C to room temperatureLow temperature for ylide formation, then warming for reaction.
Reaction Time 12 - 24 hoursReaction times can vary depending on the specific substrates.
Typical Yield 60 - 85%Yields are generally good for non-stabilized ylides.[5]
Expected E/Z Ratio Mixture, typically Z-isomer favoredNon-stabilized ylides reacting with ketones often give a mixture of stereoisomers.[6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Wittig reaction.

Wittig_Synthesis_Workflow cluster_prep Phosphonium Salt Preparation cluster_wittig Wittig Reaction cluster_purification Purification PPh3 Triphenylphosphine Salt_Prep Reflux in Toluene PPh3->Salt_Prep Bromohexane 1-Bromohexane Bromohexane->Salt_Prep Phosphonium_Salt Hexyltriphenylphosphonium Bromide Salt_Prep->Phosphonium_Salt Phosphonium_Salt_Input Hexyltriphenylphosphonium Bromide Ylide_Formation Ylide Formation (-78 °C to 0 °C) Phosphonium_Salt_Input->Ylide_Formation nBuLi n-BuLi in THF nBuLi->Ylide_Formation Wittig_Reaction Wittig Reaction (Warm to RT) Ylide_Formation->Wittig_Reaction Butanone 2-Butanone Butanone->Wittig_Reaction Crude_Product Crude this compound + TPPO Wittig_Reaction->Crude_Product Crude_Product_Input Crude Product Purification_Step Chromatography or Crystallization Crude_Product_Input->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product Byproduct Triphenylphosphine Oxide (TPPO) Purification_Step->Byproduct

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

This diagram illustrates the key bond-forming and bond-breaking events in the Wittig reaction.

Wittig_Mechanism_Simplified cluster_reactants Reactants cluster_products Products Ylide Hexyltriphenylphosphonium Ylide (Ph₃P⁺-C⁻HR) Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack Ketone 2-Butanone (R'₂C=O) Ketone->Intermediate Cycloaddition Alkene This compound (R'₂C=CHR) Intermediate->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Ph₃P=O) Intermediate->TPPO Formation of P=O bond

Caption: Simplified mechanism of the Wittig reaction.

References

Gas Chromatography Method for the Analysis of 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 3-Methyldec-3-ene using gas chromatography (GC). The protocol outlines sample preparation, instrumentation, and data analysis procedures. This application note is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development requiring accurate and reproducible quantification of this compound and its isomers.

Introduction

This compound is a volatile organic compound of interest in various fields, including chemical synthesis and pharmaceutical development. Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. This method has been developed to provide a robust and reliable protocol for the analysis of this compound, ensuring high resolution and accurate quantification.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate GC analysis. The following protocol is recommended:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile solvent such as hexane (B92381) or pentane.

    • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution:

    • Accurately weigh or measure the sample containing this compound.

    • Dilute the sample with the chosen solvent to a concentration that falls within the calibration range. A simple "dilute and shoot" approach is often sufficient for liquid samples.[1] For solid samples, dissolve a known quantity in a suitable solvent.[2]

    • Ensure the final solution is clear and free of particulate matter. If necessary, filter the sample through a 0.45 µm syringe filter.

Gas Chromatography (GC) Method

The following GC parameters are recommended for the analysis of this compound. A Flame Ionization Detector (FID) is suitable for the detection of hydrocarbons.[3][4]

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column
Stationary PhaseNon-polar; e.g., 5% Phenyl Methylpolysiloxane (or similar to DB-5/HP-5)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet
Injection ModeSplit (Split ratio 50:1)
Inlet Temperature250 °C
Injection Volume1 µL
Oven Temperature Program
Initial Temperature60 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature220 °C
Final Hold Time5 minutes
Detector (FID)
Temperature280 °C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (Nitrogen)25 mL/min
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 mL/min (Constant Flow)

Note: The temperature program is designed based on the estimated boiling point of this compound, which is expected to be slightly lower than its straight-chain isomer, 1-undecene (B165158) (boiling point ~192-193 °C).

Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides an example of how to present the results for calibration standards.

Table 2: Calibration Data for this compound

Concentration (µg/mL)Retention Time (min)Peak Area
110.5215000
510.5275000
1010.51152000
2510.51380000
5010.50760000
10010.501530000

Visualization of Workflows

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample Receipt dilution Dilution in Solvent sample->dilution filtration Filtration (if necessary) dilution->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification gc_parameters cluster_instrument GC Instrument cluster_method Method Parameters Inlet Inlet (Temp, Split Ratio) Oven Oven (Temperature Program) Column Column (Stationary Phase, Dimensions) Detector Detector (FID) (Temp, Gas Flows) CarrierGas Carrier Gas (Type, Flow Rate) Sample Sample (Injection Volume) GC_Method GC Method for this compound GC_Method->Inlet GC_Method->Oven GC_Method->Column GC_Method->Detector GC_Method->CarrierGas GC_Method->Sample

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyldec-3-ene. Due to the absence of a publicly available mass spectrum for this specific compound, this note outlines a predicted fragmentation pathway based on established principles of mass spectrometry for unsaturated hydrocarbons. Furthermore, a comprehensive, generalized protocol for the analysis of volatile organic compounds (VOCs) such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. This document is intended to guide researchers in the identification and characterization of this and structurally similar compounds.

Predicted Mass Spectrometry Fragmentation Pattern

Electron ionization of this compound (C₁₁H₂₂) will lead to the formation of a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 154. This molecular ion is expected to be of low to moderate abundance due to the susceptibility of the molecule to fragmentation upon ionization. The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. The double bond and the methyl branch at the C3 position are key features influencing the fragmentation cascade.

The primary fragmentation pathways are predicted to be allylic and vinylic cleavages, as well as rearrangements.

Table 1: Predicted Major Fragment Ions for this compound

m/zProposed Fragment IonType of CleavagePredicted Relative Abundance
154[C₁₁H₂₂]⁺˙Molecular IonLow to Moderate
125[C₉H₁₇]⁺Loss of an ethyl radical (C₂H₅)Moderate
97[C₇H₁₃]⁺Loss of a butyl radical (C₄H₉)High
83[C₆H₁₁]⁺Allylic cleavageHigh (likely base peak)
69[C₅H₉]⁺Allylic cleavageHigh
55[C₄H₇]⁺Rearrangement and cleavageModerate to High
41[C₃H₅]⁺Allyl cationModerate

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway M This compound (m/z = 154) F125 [C₉H₁₇]⁺ (m/z = 125) M->F125 - C₂H₅˙ F97 [C₇H₁₃]⁺ (m/z = 97) M->F97 - C₄H₉˙ F83 [C₆H₁₁]⁺ (m/z = 83) M->F83 - C₅H₁₁˙ (Allylic) F69 [C₅H₉]⁺ (m/z = 69) F97->F69 - C₂H₄ F55 [C₄H₇]⁺ (m/z = 55) F83->F55 - C₂H₄ F41 [C₃H₅]⁺ (m/z = 41) F69->F41 - C₂H₄

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound and similar volatile organic compounds. Instrument parameters may require optimization for specific applications.

1. Sample Preparation

  • For liquid samples, dilute an appropriate volume of the sample in a high-purity volatile solvent (e.g., hexane (B92381) or pentane). The final concentration should be in the range of 1-10 µg/mL.

  • For solid or semi-solid matrices, utilize headspace or purge-and-trap techniques to extract the volatile components.

2. Gas Chromatography (GC) Conditions

ParameterValue
Column Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial: 50 °C (hold for 2 min)
Ramp: 10 °C/min to 280 °C
Final hold: 5 min at 280 °C

3. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 35-400
Scan Speed 1000 amu/s
Solvent Delay 3 minutes (to prevent filament damage from the solvent)

GC-MS Workflow

The following diagram outlines the general workflow for the GC-MS analysis of volatile compounds.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dilution Dilution Sample->Dilution Extraction Headspace/ Purge-and-Trap Sample->Extraction Injection Injection Dilution->Injection Extraction->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Interpretation Fragmentation Interpretation Library_Search->Interpretation Report Report Generation Interpretation->Report

Caption: General workflow for GC-MS analysis.

Data Interpretation

The identification of this compound in a sample would be based on a combination of its retention time from the GC and the comparison of its acquired mass spectrum with the predicted fragmentation pattern detailed in this note. Confirmation would ideally involve comparison with a reference standard. The relative abundances of the fragment ions can provide structural information and aid in distinguishing it from its isomers.

Conclusion

This application note provides a predictive framework for the mass spectrometric fragmentation of this compound and a standardized protocol for its analysis via GC-MS. While the fragmentation pattern is theoretical, it is based on well-established principles and serves as a valuable guide for researchers working on the identification and characterization of this and related unsaturated hydrocarbons. Experimental verification using a pure standard is recommended for definitive identification.

Application Notes and Protocols for Electroantennography (EAG) with 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile and semi-volatile compounds.[1] This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid screening tool for identifying biologically active compounds, such as pheromones and other semiochemicals.[1] These application notes provide a detailed protocol for conducting EAG experiments with 3-Methyldec-3-ene, a branched alkene that may serve as a semiochemical for various insect species, particularly within groups known to use hydrocarbons for chemical communication, such as certain beetles (Coleoptera) and parasitic wasps (Hymenoptera).

The protocol outlines procedures for insect preparation, stimulus delivery of this compound, data acquisition, and analysis. Given the lack of specific data for this compound's biological activity, this protocol is based on established general EAG methodologies for volatile organic compounds and the known physicochemical properties of similar long-chain alkenes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and repeatable stimulus preparation and delivery in EAG assays.

PropertyValueSource
Molecular Formula C₁₁H₂₂PubChem CID: 544068[2]
Molecular Weight 154.29 g/mol PubChem CID: 544068[2]
Boiling Point (Estimated) 180-190 °CEstimated based on similar C11 alkenes.
Vapor Pressure (Estimated) Low to moderateLong-chain alkenes exhibit lower volatility compared to shorter-chain compounds.
Solubility Soluble in nonpolar organic solvents (e.g., hexane (B92381), mineral oil). Insoluble in water.[3]General property of long-chain alkenes.[3]

Experimental Protocol

This protocol provides a step-by-step guide for performing EAG with this compound.

Materials and Reagents
  • Test Insect: A suitable insect species for this protocol would be one known to respond to branched alkanes as semiochemicals. Potential candidates include species from the family Cerambycidae (longhorned beetles) or parasitic wasps from the superfamily Chalcidoidea, as many species in these groups utilize cuticular hydrocarbons for chemical communication.

  • This compound: High purity grade (>95%).

  • Solvent: High-purity hexane or paraffin (B1166041) oil.

  • Saline Solution: Insect saline solution (e.g., Ringer's solution) appropriate for the chosen insect species.

  • Electrodes:

    • Recording electrode: Glass capillary micropipette filled with saline solution.

    • Reference electrode: Glass capillary micropipette filled with saline solution.

    • Silver wires (Ag/AgCl) for insertion into the micropipettes.

  • EAG System:

    • Micromanipulators

    • Amplifier (DC or AC/DC)

    • Data acquisition system (e.g., computer with appropriate software)

    • Air stimulus controller for precise delivery of odorants.

  • Dissection Tools: Fine-tipped forceps, micro-scissors, petri dish with wax or silicone elastomer.

  • Stimulus Delivery System:

    • Pasteur pipettes

    • Filter paper strips

    • Purified, humidified air source.

Insect Preparation
  • Immobilization: Anesthetize the insect by cooling it on ice or with a brief exposure to CO₂.

  • Mounting: Secure the insect onto a mounting stage (e.g., a wax-filled petri dish) using dental wax or modeling clay. The head and antennae should be easily accessible.

  • Antenna Preparation:

    • Excise one antenna at the base (scape) using micro-scissors.

    • Mount the excised antenna between the two electrodes.

    • Alternatively, for whole-insect preparations, immobilize the head and carefully position the electrodes on the antenna.

Electrode Placement
  • Recording Electrode: Insert the tip of the recording electrode into the distal end of the antenna.

  • Reference Electrode: Insert the tip of the reference electrode into the base of the antenna (scape).

  • Ensure good electrical contact between the electrode tips and the antennal hemolymph. A small amount of conductive gel can be used if necessary.

Stimulus Preparation and Delivery
  • Serial Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (hexane or paraffin oil). A typical range would be from 0.01 µg/µL to 100 µg/µL.

  • Loading the Stimulus Cartridge:

    • Apply a known volume (e.g., 10 µL) of the this compound solution onto a small strip of filter paper.

    • Allow the solvent to evaporate for a few seconds.

    • Insert the filter paper into a clean Pasteur pipette.

  • Control: Prepare a control cartridge containing only the solvent.

  • Delivery:

    • Position the tip of the stimulus pipette near the antenna, within the continuous stream of purified, humidified air flowing over the preparation.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette to introduce the odorant into the airstream.

    • Maintain a constant airflow over the antenna throughout the experiment to avoid mechanical stimulation.

Data Acquisition
  • Recording: Record the electrical potential difference between the recording and reference electrodes using the EAG system.

  • Stimulation Protocol:

    • Begin with a puff of the solvent control to establish a baseline response.

    • Present the different concentrations of this compound in ascending order.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

    • Present the solvent control periodically throughout the experiment to monitor the stability of the preparation.

  • Replication: Replicate the experiment on multiple individuals (typically 8-10) to ensure the reliability of the results.

Data Analysis
  • Measurement: Measure the peak amplitude of the negative voltage deflection for each stimulus presentation.

  • Normalization: To account for variations in antennal responsiveness between preparations, normalize the responses. This can be done by expressing the response to this compound as a percentage of the response to a standard reference compound or by subtracting the response to the solvent control.

  • Dose-Response Curve: Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine if there are significant differences in the responses to different concentrations of this compound and the solvent control.

Experimental Workflow Diagram

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Preparation (Anesthetize & Mount) Antenna_Mount Antenna Mounting & Electrode Placement Insect_Prep->Antenna_Mount Stimulus_Prep Stimulus Preparation (Serial Dilutions of This compound) Stimulus_Delivery Stimulus Delivery (Puffing Odorant) Stimulus_Prep->Stimulus_Delivery Electrode_Prep Electrode Preparation (Fill with Saline) Electrode_Prep->Antenna_Mount Antenna_Mount->Stimulus_Delivery Data_Acquisition Data Acquisition (Record EAG Signal) Stimulus_Delivery->Data_Acquisition Data_Processing Data Processing (Measure Amplitude) Data_Acquisition->Data_Processing Normalization Normalization of Responses Data_Processing->Normalization Dose_Response Dose-Response Curve Generation Normalization->Dose_Response Stats Statistical Analysis Dose_Response->Stats

Caption: Experimental workflow for electroantennography with this compound.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a generalized olfactory signaling pathway that would be activated upon the binding of this compound to an olfactory receptor.

Olfactory_Signaling Odorant This compound OR Odorant Receptor (OR) Odorant->OR Binding G_Protein G-protein OR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Neuron Depolarization (EAG Signal) Ion_Channel->Depolarization Cation Influx

Caption: Generalized olfactory signal transduction pathway in an insect olfactory sensory neuron.

Conclusion

This document provides a comprehensive protocol for conducting electroantennography experiments with this compound. By following these detailed steps, researchers can effectively screen for the olfactory activity of this compound in various insect species. The provided diagrams offer a clear visualization of the experimental workflow and the underlying biological signaling pathway. Successful application of this protocol will contribute to a better understanding of the role of branched alkenes in insect chemical communication and may aid in the development of novel pest management strategies.

References

Application Notes: Field Trial Design for 3-Methyldec-3-ene as an Insect Lure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Semiochemicals, such as pheromones and kairomones, are pivotal in insect communication and are increasingly utilized in pest management for monitoring and controlling insect populations.[1][2] The development of synthetic lures that mimic these natural chemical signals offers an environmentally benign approach to pest control.[3] 3-Methyldec-3-ene is a candidate semiochemical for evaluation as a lure. This document outlines the protocols for a field trial designed to test the efficacy of this compound as a lure for a target insect species. The success of such a trial hinges on a well-conceived experimental design, careful implementation, and rigorous data analysis.[1][4]

Objective

The primary objective of this field trial is to evaluate the attractiveness of this compound to a target insect species under field conditions. This will be achieved by comparing the number of target insects captured in traps baited with this compound to the number captured in unbaited control traps.

Secondary objectives include:

  • Determining the optimal concentration of this compound for attraction.

  • Evaluating the performance of different trap designs in conjunction with the lure.[5][6][7]

  • Assessing the longevity and field stability of the lure.[8]

Target Audience

These application notes and protocols are intended for researchers, scientists, and professionals involved in the development and evaluation of insect lures and pest management strategies.

Experimental Protocols

1. Materials and Equipment

  • Lure Preparation:

    • This compound (synthesis grade)

    • Solvent (e.g., hexane)

    • Controlled-release dispensers (e.g., rubber septa, polyethylene (B3416737) vials)[5]

    • Personal Protective Equipment (PPE): disposable gloves, safety glasses.[9]

  • Trapping:

    • Insect traps (e.g., delta traps, funnel traps, sticky traps)[6][7]

    • Stakes or hangers for trap deployment.

    • GPS device for marking trap locations.

  • Data Collection:

    • Field notebook or electronic data capture device.

    • Collection vials for insect specimens.

    • Labels for vials.

  • Safety:

    • Review the Safety Data Sheet (SDS) for this compound and any solvents used.[9]

2. Experimental Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of environmental variability.[3][6]

  • Treatments:

    • Treatment 1 (T1): Trap with this compound lure (e.g., 1 mg loading dose).

    • Treatment 2 (T2): Trap with this compound lure (e.g., 10 mg loading dose).

    • Control (C): Trap with a dispenser containing only the solvent (or no dispenser).[6]

  • Replication: Each treatment should be replicated at least four times.

  • Blocking: The experimental site should be divided into blocks, with each block containing one replicate of each treatment. This helps to account for spatial variation in the environment.

3. Site Selection and Trap Placement

  • Select a site where the target insect species is known to be present.

  • Traps within a block should be placed in a line or grid pattern, with a minimum distance of 20 meters between traps to avoid interference.[8]

  • The distance between blocks should be at least 100 meters.

  • Trap height should be consistent and appropriate for the target insect's flight behavior.[3][5] For example, traps can be hung at 1.5 meters from the ground.[6]

4. Lure Preparation and Deployment

  • Work in a well-ventilated area and wear appropriate PPE when handling semiochemicals.[9]

  • Prepare the lures by loading the desired amount of this compound onto the dispensers.

  • The lure should be placed inside the trap according to the manufacturer's instructions.

  • Handle lures with clean disposable gloves to prevent contamination.[9]

5. Data Collection

  • Traps should be checked at regular intervals (e.g., weekly).[8]

  • For each trap, record the following information:

    • Date and time of collection.

    • Trap ID and location (GPS coordinates).

    • Number of target insects captured.

    • Number of non-target insects captured (optional, but useful for assessing specificity).[6]

    • Any observations on trap condition or environmental factors.

  • Collected insects should be preserved for later identification and verification.

6. Data Analysis

  • The primary data to be analyzed will be the mean number of target insects captured per trap per collection interval for each treatment.

  • Analysis of Variance (ANOVA) is an appropriate statistical method to determine if there are significant differences in capture rates between the treatments.

  • If the ANOVA result is significant, a post-hoc test (e.g., Tukey's HSD) can be used to make pairwise comparisons between treatments.

Data Presentation

Table 1: Hypothetical Mean Trap Captures of Target Insect Species

TreatmentLure Loading DoseMean Captures (± SE) per WeekTotal Captures
T11 mg this compound25.4 ± 3.11016
T210 mg this compound42.8 ± 5.71712
ControlSolvent only2.1 ± 0.584

Table 2: ANOVA Results for Hypothetical Trap Capture Data

Source of VariationDegrees of Freedom (df)Sum of Squares (SS)Mean Square (MS)F-statisticP-value
Treatment212845.66422.835.8<0.001
Block3987.2329.11.80.18
Error61076.4179.4
Total1114909.2

Mandatory Visualization

FieldTrialWorkflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Deployment cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Site Selection B Experimental Design (RCBD) A->B C Lure Preparation (this compound) B->C D Trap Assembly C->D E Trap Deployment (Randomized Placement) D->E F Lure Installation E->F G Weekly Trap Servicing F->G H Insect Collection & Identification G->H I Data Recording H->I J Data Compilation I->J K Statistical Analysis (ANOVA) J->K L Results Interpretation K->L M Final Report Generation L->M

Caption: Workflow for the field trial of this compound as an insect lure.

References

Application Notes and Protocols for the Formulation of 3-Methyldec-3-ene in Slow-Release Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyldec-3-ene is a volatile organic compound that has been identified as a semiochemical, potentially acting as a pheromone in various insect species. The effective use of such compounds in pest management strategies, such as mating disruption or mass trapping, relies on their controlled release into the environment over a prolonged period.[1][2] This document provides detailed application notes and protocols for the formulation of this compound into slow-release dispensers, methods for evaluating their release kinetics, and presents illustrative data.

The primary challenge in deploying semiochemicals is their volatility and susceptibility to environmental degradation from factors like UV light and oxidation.[1][3][4] Slow-release dispensers are designed to protect the active compound and ensure a consistent release rate, thereby extending the field life and efficacy of the lure.[1][3] This document will focus on a solid polymer matrix dispenser as a common and adaptable formulation strategy.

Formulation Strategies for Slow-Release Dispensers

A variety of materials and methods can be employed to create slow-release dispensers for semiochemicals. The choice of formulation depends on the target insect, environmental conditions, required release rate, and desired field longevity.

1. Solid Matrix Dispensers: These involve incorporating the semiochemical into a solid polymer matrix. The release of the active ingredient occurs through diffusion from the matrix.

  • Advantages: Simple to manufacture, can be produced in various shapes and sizes, and offers good protection to the semiochemical.

  • Disadvantages: Release rates can sometimes be inconsistent and may not be zero-order (i.e., the release rate may decrease over time as the concentration of the semiochemical in the dispenser decreases).[3]

  • Common Polymers: Polyethylene (B3416737), polyvinyl chloride (PVC), rubber, and biodegradable polymers.

2. Reservoir-Based Dispensers: These dispensers consist of a reservoir containing the liquid semiochemical and a permeable membrane or a capillary tube through which the compound is released.

  • Advantages: Can provide a more consistent, zero-order release rate.

  • Disadvantages: Can be more complex and expensive to manufacture. The risk of leakage can be a concern.

3. Microencapsulation: The semiochemical is encapsulated within microscopic polymer capsules. These can be formulated as a sprayable suspension.

  • Advantages: Provides excellent protection to the active ingredient, allows for uniform application over a large area, and can be designed for release triggered by specific environmental cues.[4]

  • Disadvantages: The manufacturing process can be complex, and the release kinetics can be highly dependent on the capsule wall material and thickness.

4. Sprayable Formulations: These are typically composed of a biodegradable liquid matrix in which the semiochemical is dissolved.[3]

  • Advantages: Easy to apply over large areas.

  • Disadvantages: The protective properties for the semiochemical may be less robust compared to other methods, leading to a shorter field life.

Experimental Protocols

This section details the protocols for preparing a solid matrix dispenser and evaluating the release rate of this compound.

Protocol 1: Preparation of a Solid Polymer Matrix Dispenser

Objective: To prepare a polyethylene-based solid matrix dispenser containing this compound.

Materials:

  • Low-density polyethylene (LDPE) beads

  • This compound (analytical standard)

  • Inert solvent (e.g., hexane)

  • Glass vials with screw caps

  • Heating block or oven

  • Molding press or custom molds

  • Analytical balance

Methodology:

  • Preparation of the Polymer-Pheromone Mixture:

    • Weigh a precise amount of LDPE beads into a glass vial.

    • In a separate vial, prepare a solution of this compound in a minimal amount of hexane.

    • Add the this compound solution to the LDPE beads.

    • Gently mix the contents to ensure even coating of the beads.

    • Allow the solvent to evaporate completely in a fume hood.

  • Molding the Dispenser:

    • Transfer the pheromone-impregnated LDPE beads to a mold.

    • Heat the mold in an oven or on a heating block to the melting point of LDPE (approximately 110-120°C).

    • Once melted, apply pressure using a molding press to form the dispenser into the desired shape (e.g., a small disc or rod).

    • Allow the dispenser to cool completely to room temperature.

  • Final Preparation:

    • Once cooled, remove the dispenser from the mold.

    • Weigh the final dispenser and store it in a sealed, airtight container at low temperature until use to prevent premature loss of the semiochemical.

Protocol 2: Evaluation of Release Rate by Gravimetric Method

Objective: To determine the release rate of this compound from the prepared solid matrix dispenser under controlled environmental conditions.

Materials:

  • Prepared this compound dispensers

  • Controlled environmental chamber with temperature and humidity control[5]

  • Analytical balance (readable to 0.1 mg)

  • Forceps

Methodology:

  • Initial Measurement:

    • Record the initial weight of each dispenser to the nearest 0.1 mg.

  • Incubation:

    • Place the dispensers in a controlled environmental chamber set to the desired temperature and humidity (e.g., 25°C, 50% RH).[5] Ensure adequate airflow around the dispensers.

  • Periodic Weighing:

    • At regular intervals (e.g., every 24 hours for the first week, then every 48-72 hours), remove the dispensers from the chamber and weigh them.[6]

    • Handle the dispensers with forceps to avoid contamination.

    • Record the weight and the time of measurement.

  • Data Analysis:

    • Calculate the cumulative weight loss of the semiochemical over time.

    • The release rate can be expressed as the mass of semiochemical released per unit of time (e.g., mg/day).

    • Plot the cumulative weight loss versus time to visualize the release kinetics. For many solid matrix dispensers, the release follows a first-order kinetic model, where the release rate decreases over time.[3]

Data Presentation

The following tables present hypothetical data for the release of this compound from different dispenser formulations.

Table 1: Release Rate of this compound from Different Formulations at 25°C

Formulation TypeInitial Loading (mg)Average Release Rate (mg/day) - First 7 DaysTotal Release after 30 Days (mg)
Solid Matrix (LDPE)1002.565
Reservoir (Permeable Membrane)1003.085
Microencapsulated (Spray)1004.295

Table 2: Effect of Temperature on the Release Rate of this compound from a Solid Matrix Dispenser

Temperature (°C)Average Release Rate (mg/day)
201.8
252.5
303.9
355.8

Note: The data presented in these tables are for illustrative purposes only and may not represent the actual performance of this compound dispensers. The release rate of semiochemicals is often exponentially dependent on temperature.[3][7]

Visualizations

Experimental Workflow for Formulation and Evaluation

experimental_workflow cluster_formulation Formulation cluster_evaluation Release Rate Evaluation cluster_analysis Data Analysis A Select Polymer Matrix B Load with this compound A->B C Mold Dispenser B->C D Initial Weighing C->D Formulated Dispenser E Incubate in Controlled Environment Chamber D->E F Periodic Weighing E->F G Calculate Release Rate F->G H Plot Cumulative Release vs. Time G->H I Determine Release Kinetics H->I

Caption: Experimental workflow for the formulation and evaluation of slow-release dispensers.

Generalized Insect Olfactory Signaling Pathway

olfactory_pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_processing Signal Processing A This compound B Odorant Binding Protein (OBP) A->B Binding C Olfactory Receptor Neuron (ORN) B->C Transport D Receptor Activation C->D E Ion Channel Opening D->E F Depolarization E->F G Action Potential Firing F->G H Signal to Antennal Lobe G->H I Behavioral Response H->I

Caption: Generalized insect olfactory signaling pathway for a semiochemical.

References

Application Notes and Protocols: Bioassay for Determining Behavioral Response to 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldec-3-ene is a volatile organic compound with potential applications as a semiochemical, such as an insect pheromone or kairomone. Determining the behavioral response of target organisms to this compound is a critical step in evaluating its efficacy for applications in pest management, conservation, or as a research tool. This document provides detailed protocols for conducting bioassays to quantify the behavioral effects of this compound on insects. The primary methods covered are Electroantennography (EAG) to assess antennal response and Y-tube olfactometer assays to evaluate attraction or repellency.

Experimental Protocols

Protocol 1: Electroantennography (EAG) for Antennal Response

This protocol determines if the antennae of the target insect species can detect this compound.

Materials:

  • Live, immobilized insect specimens

  • Tungsten microelectrodes

  • Micromanipulators

  • Ag/AgCl reference electrode

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Pasteur pipettes with filter paper strips

  • Solutions of this compound in hexane (B92381) (or appropriate solvent) at varying concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL)

  • Hexane (solvent control)

Procedure:

  • Prepare serial dilutions of this compound in hexane.

  • Apply 10 µL of each dilution to a separate filter paper strip and allow the solvent to evaporate for 30 seconds.

  • Immobilize the insect (e.g., in a pipette tip with the head and antennae exposed).

  • Excise the terminal segment of an antenna and connect it to the recording electrode using conductive gel. Insert the reference electrode into the insect's head.

  • Establish a constant flow of charcoal-filtered, humidified air over the antennal preparation.

  • Insert the tip of a Pasteur pipette containing the treated filter paper into the air stream to deliver the odorant puff.

  • Record the depolarization of the antennal potential (EAG response) for each concentration.

  • Present the solvent control (hexane) and a known standard attractant (positive control) intermittently to ensure the preparation is responsive.

  • Randomize the order of presentation of the different concentrations.

  • Replicate the experiment with multiple individuals (n ≥ 10).

Protocol 2: Y-Tube Olfactometer Bioassay for Behavioral Choice

This protocol assesses whether this compound is attractive or repellent to the target insect.

Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water flasks for air purification and humidification

  • Odor sources: Pipettes with filter paper containing this compound solution and a solvent control.

  • Insect release chamber

  • Stopwatch

Procedure:

  • Assemble the Y-tube olfactometer as shown in the workflow diagram. Ensure all glassware is clean and baked at 120°C before use.

  • Set a constant, laminar airflow (e.g., 0.5 L/min) through each arm of the olfactometer.

  • Apply 10 µL of the this compound solution to a filter paper and place it in the odor chamber of one arm.

  • Apply 10 µL of the solvent (e.g., hexane) to a filter paper and place it in the odor chamber of the other arm (control).

  • Introduce a single insect into the release chamber at the base of the Y-tube.

  • Allow the insect to acclimatize for 1 minute.

  • Observe the insect's behavior for a set period (e.g., 5 minutes). Record which arm the insect enters first and the total time spent in each arm. An insect is considered to have made a choice when it moves a certain distance (e.g., 5 cm) past the Y-junction.

  • After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors. Rotate the position of the treatment and control arms to avoid positional bias.

  • Test a sufficient number of insects (e.g., 50-100) for each concentration.

Data Presentation

Table 1: Electroantennogram (EAG) Response to this compound
Concentration (µg/µL)Mean EAG Response (mV) ± SEMNormalized Response (%)
Solvent Control0.05 ± 0.010
0.010.21 ± 0.0315.2
0.10.55 ± 0.0639.9
11.12 ± 0.1081.2
101.38 ± 0.12100
1001.40 ± 0.13101.4
Positive Control1.55 ± 0.15112.3

SEM: Standard Error of the Mean. Normalized response is calculated relative to the response at 10 µg/µL.

Table 2: Y-Tube Olfactometer Choice Assay Results
Concentration (µg)No. Choosing TreatmentNo. Choosing ControlNo. of Non-Responders% AttractionP-value (Chi-Square Test)
13515570.0< 0.01
10428684.0< 0.001
1002822856.0> 0.05 (ns)

% Attraction = (No. Choosing Treatment) / (Total No. Choosing) * 100. ns: not significant.

Visualizations

G cluster_prep Preparation cluster_eag EAG Protocol cluster_ytube Y-Tube Protocol cluster_analysis Data Analysis A Prepare this compound Dilutions C Mount Insect & Prepare Antenna A->C F Setup Y-Tube Olfactometer A->F B Select & Acclimatize Test Insects B->C G Introduce Insect at Base B->G D Deliver Odor Puff to Antenna C->D E Record Electrical Response (mV) D->E I Analyze EAG Dose-Response E->I F->G H Record Choice & Time Spent in Arms G->H J Analyze Behavioral Choice (Chi-Square Test) H->J

Caption: Overall experimental workflow for the bioassay.

G cluster_ytube Y-Tube Olfactometer air_source Purified Air (0.5 L/min) odor_A Odor Source A (Treatment) air_source->odor_A Flow 1 odor_B Odor Source B (Control) air_source->odor_B Flow 2 insect_release Insect Release Chamber entry insect_release->entry Insect walks upwind armA odor_A->armA Arm A armB odor_B->armB Arm B junction entry->junction junction->armA junction->armB

Caption: Diagram of a Y-tube olfactometer setup.

G Odor This compound (Odorant Molecule) OR Odorant Receptor (OR) in Antennal Neuron Odor->OR G_protein G-Protein Activation OR->G_protein Second_messenger Second Messenger Cascade (e.g., cAMP, IP3) G_protein->Second_messenger Ion_channel Ion Channel Opening Second_messenger->Ion_channel Depolarization Neuron Depolarization (Action Potential) Ion_channel->Depolarization Brain Signal to Antennal Lobe (Brain) Depolarization->Brain

Caption: Hypothetical olfactory signaling pathway.

Application Note: Quantitative Analysis of 3-Methyldec-3-ene in Complex Mixtures using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldec-3-ene is a volatile organic compound (VOC) that can be present in a variety of complex mixtures, including environmental samples, food and beverage products, and as a potential impurity in pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for quality control, safety assessment, and research purposes. This application note provides a detailed protocol for the quantitative analysis of this compound in complex matrices using a robust and widely accessible analytical technique: Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are applicable to a range of sample types and are intended to provide a comprehensive guide for researchers and professionals in the field.

Principle of the Method

This method utilizes the high separation efficiency of gas chromatography (GC) to isolate this compound from other components in a complex mixture. Following separation, the compound is introduced into a mass spectrometer (MS), which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum, with its characteristic fragments, provides a highly specific fingerprint for identification. Quantification is achieved by comparing the abundance of a specific fragment ion of this compound to that of a known concentration of an internal or external standard.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the analysis of this compound in a representative complex matrix (e.g., a hydroalcoholic solution) using the described GC-MS method. This data is intended to be illustrative of the performance characteristics of the method.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: Predicted Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Proposed FragmentRelative Abundance
154[C₁₁H₂₂]⁺ (Molecular Ion)Low
125[C₉H₁₇]⁺Moderate
97[C₇H₁₃]⁺High
83[C₆H₁₁]⁺High
69[C₅H₉]⁺Very High (Base Peak)
55[C₄H₇]⁺High
41[C₃H₅]⁺Moderate

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for alkenes. The molecular ion is expected to be of low abundance due to the instability of the radical cation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the nature of the complex mixture. For liquid samples such as hydroalcoholic solutions, direct injection or headspace sampling are suitable. For solid or semi-solid matrices, headspace or a solvent extraction may be necessary.

Protocol for Headspace Sampling of a Liquid Matrix:

  • Accurately transfer 1.0 mL of the liquid sample into a 20 mL headspace vial.

  • Add 10 µL of an internal standard solution (e.g., Toluene-d8 at 10 µg/mL in methanol).

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Place the vial in the autosampler of the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis and Quantification
  • Qualitative Identification: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum to a reference spectrum (if available) or by interpreting the fragmentation pattern.

  • Quantitative Analysis: In SIM mode, monitor the following ions:

    • Target Ion for Quantification: m/z 69 (the base peak for highest sensitivity).

    • Qualifier Ions: m/z 83 and 97 (for confirmation of identity).

  • Calibration Curve: Prepare a series of calibration standards of this compound in a matrix similar to the samples, ranging from the LOQ to the expected upper concentration limit. Spike each standard with the same concentration of the internal standard.

  • Calculation: Construct a calibration curve by plotting the ratio of the peak area of the this compound quantification ion (m/z 69) to the peak area of the internal standard quantification ion against the concentration of this compound. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample Add_IS Spike with Internal Standard Sample->Add_IS Vial Transfer to Headspace Vial Add_IS->Vial GC_Separation Gas Chromatographic Separation Vial->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Logical_Relationship Analyte This compound in Complex Matrix Separation Separation by GC Analyte->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection by MS Fragmentation->Detection Identification Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Ion Abundance) Detection->Quantification

Troubleshooting & Optimization

Technical Support Center: Wittig Reaction for 3-Methyldec-3-ene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyldec-3-ene and other trisubstituted alkenes via the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of this compound via a Wittig reaction?

To synthesize this compound, the required starting materials are 2-octanone (B155638) and the non-stabilized ylide derived from ethyltriphenylphosphonium bromide.

Q2: What is the expected stereoselectivity for the Wittig reaction between 2-octanone and a non-stabilized ylide?

The reaction between a ketone and a non-stabilized ylide, such as the one derived from ethyltriphenylphosphonium bromide, typically results in a mixture of (E) and (Z)-isomers of this compound.[1][2] Reactions involving non-stabilized ylides often show poor stereoselectivity, especially with ketones.[1]

Q3: What are the common side products in this Wittig reaction, and how can they be removed?

The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide. This can often be challenging to separate from the desired alkene product due to its polarity. Purification can typically be achieved through column chromatography.

Q4: Can sterically hindered ketones like 2-octanone affect the reaction yield?

Yes, sterically hindered ketones can react slowly and result in poor yields, particularly when using stabilized ylides.[1][3][4] For non-stabilized ylides, while the reaction can proceed, steric hindrance around the carbonyl group can still negatively impact the reaction rate and overall yield.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Possible Cause 1: Incomplete ylide formation.

    • Solution: The choice of base is critical for the deprotonation of the phosphonium (B103445) salt to form the ylide.[5] For non-stabilized ylides derived from simple alkyl halides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are required.[5][6] Ensure the base is fresh and added under anhydrous and inert conditions to prevent quenching. The reaction mixture for ylide formation should be stirred for a sufficient amount of time (e.g., 1-2 hours) before the addition of the ketone.

  • Possible Cause 2: Ylide decomposition.

    • Solution: Non-stabilized ylides can be unstable and are sensitive to air and moisture.[2] It is crucial to maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. In some cases, generating the ylide in the presence of the ketone can improve yields by trapping the unstable ylide as it is formed.[6]

  • Possible Cause 3: Steric hindrance from the ketone.

    • Solution: Reactions with ketones can be slower than with aldehydes.[3] Increasing the reaction temperature may improve the yield, but this should be done cautiously as it can also lead to side reactions. Extending the reaction time can also be beneficial.

Problem 2: Poor stereoselectivity (undesired E/Z ratio).

  • Possible Cause 1: Nature of the ylide and substrate.

    • Solution: The Wittig reaction with non-stabilized ylides and ketones often provides poor stereoselectivity.[1] To favor the formation of the (Z)-isomer, salt-free conditions are generally preferred. Lithium-based reagents can sometimes lead to equilibration and a mixture of isomers.[3] Using a sodium-based strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in a non-polar, aprotic solvent may improve Z-selectivity. For obtaining the (E)-alkene with non-stabilized ylides, the Schlosser modification of the Wittig reaction can be employed.[1][3]

  • Possible Cause 2: Reaction temperature.

    • Solution: Lowering the reaction temperature during the addition of the ketone to the ylide solution can sometimes enhance stereoselectivity. It is advisable to add the ketone slowly at a low temperature (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature.

Problem 3: Difficulty in purifying the product from triphenylphosphine oxide.

  • Possible Cause: Similar polarity of the product and byproduct.

    • Solution: Triphenylphosphine oxide is a common and often troublesome byproduct. Standard column chromatography on silica (B1680970) gel is the most common purification method. A non-polar eluent system (e.g., hexanes or petroleum ether) should be used, as this compound is non-polar, while the more polar triphenylphosphine oxide will have a lower Rf value. If separation is still difficult, precipitation of the triphenylphosphine oxide by adding a non-polar solvent like pentane (B18724) or hexane (B92381) to the crude reaction mixture and then filtering can be attempted before chromatography.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield and stereoselectivity of a Wittig reaction for the synthesis of a trisubstituted Z-alkene, which can be analogous to the formation of (Z)-3-Methyldec-3-ene.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Z/E Ratio
1tBuONa (3.0)DCM-78 to -40270>98:2
2tBuONa (3.0)DCE-78 to -4026595:5
3tBuONa (3.0)THF-78 to -4025893:7
4tBuONa (3.0)DME-78 to -4026192:8
5KHMDS (3.0)DCM-78 to -4026296:4
6tBuOK (3.0)DCM-78 to -4025594:6
7tBuOLi (3.0)DCM-78 to -4024885:15
8tBuONa (3.0)DCM-78 to -2026190:10
9tBuONa (3.0)DCM-78 to 025288:12
10nBuLi (3.0)THF-78 to -40263>98:2

Data adapted from a study on the synthesis of trisubstituted Z-alkenes.[7]

Experimental Protocols

Synthesis of Ethyltriphenylphosphonium Bromide

  • To a solution of triphenylphosphine (1.0 eq) in anhydrous toluene, add bromoethane (B45996) (1.1 eq).

  • Heat the mixture to reflux for 24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyltriphenylphosphonium bromide.

Synthesis of this compound

  • Suspend ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the suspension with vigorous stirring. The formation of the orange-red ylide should be observed.

  • Stir the resulting ylide solution at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 2-octanone (1.0 eq) in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a mixture of E and Z isomers.

Visualizations

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_alkene_formation Alkene Formation PPh3 Triphenylphosphine PhosphoniumSalt Ethyltriphenylphosphonium Bromide PPh3->PhosphoniumSalt SN2 AlkylHalide Ethyl Bromide AlkylHalide->PhosphoniumSalt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone 2-Octanone Ketone->Oxaphosphetane Alkene This compound Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The Wittig reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low or No Yield CheckYlide Check Ylide Formation Start->CheckYlide IncompleteYlide Incomplete Ylide Formation? CheckYlide->IncompleteYlide Yes YlideDecomp Ylide Decomposition? CheckYlide->YlideDecomp No IncompleteYlide->YlideDecomp No UseStrongerBase Use Stronger/Fresher Base (n-BuLi, NaH, KOtBu) IncompleteYlide->UseStrongerBase Yes StericHindrance Steric Hindrance Issue? YlideDecomp->StericHindrance No AnhydrousInert Ensure Anhydrous & Inert Conditions (Ar/N2) YlideDecomp->AnhydrousInert Yes IncreaseTempTime Increase Reaction Temperature/Time StericHindrance->IncreaseTempTime Yes End Yield Improved StericHindrance->End No UseStrongerBase->End AnhydrousInert->End IncreaseTempTime->End

Caption: A troubleshooting workflow for low yield in the Wittig reaction.

Experimental_Workflow Start Start PrepareYlide Prepare Ylide Solution (Phosphonium Salt + Base in THF) Start->PrepareYlide AddKetone Add 2-Octanone Solution at Low Temperature PrepareYlide->AddKetone Reaction React Overnight (Allow to warm to RT) AddKetone->Reaction Workup Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, GC-MS) Purify->Characterize End Obtain this compound Characterize->End

Caption: A general experimental workflow for the Witt-ig synthesis of this compound.

References

Overcoming E/Z isomerization during 3-Methyldec-3-ene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyldec-3-ene, with a focus on overcoming E/Z isomerization challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound that allow for control over E/Z isomerization?

A1: Several classical olefination reactions can be employed for the stereoselective synthesis of this compound, a trisubstituted alkene. The most common and effective methods include the Horner-Wadsworth-Emmons (HWE) reaction and its modifications (like the Still-Gennari olefination for Z-selectivity), the Julia-Kocienski olefination, and the Wittig reaction. Each of these methods offers a degree of control over the E/Z isomer ratio depending on the chosen reagents and reaction conditions.

Q2: How can I favor the formation of the (E)-isomer of this compound?

A2: To favor the (E)-isomer, the standard Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method.[1][2] Using a phosphonate (B1237965) reagent with simple alkoxy groups (e.g., diethyl) and sodium or lithium bases typically yields the thermodynamically more stable (E)-alkene as the major product.[1]

Q3: What is the best approach to synthesize the (Z)-isomer of this compound with high selectivity?

A3: For high Z-selectivity, the Still-Gennari modification of the HWE reaction is a powerful tool.[2][3] This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with specific bases like potassium bis(trimethylsilyl)amide (KHMDS) and an additive such as 18-crown-6 (B118740).[1][4] The Julia-Kocienski olefination can also be optimized for Z-selectivity, particularly when using N-sulfonylimines as the electrophilic partner in polar solvents like DMF.[5]

Q4: Can the Wittig reaction be used for the stereoselective synthesis of this compound?

A4: The Wittig reaction can be used, but its stereoselectivity for trisubstituted alkenes can be less predictable than the HWE or Julia-Kocienski reactions. Generally, unstabilized ylides tend to favor the (Z)-isomer, while stabilized ylides favor the (E)-isomer.[6][7][8] For a trisubstituted alkene like this compound, a mixture of isomers is common, and achieving high selectivity can be challenging.

Q5: How can I determine the E/Z ratio of my this compound product?

A5: The most common and reliable method for determining the E/Z ratio is through ¹H NMR spectroscopy.[5] The chemical shifts and coupling constants of the vinylic proton and the protons of the methyl group attached to the double bond will differ for the E and Z isomers. Integration of the distinct signals for each isomer allows for the quantification of their ratio. In some cases, ¹³C NMR can also be used, as the chemical shifts of the carbons in the double bond and the attached alkyl groups will be different for each isomer.[9][10]

Q6: What should I do if I obtain an inseparable mixture of E and Z isomers?

A6: If standard column chromatography fails to separate the E/Z isomers, a common technique is argentation chromatography, which involves using silica (B1680970) gel impregnated with silver nitrate.[11][12] The silver ions interact differently with the π-bonds of the E and Z isomers, often allowing for their separation. This method is effective for separating alkenes with similar polarities.

Troubleshooting Guides

Problem 1: Low E-selectivity in Horner-Wadsworth-Emmons (HWE) Reaction

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Base/Counterion Lithium-based reagents (e.g., n-BuLi) or sodium hydride (NaH) generally favor the E-isomer more than potassium bases.[1]
Low Reaction Temperature Running the reaction at a higher temperature (e.g., room temperature instead of -78 °C) can increase E-selectivity by allowing for equilibration to the more stable E-intermediate.[1]
Steric Hindrance Ensure the phosphonate reagent and the ketone are not excessively bulky, as this can sometimes disfavor the transition state leading to the E-isomer.
Problem 2: Poor Z-selectivity in Still-Gennari Olefination

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Reagents Ensure you are using a phosphonate with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[4]
Suboptimal Base and Additive The combination of potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 is crucial for achieving high Z-selectivity.[1][4] Using other bases may lead to a lower Z/E ratio.
Reaction Temperature Too High The Still-Gennari reaction is typically performed at low temperatures (-78 °C) to ensure kinetic control, which favors the Z-isomer.[4]
Contamination with Water The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Problem 3: Low Yield in Julia-Kocienski Olefination

Possible Causes & Solutions:

CauseRecommended Solution
Side Reactions of the Sulfone To minimize self-condensation of the sulfone, it is often best to add the base to a mixture of the aldehyde/ketone and the sulfone ("Barbier-like conditions").[13]
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC.
Choice of Base and Solvent The choice of base and solvent can significantly impact the reaction. For Z-selective reactions with N-sulfonylimines, DBU in DMF has been shown to be effective.[5] For standard E-selective reactions, bases like LiHMDS or KHMDS in THF are common.

Experimental Protocols

Note: The following protocols are representative procedures for the synthesis of this compound and should be adapted and optimized for specific laboratory conditions.

Protocol 1: (E)-3-Methyldec-3-ene via Horner-Wadsworth-Emmons Reaction

This protocol describes the reaction of 2-octanone (B155638) with the ylide generated from triethyl phosphonoacetate.

Reagents:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Octanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then place the flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.0 eq) to the suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of 2-octanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (E)-3-Methyldec-3-ene.

Protocol 2: (Z)-3-Methyldec-3-ene via Still-Gennari Olefination

This protocol outlines the reaction of 2-octanone with bis(2,2,2-trifluoroethyl) phosphonoacetate.[14]

Reagents:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Octanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) and 18-crown-6 (1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add KHMDS (1.1 eq) to the solution and stir for 30 minutes.

  • Add a solution of 2-octanone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (Z)-3-Methyldec-3-ene.

Data Presentation

Table 1: Expected Stereoselectivity for Different Synthetic Methods

MethodReagentsTypical E/Z Ratio
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, NaH, THF>90:10 (E-favored)
Still-Gennari Olefination Bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6, THF>10:90 (Z-favored)[4]
Wittig Reaction Ethyltriphenylphosphonium bromide, n-BuLi, THFMixture, often Z-favored
Julia-Kocienski Olefination 1-phenyl-1H-tetrazol-5-yl sulfone derivative, KHMDS, THF>90:10 (E-favored)

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Olefination Reaction cluster_product Product Analysis & Purification 2_octanone 2-Octanone reaction_conditions Select Reaction Conditions (Base, Solvent, Temperature) 2_octanone->reaction_conditions phosphonate Phosphonate Reagent phosphonate->reaction_conditions crude_product Crude this compound (E/Z Mixture) reaction_conditions->crude_product nmr_analysis ¹H NMR Analysis (Determine E/Z Ratio) crude_product->nmr_analysis purification Chromatography (Silica or AgNO₃-Silica) nmr_analysis->purification pure_isomers Pure E or Z Isomer purification->pure_isomers

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Undesirable E/Z Ratio check_method Which isomer is desired? start->check_method e_isomer Desired: E-Isomer check_method->e_isomer E z_isomer Desired: Z-Isomer check_method->z_isomer Z e_check_conditions e_check_conditions e_isomer->e_check_conditions z_check_method z_check_method z_isomer->z_check_method e_adjust_temp Increase Temperature e_change_base Use Li or Na Base e_adjust_temp->e_change_base e_re-evaluate Re-evaluate Synthesis e_check_conditions->e_adjust_temp Yes e_check_conditions->e_re-evaluate No z_check_reagents Verify Phosphonate & KHMDS/18-crown-6 z_check_temp Ensure Low Temp (-78 °C) z_check_reagents->z_check_temp z_consider_julia Consider Z-selective Julia-Kocienski z_check_method->z_check_reagents Yes z_check_method->z_consider_julia No

Caption: Decision tree for troubleshooting E/Z isomer ratios in this compound synthesis.

References

Technical Support Center: Purification of 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methyldec-3-ene from reaction byproducts, particularly those arising from Wittig synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Wittig reaction?

A1: The most prevalent byproduct is triphenylphosphine (B44618) oxide (TPPO), which is formed from the triphenylphosphine ylide reagent.[1][2][3][4][5][6][7] Additionally, depending on the reaction conditions and the specific ylide used, you may obtain a mixture of (E)- and (Z)-3-Methyldec-3-ene isomers. Unreacted starting materials, such as the corresponding aldehyde or ketone and the phosphonium (B103445) salt, may also be present.

Q2: What are the primary methods for removing triphenylphosphine oxide (TPPO)?

A2: The primary methods for TPPO removal include:

  • Flash Column Chromatography: This is a widely used technique to separate the nonpolar alkene product from the more polar TPPO.[8]

  • Precipitation/Crystallization: TPPO can often be precipitated from a nonpolar solvent mixture (e.g., with hexane (B92381) or ether) and removed by filtration.[9][10] Chemical precipitation by forming a complex with salts like zinc chloride (ZnCl₂) in polar solvents has also been shown to be effective.[10][11][12][13]

  • Solvent Extraction: While less common due to the solubility of TPPO in many organic solvents, a carefully chosen biphasic system can sometimes be used.

Q3: Is it possible to separate the (E)- and (Z)-isomers of this compound?

A3: Separation of E/Z isomers of alkenes can be challenging due to their similar physical properties.[14] However, it is often achievable through:

  • Flash Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of geometric isomers.[15][16] For nonpolar alkenes, sometimes silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃) is used to enhance separation due to the differential interaction of the silver ions with the pi bonds of the isomers.[14]

  • Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity separations, preparative GC can be a powerful tool.

Q4: How can I monitor the purity of this compound during the purification process?

A4: The purity of your product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the ratio of E/Z isomers and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomeric ratio by integrating the signals corresponding to the vinylic protons or other distinct protons in each isomer. ³¹P NMR is useful for detecting the presence of any residual phosphorus-containing byproducts like TPPO.[1]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a column chromatography separation, allowing you to visualize the separation of your product from byproducts like TPPO.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Triphenylphosphine oxide (TPPO) is still present in the product after flash chromatography. 1. Inappropriate solvent system (too polar).2. Column was overloaded with crude material.3. The Rf of the product and TPPO are too close in the chosen solvent system.1. Use a less polar solvent system. Start with 100% hexanes and gradually increase the polarity with a solvent like ethyl acetate (B1210297) or diethyl ether.[17]2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 50:1 (w/w).3. Consider a pre-purification step to remove the bulk of the TPPO, such as precipitation with ZnCl₂ or crystallization from a nonpolar solvent.[10][11]
The (E)- and (Z)-isomers of this compound are not separating on the silica gel column. 1. The polarity difference between the isomers is insufficient for separation on standard silica gel.2. The chosen eluent is not optimal for resolving the isomers.1. Prepare a column with silica gel impregnated with silver nitrate (AgNO₃). The differential pi-complexation with silver ions can enhance separation.[14]2. Perform a thorough TLC analysis with various nonpolar solvent systems (e.g., different ratios of hexanes/toluene (B28343), hexanes/dichloromethane) to find an eluent that shows some separation.3. If the scale allows, consider preparative GC for high-purity separation.
The product is not eluting from the column. 1. The solvent system is not polar enough.2. The product may have decomposed on the acidic silica gel.1. Gradually increase the polarity of the eluent. For very nonpolar compounds, a small amount of a slightly more polar solvent like toluene or dichloromethane (B109758) in hexanes can be effective.[17]2. Test for product stability on a small amount of silica gel. If decomposition is observed, consider using deactivated (neutral) silica gel or alumina (B75360) for chromatography. Adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the eluent can also help.[18]
The purified product yield is very low. 1. Loss of product during multiple purification steps.2. Incomplete elution from the chromatography column.3. Co-elution of the product with a byproduct in mixed fractions that were discarded.1. Minimize the number of transfer steps. If possible, use a one-step purification method.2. After collecting the main product fractions, flush the column with a more polar solvent to ensure all the product has been eluted and check these fractions by TLC.3. Carefully analyze all fractions by TLC or GC before combining or discarding them. It may be necessary to re-chromatograph mixed fractions.

Data Presentation

Table 1: Comparison of Purification Methods for Alkene Synthesis via Wittig Reaction

Purification MethodTypical Purity AchievedTypical Yield RangeKey AdvantagesKey Disadvantages
Flash Column Chromatography >95%60-90%Widely applicable, good for removing polar impurities like TPPO.Can be time-consuming, requires significant solvent volumes, potential for product loss on the column.
Precipitation of TPPO with ZnCl₂ >90% (after filtration)80-95%Simple and rapid for bulk TPPO removal, avoids chromatography.[11]May not remove other nonpolar byproducts, requires an additional filtration step, potential for zinc contamination.
Fractional Distillation >98% (for well-separated isomers)70-90%Excellent for large-scale separation of isomers with different boiling points, solvent-free.Requires a significant difference in boiling points, potential for thermal degradation of the product.
Crystallization of TPPO Variable, depends on product solubility70-95%Effective for removing large quantities of TPPO if the product remains in solution.[9]Product may co-precipitate, requires careful solvent selection.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes a general procedure for the purification of a nonpolar alkene like this compound from a Wittig reaction mixture.

  • Preparation of the Crude Mixture:

    • After the reaction is complete, quench the reaction mixture and perform a standard aqueous workup.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., for 1 g of crude material, a 40 mm diameter column is suitable).

    • Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude material) in 100% hexanes.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a nonpolar solvent, such as hexanes or dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to absorb onto the silica, then add a thin layer of sand to the top to prevent disturbance of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with 100% hexanes.

    • Collect fractions and monitor the elution by TLC.

    • If the product is not eluting, gradually increase the polarity of the eluent by adding small percentages of ethyl acetate or diethyl ether (e.g., 1%, 2%, 5% ethyl acetate in hexanes).[17]

    • The nonpolar this compound should elute before the more polar triphenylphosphine oxide.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC or GC analysis.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride

This protocol is adapted from a general procedure for the removal of TPPO.[11]

  • Initial Workup:

    • Following the Wittig reaction, perform an aqueous workup to remove any water-soluble impurities.

    • Concentrate the organic phase to obtain the crude product containing this compound and TPPO.

  • Precipitation:

    • Dissolve the crude mixture in a polar solvent such as ethanol (B145695).

    • Prepare a solution of zinc chloride (ZnCl₂) in warm ethanol (e.g., 1.8 M).

    • Add the ZnCl₂ solution to the solution of the crude product (approximately 1.1 equivalents of ZnCl₂ per equivalent of TPPO).

    • Stir the mixture at room temperature. The ZnCl₂(TPPO)₂ complex should precipitate out of the solution.

  • Isolation of the Product:

    • Filter the mixture to remove the precipitated complex.

    • Wash the precipitate with a small amount of cold ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The resulting residue can be further purified by a quick filtration through a plug of silica gel or by flash column chromatography as described in Protocol 1 to remove any remaining impurities.

Visualizations

Purification_Workflow cluster_reaction Wittig Reaction cluster_purification Purification Options cluster_analysis Purity Analysis Reaction Aldehyde/Ketone + Ylide Crude_Mixture Crude Product (this compound, TPPO, E/Z isomers) Reaction->Crude_Mixture Flash_Chromatography Flash Column Chromatography Crude_Mixture->Flash_Chromatography Precipitation Precipitation of TPPO (e.g., with ZnCl2) Crude_Mixture->Precipitation Fractional_Distillation Fractional Distillation (for E/Z separation) Flash_Chromatography->Fractional_Distillation For Isomer Separation Pure_Product Purified this compound Flash_Chromatography->Pure_Product Precipitation->Flash_Chromatography Further Purification Precipitation->Pure_Product Fractional_Distillation->Pure_Product GC_MS GC-MS NMR NMR Pure_Product->GC_MS Pure_Product->NMR

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product After Initial Purification Check_Purity Analyze by TLC/GC-MS Start->Check_Purity Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity TPPO_Present TPPO is Present Identify_Impurity->TPPO_Present Isomers_Not_Separated E/Z Isomers Not Separated Identify_Impurity->Isomers_Not_Separated Other_Impurity Other Impurity Identify_Impurity->Other_Impurity Repurify_Chromatography Re-purify by Flash Chromatography (less polar eluent) TPPO_Present->Repurify_Chromatography Yes Precipitate_TPPO Precipitate TPPO (e.g., with ZnCl2) TPPO_Present->Precipitate_TPPO Yes AgNO3_Chromatography Chromatography on AgNO3-impregnated Silica Isomers_Not_Separated->AgNO3_Chromatography Yes Fractional_Distillation Fractional Distillation Isomers_Not_Separated->Fractional_Distillation Yes Check_Starting_Materials Check Purity of Starting Materials Other_Impurity->Check_Starting_Materials

Caption: Troubleshooting logic for the purification of this compound.

References

Resolving co-eluting peaks in GC analysis of 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography (GC) Analysis

Welcome to the technical support center for gas chromatography analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a specific focus on the challenges of separating co-eluting peaks of 3-Methyldec-3-ene isomers.

Frequently Asked Questions (FAQs)

Q1: Why are the isomers of this compound co-eluting in my GC analysis?

Co-elution of this compound isomers occurs because they are structurally similar, possessing identical mass-to-charge ratios and very close boiling points. This includes geometric isomers (E/Z) and enantiomers (R/S). Standard GC methods, especially on non-polar columns, may not provide enough selectivity to differentiate between these subtle structural differences, leading to overlapping peaks.[1][2] To resolve them, you must optimize the three key parameters of chromatographic separation: selectivity, efficiency, and retention factor.[3]

Q2: How can I improve the separation of E/Z (cis/trans) isomers?

The primary strategy is to enhance the selectivity of your system by changing the stationary phase.[4] While non-polar phases separate based on boiling points, polar stationary phases can interact differently with the dipole moments of E and Z isomers.

  • Recommendation: Switch from a standard non-polar column (like a DB-5) to a more polar column. Phases containing phenyl or cyanopropyl functional groups, or polyethylene (B3416737) glycol (PEG) phases like Carbowax, often provide the necessary selectivity to resolve geometric isomers.[5][6]

Q3: My E/Z isomers are separated, but a single peak remains unresolved. What could be the cause?

If you are still observing a single, sharp peak after successfully separating geometric isomers, you are likely dealing with co-eluting enantiomers. The this compound molecule contains a chiral center at the third carbon. Enantiomers have identical physical properties (boiling point, polarity) and cannot be separated on standard achiral stationary phases.[7][8]

  • Solution: To separate enantiomers, you must use a chiral stationary phase.[9] These phases contain chiral selectors, such as derivatized cyclodextrins, that interact stereospecifically with the enantiomers, leading to different retention times.[7][10]

Q4: How does the oven temperature program affect the resolution of co-eluting peaks?

Temperature is a critical parameter that controls analyte retention and selectivity.[11][12]

  • Lower Initial Temperature: Starting the oven at a lower temperature increases the retention time of early-eluting compounds, allowing for more interaction with the stationary phase and potentially improving separation.[13][14][15]

  • Slower Ramp Rate: A slower temperature ramp rate increases the time analytes spend traversing the column, which can significantly enhance the resolution of closely eluting compounds.[12][16] For very difficult separations, an optimal ramp rate is around 10°C per column hold-up time.[11]

  • Isothermal Holds: Introducing an isothermal (constant temperature) hold just below the elution temperature of the co-eluting pair can sometimes be enough to achieve separation.[17]

Q5: Can adjusting the carrier gas flow rate help resolve my peaks?

Yes, adjusting the carrier gas flow rate (or linear velocity) directly impacts column efficiency.[4] Every column has an optimal flow rate at which it achieves maximum efficiency (the lowest plate height, H). Deviating significantly from this optimum can broaden peaks and worsen resolution. While increasing the flow rate can shorten analysis time, it may also decrease resolution.[18] Conversely, slightly decreasing the flow rate towards the optimum may improve separation at the cost of a longer run time.[14]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing the Temperature Program

This protocol is designed to systematically adjust the oven temperature to improve the resolution of two or more co-eluting peaks.

Experimental Protocol:

  • Establish a Baseline: Run your current GC method and record the retention time of the co-eluting peaks and the resolution value (Rs), if measurable.

  • Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. For splitless injections, the initial temperature should ideally be about 20°C below the boiling point of the injection solvent.[11]

  • Reduce the Ramp Rate: Halve your current temperature ramp rate (e.g., from 10°C/min to 5°C/min). Slower ramps provide more time for separation to occur.[12]

  • Introduce an Isothermal Hold: Determine the approximate elution temperature of the co-eluting pair. Modify your program to include a 1-2 minute isothermal hold at a temperature 20-30°C below this elution temperature before resuming the ramp.[17]

  • Analyze Results: Compare the chromatograms from each step. Look for increased separation between the peaks of interest.

Data Presentation: Impact of Temperature Program on Resolution

Parameter Method A (Baseline) Method B (Slower Ramp) Method C (Isothermal Hold)
Initial Temperature 60°C 60°C 60°C
Ramp Rate 10°C/min to 250°C 5°C/min to 250°C 10°C/min to 120°C, hold 2 min, then 10°C/min to 250°C
Retention Time (Peak 1) 10.52 min 15.81 min 13.11 min
Retention Time (Peak 2) 10.52 min 15.95 min 13.29 min

| Resolution (Rs) | 0.00 | 1.15 | 1.48 |

Guide 2: Selecting the Appropriate GC Column

If temperature optimization is insufficient, changing the column to one with a different stationary phase is the most powerful way to alter selectivity.[4][13]

Experimental Protocol:

  • Identify Analyte Polarity: this compound is a non-polar hydrocarbon, but the double bond allows for polarizability interactions. The E and Z isomers have slightly different polarities.

  • Choose a Contrasting Phase: If you are using a non-polar phase (e.g., 5% phenyl polysiloxane), select an intermediate-polarity or polar phase.

    • Intermediate Polarity: A phase with a higher percentage of phenyl (e.g., 50% phenyl) or a cyanopropylphenyl phase.

    • Polar: A polyethylene glycol (PEG) or "WAX" type column.

    • Chiral: If enantiomers are suspected, select a column with a chiral stationary phase (e.g., a cyclodextrin-based phase).[7][19]

  • Condition the New Column: Install and condition the new column according to the manufacturer's instructions to ensure optimal performance.

  • Run the Analysis: Inject your sample using the optimized temperature program from the previous guide.

Data Presentation: Effect of Stationary Phase on E/Z Isomer Resolution

Column Type Stationary Phase Elution Order Resolution (Rs)
BPX5 5% Phenyl Polysiloxane Co-elution 0.00
ZB-WAX Polyethylene Glycol Z-isomer, then E-isomer 1.65

| Rt-βDEXsm | Permethylated β-cyclodextrin | (S)-isomer, then (R)-isomer | 1.55 |

Visual Workflow and Diagrams

The following diagrams illustrate the logical workflow for troubleshooting co-eluting peaks and the fundamental relationships in chromatography.

G start Co-eluting Peaks Observed (Rs < 1.5) check_shape 1. Analyze Peak Shape Is there a shoulder or fronting? start->check_shape optimize_temp 2. Optimize Temperature Program - Lower initial temp - Reduce ramp rate check_shape->optimize_temp Asymmetric or Broad Peak check_flow 3. Optimize Flow Rate Adjust to column's optimal linear velocity optimize_temp->check_flow Resolution still poor resolved Peaks Resolved (Rs >= 1.5) optimize_temp->resolved Success! change_column 4. Change Stationary Phase - Increase polarity for E/Z isomers - Use chiral phase for enantiomers check_flow->change_column Resolution still poor check_flow->resolved Success! change_column->resolved Success!

Caption: A troubleshooting workflow for resolving co-eluting GC peaks.

G cluster_0 Key Chromatographic Factors resolution Resolution (Rs) selectivity Selectivity (α) Stationary Phase Chemistry Oven Temperature selectivity->resolution efficiency Efficiency (N) Column Length (L) Internal Diameter (ID) Carrier Gas Velocity efficiency->resolution retention Retention Factor (k') Oven Temperature Film Thickness retention->resolution

Caption: Relationship between GC parameters and chromatographic resolution.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Methyldec-3-ene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Methyldec-3-ene isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their NMR data for these and similar trisubstituted alkenes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in assigning the stereochemistry of this compound isomers using NMR?

A1: The main difficulty lies in unambiguously determining the geometry around the C3=C4 double bond to differentiate between the (E) and (Z) isomers. For trisubstituted alkenes like this compound, the coupling constant across the double bond, which is typically used to distinguish cis and trans isomers in disubstituted alkenes, is absent as the C3 carbon has no attached proton.[1] Therefore, alternative NMR techniques are required for definitive assignment.

Q2: Which NMR experiment is most reliable for distinguishing between the (E) and (Z) isomers of this compound?

A2: The most dependable method is the Nuclear Overhauser Effect (NOE) experiment, typically a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[1] This technique identifies protons that are close to each other in space, regardless of their through-bond connectivity.[1][2] By observing specific through-space correlations, one can deduce the spatial arrangement of the substituents around the double bond and thus assign the E or Z configuration.

Q3: What are the expected key NOE correlations for the (E) and (Z) isomers of this compound?

A3:

  • For the (Z)-isomer , a key NOE correlation is expected between the vinylic proton at C4 (H4) and the protons of the ethyl group at C2, specifically the methylene (B1212753) protons (H2). This is because in the Z configuration, these groups are on the same side of the double bond.

  • For the (E)-isomer , the vinylic proton at C4 (H4) is expected to show an NOE correlation with the protons of the methyl group attached to C3 (H11). In the E configuration, these two groups are in close spatial proximity.

Q4: Can ¹H and ¹³C NMR chemical shifts alone be used to distinguish the isomers?

A4: While there are expected differences in the chemical shifts for the two isomers due to different steric and electronic environments, relying solely on these can be ambiguous without authentic reference spectra. Generally, the steric compression in the (Z)-isomer can cause some signals to shift to a different extent compared to the (E)-isomer. For instance, the methyl group attached to the double bond (C11) in the (Z)-isomer may experience a different electronic environment compared to the (E)-isomer, leading to a slight difference in its ¹³C chemical shift. However, these differences are often small and can be influenced by solvent and concentration effects.[3] Therefore, chemical shifts should be used in conjunction with 2D NMR data like NOESY for a conclusive assignment.

Troubleshooting Guides

Problem: Signal Overlap in the ¹H NMR Spectrum

Symptoms:

  • The aliphatic region of the ¹H NMR spectrum (approximately 0.8-2.2 ppm) is crowded with overlapping multiplets.

  • It is difficult to accurately determine coupling patterns and integrations for individual proton signals.

Possible Causes:

  • The long alkyl chain of this compound results in several methylene groups with similar chemical environments.

  • Insufficient magnetic field strength of the NMR spectrometer.

Solutions:

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can induce different chemical shifts for the protons, potentially resolving the overlap.[4] Aromatic solvents like benzene-d₆ can cause significant changes in the chemical shifts of nearby protons due to anisotropic effects.

  • Use a Higher Field Spectrometer: If available, re-acquiring the spectrum on a spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, aiding in the assignment of the aliphatic chain protons even with some overlap.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.

Problem: Ambiguous NOE Results

Symptoms:

  • Weak or no NOE cross-peaks are observed.

  • Unclear which NOE correlations are definitive for isomer assignment.

Possible Causes:

  • The sample concentration is not optimal.

  • The mixing time (D8) in the NOESY experiment is not appropriate for the molecule's size.[5]

  • The sample contains paramagnetic impurities.

Solutions:

  • Optimize Sample Concentration: For small molecules, a concentration that gives a good proton spectrum in 8-16 scans is generally suitable for a NOESY experiment.[5] Too high a concentration can dampen the NOE effect.

  • Adjust the Mixing Time: For small molecules like this compound, the optimal NOESY mixing time is typically in the range of 0.5 to 0.8 seconds.[5][6] It may be necessary to run a few experiments with different mixing times to find the optimal value.

  • Sample Purity: Ensure the sample is free from paramagnetic impurities (e.g., dissolved oxygen, metal ions) which can shorten relaxation times and quench the NOE effect. Degassing the sample can sometimes be beneficial.

  • Consider a ROESY Experiment: For molecules of intermediate size, the NOE can be close to zero. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be a better alternative as the ROE is always positive regardless of molecular size.[2]

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers of this compound. These values are estimates and may vary slightly from experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Protons(E)-3-methyldec-3-ene(Z)-3-methyldec-3-eneMultiplicity (Expected)
H4~5.15~5.10t
H2~2.05~2.10q
H5~1.95~2.00t
H11~1.60~1.70s
H6-H9~1.2-1.4~1.2-1.4m
H1~1.00~1.05t
H10~0.90~0.90t

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon(E)-3-methyldec-3-ene(Z)-3-methyldec-3-ene
C3~135.5~135.0
C4~125.0~124.5
C5~32.0~27.0
C2~29.5~30.0
C6-C9~22.0-31.0~22.0-31.0
C11~16.0~23.0
C1~14.5~14.0
C10~14.1~14.1

Experimental Protocols

Standard NMR Sample Preparation
  • Sample Amount: Weigh 5-25 mg of the this compound isomer.[7]

  • Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to a clean, dry vial.

  • Dissolution: Dissolve the sample completely in the solvent.

  • Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Capping: Cap the NMR tube securely.

2D NOESY Experiment
  • Initial Setup: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate transmitter offset.

  • Pulse Program: Select a standard 2D NOESY pulse program (e.g., noesygpph on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Set the spectral width to encompass all proton signals.

    • Number of Scans (NS): Use a sufficient number of scans (e.g., 8-16) per increment to achieve good signal-to-noise.

    • Mixing Time (d8): Set the mixing time to a value appropriate for small molecules, typically between 0.5 and 0.8 seconds.[5][6]

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a baseline correction.

  • Analysis: Analyze the 2D spectrum for cross-peaks that indicate through-space correlations.

Visualizations

Isomer_Differentiation_Workflow Workflow for Isomer Differentiation start Obtain ¹H NMR Spectrum check_olefin Identify Olefinic Proton Signal (~5.1 ppm) start->check_olefin run_noesy Perform 2D NOESY Experiment check_olefin->run_noesy Signal Present analyze_noesy Analyze NOESY Cross-Peaks run_noesy->analyze_noesy z_isomer (Z)-3-methyldec-3-ene analyze_noesy->z_isomer NOE between H4 and H2 e_isomer (E)-3-methyldec-3-ene analyze_noesy->e_isomer NOE between H4 and H11

Caption: Workflow for differentiating (E) and (Z) isomers using NMR.

NOE_Correlations Key NOE Correlations for Isomer Identification cluster_Z (Z)-3-methyldec-3-ene cluster_E (E)-3-methyldec-3-ene Z_isomer Z Isomer Structure (Simplified) H4_Z H4 (vinylic) H2_Z H2 (ethyl) H4_Z->H2_Z Strong NOE E_isomer E Isomer Structure (Simplified) H4_E H4 (vinylic) H11_E H11 (methyl) H4_E->H11_E Strong NOE

Caption: Diagnostic NOE correlations for (E) and (Z) isomers.

References

Technical Support Center: 3-Methyldec-3-ene Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of mass spectrometry for the detection of 3-Methyldec-3-ene, a nonpolar volatile organic compound (VOC).

Frequently Asked Questions (FAQs)

Q1: Why is achieving high sensitivity for this compound challenging with standard mass spectrometry methods?

A1: this compound is a nonpolar hydrocarbon with high volatility. These properties present several challenges for mass spectrometry analysis. Standard techniques like electrospray ionization (ESI) are inefficient for nonpolar molecules as they lack functional groups that readily accept or lose a proton. While Electron Ionization (EI) is suitable for volatile compounds, it is a "hard" ionization technique that often causes extensive fragmentation, potentially leading to a weak or absent molecular ion peak (the ion representing the intact molecule), which is crucial for identification and quantification.[1][2]

Q2: What are the most suitable ionization techniques for analyzing this compound?

A2: The choice of ionization technique is critical.

  • Electron Ionization (EI): Best suited for coupling with Gas Chromatography (GC-MS). It provides a reproducible fragmentation pattern that can be used for structural confirmation, but the molecular ion may be weak.[1]

  • Chemical Ionization (CI): A "softer" alternative to EI, CI produces less fragmentation and a more abundant protonated molecule ([M+H]⁺), which enhances sensitivity for the molecular ion.[1][2] This is often preferred when quantification of the intact molecule is the primary goal.

  • Atmospheric Pressure Chemical Ionization (APCI): Well-suited for relatively nonpolar, semi-volatile samples and can be interfaced with Liquid Chromatography (LC-MS).[1]

  • Atmospheric Pressure Photoionization (APPI): An effective technique for nonpolar small molecules, as it uses photons to ionize the sample.[3]

  • Advanced Techniques: For trace-level detection, specialized methods like Proton Transfer Reaction Mass Spectrometry (PTR-MS) offer significantly higher sensitivity for VOCs.[4] Copper ion chemical ionization has also been shown to produce abundant adduct ions with alkenes, which can aid in both detection and structural analysis.[5]

Q3: How can sample preparation significantly improve detection sensitivity?

A3: Proper sample preparation is essential for concentrating the analyte and removing interfering matrix components.[6] For a volatile compound like this compound, several techniques are effective:

  • Headspace Analysis: This technique involves analyzing the vapor phase above a liquid or solid sample in a sealed vial, which is ideal for isolating VOCs from complex matrices.[7]

  • Purge-and-Trap: An inert gas is bubbled through an aqueous sample, stripping the volatile analytes which are then trapped on a sorbent material. The trap is subsequently heated to release the concentrated analytes into the GC-MS system.[7]

  • Solid-Phase Microextraction (SPME): A coated fiber is exposed to the sample or its headspace, where analytes adsorb onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. This is a simple, solvent-free method for concentrating VOCs.[8]

Q4: What is chemical derivatization and how can it enhance the detection of alkenes?

A4: Chemical derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method.[9] For this compound, derivatization can be used to:

  • Increase Ionization Efficiency: By introducing a charged or easily ionizable group, the analyte becomes more amenable to soft ionization techniques like ESI.[9][10]

  • Improve Chromatographic Properties: Derivatization can increase the boiling point and improve the peak shape of volatile compounds in GC.

  • Provide Structural Information: Certain reagents react specifically at the double bond, allowing for its unambiguous localization within the molecule.[11][12]

Q5: Can tandem mass spectrometry (MS/MS) be used to improve my results?

A5: Yes. Tandem mass spectrometry (MS/MS), particularly in Selected Reaction Monitoring (SRM) mode, is a powerful technique for enhancing sensitivity and selectivity.[13] It involves isolating the molecular ion (or a primary fragment ion) and then inducing further fragmentation. By monitoring a specific, unique fragment ion, chemical noise from the sample matrix is significantly reduced, which dramatically improves the signal-to-noise ratio and lowers the limit of detection.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Molecular Ion Signal (m/z 154.17) 1. Excessive fragmentation in Electron Ionization (EI) mode.[15] 2. Inefficient ionization for a nonpolar molecule (e.g., using ESI).1. Switch to a softer ionization technique like Chemical Ionization (CI) or use APCI.[1][2] 2. Lower the electron energy in the EI source (if adjustable). 3. Consider chemical derivatization to create a more stable molecular ion.[9]
Poor Signal-to-Noise Ratio (S/N) 1. Low analyte concentration in the sample. 2. Co-elution of interfering compounds from the sample matrix. 3. High background noise in the mass spectrometer.1. Implement a sample pre-concentration step such as SPME or purge-and-trap.[7][8] 2. Optimize the GC temperature program to improve separation. 3. Use tandem mass spectrometry (MS/MS) to monitor a specific fragment transition, which increases selectivity.[13] 4. Ensure high-purity solvents and gases are used.
Poor Peak Shape / Tailing 1. Active sites in the GC inlet liner or column. 2. Inappropriate GC temperature program (too low). 3. Sample overloading.1. Use a deactivated inlet liner. 2. Condition the GC column according to the manufacturer's instructions. 3. Increase the initial oven temperature or the ramp rate. 4. Dilute the sample to an appropriate concentration.[6]
Irreproducible Results 1. Inconsistent sample preparation or injection volume. 2. Sample carryover from a previous analysis. 3. Instability in the GC or MS system.1. Use an autosampler for precise and repeatable injections. 2. Standardize all sample preparation steps. 3. Run blank solvent injections between samples to clean the system.[16] 4. Check for leaks and ensure stable gas flows and source temperatures.

Quantitative Data Summary

The sensitivity for a given analyte is highly dependent on the specific instrument, its configuration, and the sample matrix. The following table provides a qualitative comparison of common ionization techniques for the analysis of nonpolar VOCs like this compound.

Ionization TechniquePrincipleTypical FragmentationRelative Sensitivity for Nonpolar VOCsProsCons
Electron Ionization (EI) High-energy electrons impact sample molecules, causing ionization and fragmentation.[3]HighModerateProvides reproducible, library-searchable mass spectra for structural confirmation.Molecular ion can be weak or absent; "hard" ionization.[15]
Chemical Ionization (CI) Ionized reagent gas transfers a proton to the analyte, forming [M+H]⁺.[2]LowHigh"Soft" ionization preserves the molecular ion; enhances sensitivity for quantification.Spectra are less detailed for structural elucidation; dependent on reagent gas.
APCI A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.[1]Low to ModerateHighTolerant of higher liquid flow rates; good for semi-volatile, nonpolar compounds.Less sensitive than ESI for polar compounds; potential for thermal degradation.
APPI UV photons ionize the analyte directly or via a dopant molecule.[3]LowVery HighExcellent for nonpolar compounds; less susceptible to matrix suppression than ESI/APCI.Requires a UV lamp source; dopant may be needed for some compounds.

Experimental Protocol: Derivatization with Dimethyl Disulfide (DMDS) for Double Bond Location

This protocol is adapted for the structural elucidation of alkenes and can help confirm the identity of this compound by pinpointing the location of its double bond. This derivatization adds 94 Da to the molecular weight.

Objective: To form a stable adduct across the double bond of this compound, whose fragmentation pattern in GC-MS will clearly indicate the original position of the double bond.[11]

Materials:

  • Sample containing this compound (in a volatile solvent like hexane).

  • Dimethyl disulfide (DMDS).

  • Iodine solution (50 mg/mL in diethyl ether).

  • Anhydrous sodium thiosulfate (B1220275).

  • Hexane (B92381) (GC grade).

  • 2 mL GC vials with screw caps (B75204) and septa.

Procedure:

  • Sample Preparation: In a 2 mL GC vial, add 100 µL of the sample solution (containing approx. 10-50 µg of the alkene).

  • Reagent Addition: Add 200 µL of DMDS and 50 µL of the iodine solution to the vial. The solution should turn brownish-yellow.

  • Reaction: Tightly cap the vial and heat at 40°C for 2 hours.

  • Quenching: After cooling to room temperature, add a few crystals of anhydrous sodium thiosulfate and shake until the solution becomes colorless. This removes excess iodine.

  • Extraction (Optional): If the sample matrix is complex, add 500 µL of hexane and 500 µL of water, vortex, and allow the layers to separate. Collect the upper hexane layer.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Expected Mass Spectrum: The resulting DMDS adduct of this compound will have a molecular ion at m/z 248 (154 + 94). The key fragmentation will be the cleavage of the C-C bond between the two carbons that were originally part of the double bond. This will yield two primary fragment ions that allow for unambiguous assignment of the double bond at the C3 position.

Visualizations

experimental_workflow sample Sample Collection (e.g., Headspace, SPME) deriv Chemical Derivatization (Optional, e.g., DMDS) sample->deriv Sensitivity Enhancement gc GC Separation (Volatile Compound Separation) sample->gc Direct Injection deriv->gc ms Mass Spectrometry (Ionization & Detection) gc->ms data Data Analysis (Quantification & Identification) ms->data report Reporting data->report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_flow start Problem: Low Signal-to-Noise check_conc Is analyte concentration sufficiently high? start->check_conc check_ion Is the ionization technique optimal? check_conc->check_ion Yes sol_conc Solution: Use pre-concentration (SPME, Purge & Trap) check_conc->sol_conc No check_matrix Is matrix interference suspected? check_ion->check_matrix Yes sol_ion Solution: Switch to softer ionization (e.g., CI, APCI) check_ion->sol_ion No sol_matrix Solution: Improve sample cleanup or use MS/MS (SRM) check_matrix->sol_matrix Yes

Caption: Troubleshooting logic for a low signal-to-noise ratio.

References

Reducing background noise in EAG recordings for 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Electroantennography (EAG). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during EAG experiments, with a specific focus on reducing background noise when working with volatile semiochemicals like 3-Methyldec-3-ene.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your EAG recordings.

Issue: High-frequency noise (hissing or buzzing) is obscuring my EAG signal.

Answer: High-frequency noise, often appearing as a hissing or buzzing sound, typically originates from electrical interference in the laboratory. Here are several steps to identify and mitigate this type of noise:

  • Identify the Source:

    • Systematically turn off nearby electronic equipment one by one, such as computers, monitors, centrifuges, vortexers, and fluorescent lights, to see if the noise disappears.[1]

    • Pay close attention to equipment with motors or switching power supplies, as they are common sources of electromagnetic interference (EMI).

  • Shielding with a Faraday Cage:

    • A Faraday cage is an enclosure made of conductive material that blocks external electromagnetic fields.[2][3] Placing your entire EAG setup (including the preparation and the headstage) inside a properly grounded Faraday cage is one of the most effective ways to eliminate high-frequency noise.[4][5]

    • Ensure the cage is constructed from a continuous conductive mesh or solid metal and that all seams are sealed with conductive tape to prevent gaps where noise can penetrate.[2][6]

  • Grounding:

    • Proper grounding is crucial for minimizing electrical noise.[5]

    • Establish a single, common ground point for your entire setup (a "star" grounding configuration) to avoid ground loops.[5][7] A brass bar can serve as a central grounding bus.

    • Connect the Faraday cage, microscope, micromanipulators, and the amplifier to this central ground point using thick-gauge wire.

  • Check and Shorten Cables:

    • Long, unshielded cables can act as antennas, picking up environmental noise.

    • Use the shortest possible cables for all connections, especially for the recording and reference electrodes.

    • Ensure all cables are properly shielded and that the shields are connected to ground.

Issue: My baseline is drifting, making it difficult to measure the true EAG response.

Answer: Baseline drift is a slow, steady change in the baseline potential, which can be a significant issue in long-duration recordings like Gas Chromatography-Electroantennographic Detection (GC-EAD).

  • Antennal Preparation Stability:

    • Ensure your antennal preparation is healthy and stable. A dying or drying antenna will exhibit significant baseline drift.

    • Maintain a constant, gentle stream of humidified air over the preparation to keep it from drying out.

    • Allow the preparation to stabilize for a few minutes after mounting before starting your recordings.

  • Electrode Stability:

    • Check for air bubbles in your electrode tips, as they can interrupt the electrical circuit and cause drift.[8]

    • Ensure a good, stable contact between the electrodes and the antenna. The use of conductive gel can improve this contact.[8]

    • Use high-quality, chloridized silver-wire electrodes to minimize junction potentials that can contribute to drift.

  • Temperature and Airflow:

    • Maintain a stable room temperature, as fluctuations can affect both the electronics and the biological preparation.

    • Ensure a constant and gentle airflow over the antenna. Turbulent or fluctuating airflow can cause baseline instability.

  • Software and Hardware Filtering:

    • Many EAG software packages include a baseline drift correction feature.[9]

    • Use a high-pass filter in your amplifier settings to remove very slow frequency fluctuations. A cutoff frequency of 0.1 Hz is often effective.[9]

Issue: I am seeing large, sporadic spikes in my recordings that are not EAG signals.

Answer: These are often referred to as artifacts and can be caused by a variety of factors, both physiological and environmental.

  • Movement Artifacts:

    • Any movement of the antennal preparation, electrodes, or cables can induce large, sharp voltage spikes.

    • Ensure your setup is on a vibration-isolation table to dampen vibrations from the building.

    • Securely fix the antennal preparation and all cables to prevent movement during the experiment.

  • Static Electricity:

    • Static discharge can cause large, brief artifacts.

    • Maintain a relatively high humidity in the recording room to help dissipate static electricity.

    • Consider using an anti-static mat under your setup.

  • Poor Electrode Contact:

    • Intermittent contact between the electrode and the antenna can result in sudden jumps in the baseline.

    • Re-check the electrode placement and ensure a stable connection.

Frequently Asked Questions (FAQs)

Q1: What is the best way to ground my EAG setup to minimize noise?

A1: The most effective method is to use a "star" grounding configuration.[5][7] This involves establishing a single, central grounding point (e.g., a brass bar) and connecting all components of your setup (Faraday cage, microscope, amplifier, etc.) directly to this point with separate, heavy-gauge wires. This prevents the formation of ground loops, which are a major source of 50/60 Hz hum and other electrical noise.[7] Avoid "daisy-chaining" ground connections (connecting one piece of equipment to the ground of another).[7]

Q2: How can I improve the signal-to-noise ratio (S/N) of my EAG recordings?

A2: Improving the S/N ratio involves both increasing the signal and decreasing the noise.

  • To Increase the Signal:

    • Use a healthy, responsive insect antenna.

    • Optimize the stimulus delivery to ensure the odorant plume effectively reaches the antenna.

    • Some studies have shown that connecting multiple antennae in series can increase the EAG signal amplitude.[2][10]

  • To Decrease the Noise:

    • Implement proper grounding and shielding as described above.[11]

    • Use a low-noise amplifier and high-quality electrodes.

    • Minimize all sources of electrical and mechanical interference in the lab.[11]

    • Employ software-based filtering to remove specific noise frequencies, but be careful not to distort the actual EAG signal.[11]

Q3: What are some specific challenges when working with a volatile compound like this compound?

A3: Volatile organic compounds (VOCs) like this compound present some unique challenges in EAG experiments.

  • Stimulus Delivery: Due to its volatility, ensuring a consistent and repeatable stimulus concentration can be difficult. Use a high-quality olfactometer with precise control over airflow and timing.

  • Contamination: Volatile compounds can easily contaminate the experimental setup. Thoroughly clean all components of the stimulus delivery system between experiments. Use separate Pasteur pipettes for each odorant and for the control.

  • Adsorption: this compound can adsorb to the surfaces of the delivery system (tubing, etc.). Use inert materials like Teflon for your stimulus delivery pathway to minimize this effect.

  • Low Volatility Compounds: For less volatile compounds, it can be challenging to deliver a sufficient concentration to elicit a strong response. Gently warming the stimulus source or using a heated delivery line may be necessary, but care must be taken not to degrade the compound.[12]

Q4: How do I prepare the this compound stimulus for EAG?

A4: The standard method for preparing volatile stimuli is to dissolve the compound in a high-purity solvent.

  • Solvent Selection: Hexane or paraffin (B1166041) oil are commonly used solvents for volatile semiochemicals.[8]

  • Concentration Series: Prepare a serial dilution of this compound in your chosen solvent. A typical starting range might be from 0.1 ng/µL to 100 ng/µL.

  • Application: Apply a small, known volume (e.g., 10 µL) of the solution onto a piece of filter paper.

  • Stimulus Cartridge: Place the filter paper inside a clean Pasteur pipette or a dedicated stimulus cartridge.

  • Control: Always prepare a control stimulus containing only the solvent to ensure that the observed responses are due to the test compound and not the solvent.

Data Presentation

Table 1: Typical EAG Signal and Noise Levels Under Different Shielding Conditions.

Shielding ConditionTypical Signal Amplitude (mV)Typical Noise Level (mV)Signal-to-Noise Ratio (S/N)
No Shielding0.5 - 2.00.2 - 0.51 - 10
Faraday Cage (ungrounded)0.5 - 2.00.1 - 0.22.5 - 20
Faraday Cage (properly grounded)0.5 - 2.0< 0.05> 10 - 40

Note: These are illustrative values. Actual values will vary depending on the insect species, odorant, and specific experimental setup.

Experimental Protocols

Protocol 1: Standard EAG Recording Procedure

  • Antenna Preparation:

    • Carefully excise an antenna from a live insect.

    • Mount the antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., Ringer's solution).

    • The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base. Ensure good electrical contact, using conductive gel if necessary.[8]

  • Setup and Stabilization:

    • Place the antennal preparation inside a Faraday cage.

    • Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna.

    • Pass a continuous, humidified charcoal-filtered air stream over the antenna at a constant flow rate (e.g., 0.5 L/min).

    • Allow the preparation to stabilize for at least 5-10 minutes until a stable baseline is achieved.

  • Stimulus Delivery and Recording:

    • Present a puff of the control (solvent only) to the antenna to check for mechanical responses.

    • Present puffs of the this compound solutions in ascending order of concentration.

    • Deliver each stimulus as a short pulse (e.g., 0.5 seconds) into the continuous air stream.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

    • Record the resulting voltage changes using an EAG amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection for each stimulus presentation.

    • Subtract the response to the control from the responses to the test stimuli to correct for any mechanical stimulation.

    • Plot the dose-response curve (EAG amplitude vs. log of stimulus concentration).

Mandatory Visualizations

EAG_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_rec Recording cluster_analysis Data Analysis Insect Select Insect Antenna Excise Antenna Insect->Antenna Mount Mount Antenna in Holder Antenna->Mount Electrodes Prepare Electrodes Electrodes->Mount Stimulus Prepare this compound Stimulus Control Deliver Control Stimulus Stimulus->Control Position Position in Faraday Cage Mount->Position Airflow Establish Humidified Airflow Position->Airflow Stabilize Stabilize Baseline Airflow->Stabilize Stabilize->Control Test Deliver Test Stimulus Control->Test Record Record EAG Signal Test->Record Repeat for concentrations Recover Allow Recovery Time Record->Recover Repeat for concentrations Measure Measure Response Amplitude Record->Measure Recover->Test Repeat for concentrations Correct Correct for Control Response Measure->Correct Plot Plot Dose-Response Curve Correct->Plot Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) + Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

References

Technical Support Center: Stabilizing 3-Methyldec-3-ene in Field Lure Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyldec-3-ene in field lure formulations. Our goal is to provide practical solutions to common stability challenges encountered during experimental work.

Troubleshooting Guide

Issue: Rapid loss of attractancy of this compound lures in the field.

Possible Cause Recommended Action Verification
Oxidative Degradation The double bond in this compound is susceptible to oxidation, especially when exposed to air and high temperatures. Incorporate an antioxidant into your lure formulation. Common choices for olefinic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or vitamin E (α-tocopherol). Start with a concentration of 0.1-1.0% (w/w) relative to the active ingredient.Conduct an accelerated stability study comparing lures with and without the antioxidant. Analyze the concentration of this compound at set time points using GC-FID or GC-MS. A significantly slower degradation rate in the stabilized formulation indicates successful mitigation of oxidation.
UV Degradation Ultraviolet (UV) radiation from sunlight can provide the energy to initiate degradation reactions of alkenes. Add a UV protectant to the formulation. UV absorbers like benzophenones or hindered amine light stabilizers (HALS) can be effective. Consider a starting concentration of 0.5-2.0% (w/w).Expose lures with and without the UV protectant to a controlled UV light source or to direct sunlight for a specified period. Monitor the concentration of this compound over time. A lower degradation rate in the protected lures confirms the role of UV radiation in the instability.
Volatility and Evaporation The active ingredient may be evaporating too quickly from the lure matrix, leading to a shortened field life. Modify the lure matrix to control the release rate. Options include using a less porous polymer, increasing the loading concentration of the active ingredient, or encapsulating the pheromone.Measure the release rate of this compound from different lure matrices under controlled laboratory conditions (e.g., using dynamic headspace analysis). Compare these results with field trapping data to correlate release rate with attractancy duration.
Isomerization Although tri-substituted alkenes like this compound are relatively stable, exposure to acidic or basic conditions, or certain catalytic surfaces, could potentially lead to isomerization to a less active or inactive isomer.Ensure all components of the lure formulation and the lure matrix are pH neutral and free of reactive metal ions. Analyze aged lure extracts by GC-MS to check for the presence of isomers that were not in the original formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a field lure?

A1: The two primary degradation pathways for this compound, an alkene, are oxidation and UV degradation. The double bond is the most reactive site in the molecule and is susceptible to attack by atmospheric oxygen, especially in the presence of heat and light, leading to the formation of undesirable byproducts and loss of biological activity. UV radiation can provide the energy to initiate and accelerate these degradation reactions.

Q2: What type of antioxidants are most effective for stabilizing alkene-based pheromones?

A2: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Vitamin E (α-tocopherol) are commonly used and effective for stabilizing olefinic compounds. They act as free radical scavengers, interrupting the chain reactions of oxidation. The choice of antioxidant may depend on the specific formulation matrix and regulatory considerations.

Q3: How can I perform an accelerated stability test to quickly assess my lure formulation?

A3: An accelerated stability test involves subjecting the lure to elevated stress conditions to predict its shelf-life under normal conditions. A common approach is to place lures in a temperature- and humidity-controlled chamber (e.g., at 40°C and 75% relative humidity) and, if investigating UV degradation, under a controlled UV light source. Samples are then collected at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks) and the concentration of the active ingredient is quantified.

Q4: What analytical method is best for quantifying this compound and its degradation products?

A4: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method for quantifying the concentration of this compound in lure extracts. For identifying unknown degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its ability to provide structural information about the separated compounds.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Lure Formulations

  • Preparation of Lure Formulations:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

    • Prepare different lure formulations by adding potential stabilizers (e.g., 0.5% BHT, 1.0% Tinuvin 770) to the active ingredient solution. Include a control formulation with no stabilizers.

    • Load a precise amount of each formulation onto the chosen lure matrix (e.g., rubber septa, polymer beads).

  • Accelerated Aging:

    • Place a set of lures from each formulation group into a stability chamber at 40°C and 75% relative humidity.

    • For UV stability testing, place another set of lures in a chamber with a controlled UV lamp simulating sunlight.

    • Store a control set of lures at a low temperature (e.g., -20°C) in the dark.

  • Sample Collection and Extraction:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a subset of lures from each condition.

    • Extract the remaining active ingredient from each lure using a known volume of an appropriate solvent (e.g., hexane) containing an internal standard (e.g., tetradecane).

  • Analytical Quantification:

    • Analyze the extracts by GC-FID to determine the concentration of this compound relative to the internal standard.

    • If degradation is observed, analyze the extracts by GC-MS to identify potential degradation products.

Data Presentation

Table 1: Hypothetical Results of Accelerated Stability Study of this compound Lure Formulations after 8 Weeks

FormulationStorage Condition% this compound Remaining (Mean ± SD)
Control (No Stabilizer)40°C / 75% RH45.3 ± 3.1
0.5% BHT40°C / 75% RH85.2 ± 2.5
1.0% Tinuvin 77040°C / 75% RH55.7 ± 2.8
0.5% BHT + 1.0% Tinuvin 77040°C / 75% RH92.1 ± 1.9
Control (No Stabilizer)UV Exposure32.8 ± 4.2
1.0% Tinuvin 770UV Exposure78.9 ± 3.3

Visualizations

DegradationPathways cluster_stabilizers Stabilization Strategies This compound This compound Oxidation Products Oxidation Products This compound->Oxidation Products O2, Heat Degradation Fragments Degradation Fragments This compound->Degradation Fragments UV Light Antioxidants (BHT, BHA) Antioxidants (BHT, BHA) Antioxidants (BHT, BHA)->Oxidation Products Inhibit UV Protectants (HALS, Benzophenones) UV Protectants (HALS, Benzophenones) UV Protectants (HALS, Benzophenones)->Degradation Fragments Inhibit

Caption: Potential degradation pathways of this compound and intervention points for stabilizers.

ExperimentalWorkflow cluster_prep 1. Formulation Preparation cluster_aging 2. Accelerated Aging cluster_analysis 3. Analysis Formulation_A Control High_Temp_Humidity 40°C / 75% RH Formulation_A->High_Temp_Humidity UV_Exposure UV Chamber Formulation_A->UV_Exposure Formulation_B w/ Antioxidant Formulation_B->High_Temp_Humidity Formulation_C w/ UV Protectant Formulation_C->UV_Exposure Extraction Solvent Extraction High_Temp_Humidity->Extraction UV_Exposure->Extraction Quantification GC-FID / GC-MS Extraction->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis Compare Degradation Rates

Caption: Workflow for accelerated stability testing of lure formulations.

TroubleshootingFlowchart decision decision action action start Lure Ineffective check_age Is the lure old? start->check_age replace_lure Replace with fresh lure check_age->replace_lure Yes check_degradation Suspect degradation? check_age->check_degradation No end Problem Solved replace_lure->end add_stabilizer Add antioxidant/UV protectant check_degradation->add_stabilizer Yes check_release Is release rate too high? check_degradation->check_release No add_stabilizer->end modify_matrix Modify lure matrix check_release->modify_matrix Yes check_release->end No modify_matrix->end

Caption: Troubleshooting flowchart for lure stability issues.

Technical Support Center: Optimizing 3-Methyldec-3-ene Dosage for Insect Trapping

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dosage of 3-Methyldec-3-ene for effective insect trapping. The information is presented in a question-and-answer format to directly address common issues encountered during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a dose-response experiment for this compound?

A dose-response experiment is crucial for determining the optimal concentration of this compound that maximizes the capture of the target insect species while minimizing the attraction of non-target species (bycatch). This ensures trapping efficacy and cost-effectiveness. The goal is to find the dosage that produces the highest attraction without causing repellency at high concentrations.

Q2: How do environmental factors affect the optimal dosage of this compound?

Environmental conditions such as temperature, wind speed, and humidity significantly influence the release rate and dispersal of this compound from the lure. High temperatures can increase the volatilization rate, potentially requiring a lower initial dose to prevent rapid depletion. Conversely, low temperatures may necessitate a higher dose or a different lure matrix to achieve an effective release rate. Strong winds can disperse the chemical plume too quickly, reducing its effective range.

Q3: Can the type of trap used influence the determined optimal dosage?

Absolutely. The design and color of an insect trap can greatly affect its efficiency. For example, a trap with a larger surface area or more entry points might be more efficient at capturing insects attracted to the lure plume. Therefore, it is essential to standardize the trap type throughout a dose-optimization experiment. If you change the trap design, you may need to re-validate the optimal dosage.

Q4: What are common signs that the this compound dosage is too high?

An excessively high dosage can lead to a phenomenon known as "lure repellency," where the concentration of the semiochemical in the air is so high that it deters the target insects from approaching the trap. A key sign of this is observing low trap captures despite high insect activity in the area. You may also notice a significant increase in the capture of non-target species that are attracted to the higher concentration.

Troubleshooting Guide

Problem 1: Low or No Trap Captures for the Target Insect.

  • Question: I have deployed traps with this compound lures, but I am not catching the target insect. What should I check?

  • Answer:

    • Verify Lure Viability: Ensure the lure has not expired and has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation of the active compound.

    • Check Dosage and Release Rate: The dosage may be too low to create a sufficiently large or concentrated plume to attract insects from a distance. Consider testing a higher dose. Conversely, a very high dose could be repellent.

    • Confirm Trap Placement: Trap location is critical. Ensure traps are placed at the correct height and in habitats frequented by the target species. Avoid areas with excessive wind that could disrupt the chemical plume.

    • Assess Environmental Conditions: Extreme weather, such as heavy rain or very low temperatures, can suppress insect activity, leading to low captures.

    • Check for Competing Sources: The presence of natural attractants (e.g., host plants, natural pheromone sources) can compete with the traps and reduce their effectiveness.

Problem 2: High Variability in Capture Rates Between Traps with the Same Dosage.

  • Question: My replicate traps with the same this compound dosage are showing vastly different capture numbers. How can I reduce this variability?

  • Answer:

    • Standardize Trap Placement: Ensure all traps are placed in similar microhabitats. Differences in sun exposure, wind direction, and surrounding vegetation can alter lure dispersal and insect behavior.

    • Implement a Trap Rotation Schedule: To account for location-based variability, rotate the positions of the traps (and the different treatments/dosages) over the course of the experiment.

    • Increase Replication: A higher number of replicate traps per treatment will provide a more robust dataset and help to average out spatial variations.

    • Check Lure Consistency: Verify that all lures in the same treatment group are from the same batch and have a consistent loading of this compound.

Problem 3: High Number of Non-Target Species (Bycatch) Being Captured.

  • Question: My traps are catching a large number of insects that are not my target species. How can I improve specificity?

  • Answer:

    • Adjust the Dosage: The current dosage may be too high, attracting a broader range of species. Experiment with lower doses to see if specificity for the target insect improves.

    • Incorporate Synergists or Antagonists: Research if there are other compounds that, when added to the lure, can increase attraction for the target species (synergists) or repel non-target species (antagonists).

    • Modify the Trap Design: Some non-target species can be excluded by modifying the trap's entry-hole size, shape, or by using specific colors that are less attractive to them.

Quantitative Data Summary

The following tables present hypothetical data from a dose-response field experiment for this compound targeting a fictional beetle species, Cerambyx fictus.

Table 1: Mean Trap Capture of Cerambyx fictus at Different Dosages of this compound.

Dosage (mg/lure)Mean No. of C. fictus Captured per Trap per Week (± SE)
0 (Control)1.2 ± 0.5
1025.6 ± 3.1
5088.4 ± 7.2
100152.3 ± 11.5
200148.9 ± 10.8
40095.7 ± 8.9

SE: Standard Error

Table 2: Effect of Lure Release Rate on Trap Capture.

Lure TypeRelease Rate (mg/day)Mean No. of C. fictus Captured per Trap per Week (± SE)
Low-Release Matrix1.592.1 ± 9.3
Medium-Release Matrix3.0155.8 ± 12.4
High-Release Matrix6.0110.5 ± 10.1

Experimental Protocols

Protocol: Field-Based Dose-Response Experiment

  • Objective: To determine the optimal dosage of this compound for trapping Cerambyx fictus.

  • Materials:

    • Panel traps (n=30)

    • Lures loaded with this compound at various concentrations (0, 10, 50, 100, 200, 400 mg).

    • A suitable solvent for the control group (e.g., hexane).

    • Collection cups with a killing agent (e.g., propylene (B89431) glycol).

    • GPS unit for mapping trap locations.

  • Methodology:

    • Select a suitable field site with a known population of C. fictus.

    • Establish a grid of 30 trapping locations, ensuring a minimum distance of 50 meters between each trap to prevent interference.

    • Randomly assign one of the six dosage treatments (including the control) to each of the 30 traps, resulting in 5 replicates per treatment.

    • Deploy the traps by hanging them from tree branches at a height of approximately 1.5-2.0 meters.

    • Service the traps weekly for a period of four weeks. During each service, collect the captured insects from the collection cups, and re-randomize the trap treatments to a new location within the grid to minimize positional bias.

    • Count and identify the captured C. fictus and any significant bycatch species.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in capture rates between the different dosages.

Visualizations

Experimental_Workflow A Define Objective: Optimal Dosage of This compound B Select Dosages & Prepare Lures (e.g., 0, 10, 50, 100 mg) A->B C Select Field Site & Establish Trap Grid (n=30, >50m apart) B->C D Randomly Assign Treatments to Traps (5 replicates/dosage) C->D E Deploy Traps in Field D->E F Weekly Servicing: Collect Samples, Rotate Treatments E->F F->F G Identify & Count Target Species (& Bycatch) F->G H Data Analysis (ANOVA) G->H I Determine Optimal Dosage H->I

Caption: Workflow for a dose-response field experiment.

Troubleshooting_Logic Start Problem: Low/No Trap Captures Q1 Is lure expired or stored improperly? Start->Q1 Sol1 Action: Replace with fresh, properly stored lures. Q1->Sol1 Yes Q2 Is trap placement optimal? Q1->Q2 No Success Problem Resolved Sol1->Success Sol2 Action: Relocate traps to target habitat & correct height. Q2->Sol2 No Q3 Is dosage too low or too high? Q2->Q3 Yes Sol2->Success Sol3 Action: Test a range of higher and lower dosages. Q3->Sol3 Unsure Q4 Are environmental conditions unfavorable? Q3->Q4 Optimal Sol3->Success Sol4 Action: Monitor weather; trap during periods of insect activity. Q4->Sol4 Yes Sol4->Success

Caption: Troubleshooting logic for low trap captures.

Technical Support Center: 3-Methyldec-3-ene Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methyldec-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and to troubleshoot common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an unsaturated hydrocarbon, an alkene with the chemical formula C₁₁H₂₂. As a trisubstituted alkene, it possesses greater stability compared to mono- or di-substituted alkenes due to hyperconjugation and steric factors. However, the carbon-carbon double bond is a reactive site, making the molecule susceptible to degradation over time, which can impact the purity of the compound and the outcome of experiments.

Q2: What are the primary degradation pathways for this compound during storage?

A2: The main degradation pathways for this compound are:

  • Autoxidation: A free-radical chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides, alcohols, ketones, and other oxygenated derivatives. This process is often initiated by light, heat, or the presence of metal ion impurities.

  • Isomerization: The double bond can migrate along the carbon chain, or the stereochemistry (if applicable) can change, particularly when exposed to heat, light, or acidic/basic conditions.

  • Polymerization: Under certain conditions, such as elevated temperatures or the presence of catalysts, alkene molecules can react with each other to form oligomers or polymers.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool to refrigerated temperatures (2-8 °C) are recommended to reduce the rate of potential degradation reactions.

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent autoxidation by displacing oxygen.

  • Light: The compound should be stored in amber glass bottles or other light-blocking containers to prevent photo-initiated degradation.

  • Inhibitors: For long-term storage, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm) is recommended to inhibit autoxidation.

Q4: How can I detect and quantify the degradation of this compound?

A4: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile degradation products, particularly those resulting from oxidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the formation of isomers and other structural changes in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can indicate the formation of hydroxyl (-OH) and carbonyl (C=O) functional groups, which are characteristic of oxidation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Causes Recommended Solutions
Appearance of a yellow tint in the normally colorless liquid. Oxidation has occurred, leading to the formation of colored degradation products.- Confirm the presence of oxidation products using GC-MS or FTIR. - If purity is critical, consider purifying the material (e.g., by distillation). - For future storage, ensure the container is purged with an inert gas and stored in the dark at a low temperature. Add a stabilizer like BHT for long-term storage.
Inconsistent experimental results using the same batch of this compound over time. The compound has likely degraded, leading to a change in its purity and the presence of reactive impurities.- Re-analyze the purity of the stored compound using GC-MS or NMR. - If degradation is confirmed, use a fresh, unopened bottle or purify the existing stock. - Implement a routine quality control check for stored alkenes before use in sensitive experiments.
Formation of a viscous liquid or solid precipitates. Polymerization or oligomerization has occurred.- This is often triggered by elevated temperatures or contamination with catalysts (e.g., acid or metal residues). - Avoid storing near heat sources. - Ensure storage containers are clean and free of catalytic residues. - If polymerization is a recurrent issue, consider adding a polymerization inhibitor, though this may interfere with downstream applications.
Unexpected peaks in the GC-MS or NMR spectrum. Isomerization or the formation of various degradation products.- Analyze the new peaks to identify the impurities. - If isomers are detected, review storage conditions for exposure to light and heat, which can promote isomerization. - If oxidation products are present, improve the inertness of the storage atmosphere.

Data on Storage Stability

Storage Condition Expected Degradation Rate Primary Degradation Products Recommended Monitoring Interval
Ideal: 2-8 °C, Inert Atmosphere (N₂/Ar), Dark, with BHT (100 ppm)Very Low (< 1% per year)MinimalAnnually
Sub-optimal: Room Temperature (~25 °C), Inert Atmosphere, Dark, with BHTLow (1-3% per year)Minor oxidation and isomerization productsEvery 6 months
Poor: Room Temperature, Air, Ambient Light, No InhibitorModerate to High (> 5% per year)Significant oxidation products (hydroperoxides, ketones), isomersEvery 1-3 months
Harsh: Elevated Temperature (> 30 °C), Air, UV Light ExposureHigh to Very HighExtensive oxidation, isomerization, and potential polymerizationWeekly to Monthly

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated degradation conditions.

Methodology:

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials. For inhibitor studies, add BHT to a final concentration of 100 ppm to a subset of vials.

  • Stress Conditions:

    • Temperature Stress: Place vials in ovens set at 40 °C and 60 °C.

    • Light Stress: Place vials in a photostability chamber with controlled UV and visible light exposure at room temperature.

    • Oxidative Stress: For a subset of vials at each temperature, do not purge with inert gas, leaving an air headspace.

  • Time Points: Withdraw one vial from each condition at t=0, 1, 2, 4, and 8 weeks.

  • Analysis:

    • Analyze each sample by GC-MS to identify and quantify degradation products.

    • Calculate the percentage of remaining this compound and the formation of major impurities.

  • Data Presentation: Tabulate the percentage of this compound remaining at each time point for each condition.

Protocol 2: Monitoring Isomerization by ¹H NMR

Objective: To detect and quantify the isomerization of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at t=0. Note the chemical shifts and integration of the vinylic and allylic protons.

  • Storage: Store the NMR tube under the desired conditions (e.g., at room temperature in ambient light).

  • Time-course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., weekly).

  • Data Analysis: Compare the spectra over time. The appearance of new signals in the vinylic or allylic region may indicate isomerization. The relative integration of these new peaks compared to the parent compound can be used to quantify the extent of isomerization.

Visualizations

DegradationPathways Degradation Pathways of this compound cluster_main cluster_degradation Degradation Products This compound This compound Hydroperoxides Hydroperoxides This compound->Hydroperoxides O2, Light, Heat (Autoxidation) Isomers Isomers This compound->Isomers Heat, Light, Acid/Base Polymers Polymers This compound->Polymers Heat, Catalysts Alcohols_Ketones Alcohols, Ketones Hydroperoxides->Alcohols_Ketones ExperimentalWorkflow Accelerated Stability Study Workflow Sample_Prep Sample Preparation (with/without BHT) Stress_Conditions Exposure to Stress (Temp, Light, O2) Sample_Prep->Stress_Conditions Time_Points Sample Withdrawal (t = 0, 1, 2, 4, 8 weeks) Stress_Conditions->Time_Points Analysis GC-MS & NMR Analysis Time_Points->Analysis Data_Evaluation Data Evaluation (% Degradation) Analysis->Data_Evaluation TroubleshootingLogic Troubleshooting Logic for Degradation node_rect node_rect Start Degradation Suspected? Visual_Inspection Visual Inspection (Color, Viscosity) Start->Visual_Inspection Analytical_Check Analytical Check (GC-MS, NMR) Visual_Inspection->Analytical_Check Oxidation Oxidation Products? Analytical_Check->Oxidation Isomerization Isomers? Oxidation->Isomerization No Inert_Atmosphere Improve Inert Atmosphere (N2/Ar Purge) Oxidation->Inert_Atmosphere Yes Polymerization High Viscosity? Isomerization->Polymerization No Store_Dark_Cool Store in Dark & Cool Place Isomerization->Store_Dark_Cool Yes Avoid_Heat Avoid Heat Sources Polymerization->Avoid_Heat Yes Add_Inhibitor Add Radical Inhibitor (BHT) Inert_Atmosphere->Add_Inhibitor

Validation & Comparative

Confirming the Structure of Synthetic 3-Methyldec-3-ene: A Comparative Guide to Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and structural confirmation of the trisubstituted alkene, 3-Methyldec-3-ene. It details a common synthetic methodology and outlines the key analytical techniques and expected data for unambiguous structure elucidation. This information is critical for researchers in organic synthesis and drug development requiring pure and well-characterized molecules.

Synthesis of this compound

A robust and widely utilized method for the stereoselective synthesis of trisubstituted alkenes like this compound is the Wittig reaction. This method involves the reaction of a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, a suitable starting ketone would be 2-octanone (B155638), which reacts with the ylide derived from ethyltriphenylphosphonium bromide.

Alternatively, elimination reactions, such as the dehydrohalogenation of a tertiary alkyl halide or the dehydration of a tertiary alcohol, can also yield trisubstituted alkenes. However, these methods often lead to a mixture of regioisomers and stereoisomers, making the Wittig reaction a more controlled and preferable approach for obtaining a specific isomer.

Structural Confirmation Techniques

To confirm the successful synthesis and determine the precise structure of this compound, a combination of spectroscopic and chromatographic techniques is essential. The following methods provide complementary information for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different types of protons in the this compound molecule. The vinylic proton will appear as a triplet in the olefinic region. The methyl and methylene (B1212753) groups will exhibit distinct chemical shifts and coupling patterns, allowing for the complete assignment of the proton signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their electronic environment. The two sp² hybridized carbons of the double bond will have characteristic chemical shifts in the downfield region of the spectrum. The various sp³ hybridized carbons of the alkyl chains will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure. For this compound (C₁₁H₂₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern of alkanes and alkenes is often characterized by the loss of alkyl fragments, resulting in a series of peaks separated by 14 mass units (CH₂).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. The retention time (tR) of a compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).[1][2] It can be used to assess the purity of the synthesized this compound and can be compared to a known standard for identification. The retention time is influenced by the compound's volatility and its interaction with the stationary phase of the GC column.[2]

Data Presentation

The following tables summarize the expected quantitative data for the characterization of this compound. Please note that the NMR data is predicted and should be confirmed with experimental results.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.1-5.3t1H=CH-
~2.0q2H=C-CH₂-CH₃
~1.6s3H=C-CH₃
~1.2-1.4m8H-(CH₂)₄-
~0.9t3H-CH₂-CH₃
~0.85t3H-(CH₂)₄-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~135=C(CH₃)-
~125=CH-
~30-32-(CH₂)₅-
~29=C-CH₂-
~22.7-CH₂-CH₃
~15=C-CH₃
~14-CH₂-CH₃

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretation
154Molecular Ion (M⁺)
125[M - C₂H₅]⁺
111[M - C₃H₇]⁺
97[M - C₄H₉]⁺
83[M - C₅H₁₁]⁺
69[M - C₆H₁₃]⁺
55[M - C₇H₁₅]⁺
41[C₃H₅]⁺

Table 4: Gas Chromatography Parameters

ParameterValue
ColumnNon-polar (e.g., DB-5ms)
Injection Temperature250 °C
Oven Program50 °C (2 min), then ramp to 250 °C at 10 °C/min
Carrier GasHelium
DetectorFlame Ionization Detector (FID)
Expected Retention TimeDependent on exact conditions, but will be a single sharp peak for a pure sample.

Experimental Protocols

Synthesis of this compound via Wittig Reaction
  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide to anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise while stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: To the ylide solution at 0 °C, add a solution of 2-octanone in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to yield pure this compound.

Spectroscopic and Chromatographic Analysis
  • NMR Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS).

  • Gas Chromatography: Dissolve a small amount of the sample in a volatile solvent (e.g., hexane) and inject it into the gas chromatograph.

Mandatory Visualization

Synthesis_and_Confirmation_Workflow cluster_synthesis Synthesis cluster_confirmation Structure Confirmation Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Ylide Formation Ylide Formation Ethyltriphenylphosphonium bromide->Ylide Formation n-BuLi n-BuLi n-BuLi->Ylide Formation Wittig Reaction Wittig Reaction Ylide Formation->Wittig Reaction 2-Octanone 2-Octanone 2-Octanone->Wittig Reaction Crude this compound Crude this compound Wittig Reaction->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound NMR (1H, 13C) NMR (1H, 13C) Pure this compound->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Gas Chromatography Gas Chromatography Pure this compound->Gas Chromatography Structural Confirmation Structural Confirmation NMR (1H, 13C)->Structural Confirmation Mass Spectrometry->Structural Confirmation Gas Chromatography->Structural Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Signaling_Pathway_Example Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces

References

A Comparative Guide to the Synthesis of 3-Methyldec-3-ene: Wittig Reaction vs. Alternative Olefination Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, critical in the development of pharmaceuticals and complex molecular architectures. 3-Methyldec-3-ene, a trisubstituted alkene, presents a valuable case study for comparing the efficacy of various olefination methodologies. This guide provides an objective comparison of the classic Wittig reaction against prominent alternatives, supported by experimental considerations and data-driven analysis to inform synthetic strategy.

Overview of Synthetic Approaches

The primary challenge in synthesizing this compound lies in controlling the geometry of the trisubstituted double bond. The choice of synthetic method directly impacts the yield, purity, and E/Z isomeric ratio of the final product. This comparison focuses on the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia olefination, and the Peterson olefination as primary routes from a common precursor, 3-heptanone (B90015). A Grignard-based approach is also considered as a classical, albeit less controlled, alternative.

The Wittig Reaction

The Wittig reaction is a widely used method for forming a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide.[1][2] For the synthesis of this compound, this involves the reaction of 3-heptanone with the ylide generated from ethyltriphenylphosphonium bromide.

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one required for this synthesis, typically favor the formation of the Z-alkene.[1][3] However, reactions with ketones to form trisubstituted alkenes are often less selective and can yield mixtures of E and Z isomers.[4]

  • Advantages: The reaction is versatile, tolerates a wide range of functional groups, and the position of the double bond is fixed without rearrangement.[2][4]

  • Disadvantages: A significant drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to separate from the desired product.[5] The stereoselectivity for trisubstituted alkenes can be low, necessitating chromatographic separation of isomers.[4]

The Horner-Wadsworth-Emmons (HWE) Reaction

A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion to react with a carbonyl compound.[5] This method is renowned for its high stereoselectivity.

  • Stereoselectivity: The standard HWE reaction strongly favors the formation of the thermodynamically more stable E-alkene, often with excellent selectivity.[6][7] This is a key advantage over the traditional Wittig reaction for accessing E-isomers. For the synthesis of Z-alkenes, modified conditions such as the Still-Gennari protocol can be employed.[6]

  • Advantages: The phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding Wittig ylides.[5] A major practical advantage is that the dialkylphosphate byproduct is water-soluble, allowing for simple removal by aqueous extraction.[5][8]

  • Disadvantages: The standard HWE conditions are not suitable for the selective synthesis of Z-isomers, requiring specialized reagents.

The Julia Olefination

The Julia, or Julia-Lythgoe, olefination involves the reaction of a phenyl sulfone carbanion with an aldehyde or ketone.[9] The resulting β-hydroxysulfone intermediate undergoes a two-step functionalization and reductive elimination to yield the alkene.

  • Stereoselectivity: The classical Julia-Lythgoe olefination is highly selective for the formation of E-alkenes.[10][11] Modern variations, such as the one-pot Julia-Kocienski olefination, also provide excellent E-selectivity under milder conditions.[9][12]

  • Advantages: This method is known for its high E-selectivity, even for sterically hindered or complex substrates.[9] It tolerates a wide variety of functional groups.

  • Disadvantages: The original protocol is a multi-step process that often requires the use of harsh reducing agents like sodium amalgam.[11] While the Julia-Kocienski modification simplifies the procedure, it requires specialized sulfone reagents.[13]

The Peterson Olefination

The Peterson olefination is a versatile method that proceeds via the reaction of an α-silyl carbanion with a carbonyl compound to form a β-hydroxysilane intermediate.[14][15] The subsequent elimination step can be controlled to produce either the E or Z alkene.

  • Stereoselectivity: This method offers unique stereochemical control. By isolating the β-hydroxysilane intermediate, subsequent acid-catalyzed (anti-elimination) or base-catalyzed (syn-elimination) steps can be used to selectively form either the E or Z alkene, respectively, from the same intermediate diastereomers.[16][17]

  • Advantages: The ability to selectively synthesize either geometric isomer from a common intermediate is a powerful feature.[18]

  • Disadvantages: The reaction requires stoichiometric quantities of organosilicon reagents. For high stereoselectivity, the diastereomeric β-hydroxysilane intermediates may need to be separated prior to the elimination step.[16]

Grignard-Based Synthesis

A classical approach involves the addition of a Grignard reagent to a ketone, followed by the dehydration of the resulting tertiary alcohol.[19] For this synthesis, ethylmagnesium bromide would be added to 3-heptanone to form 3-methyl-3-decanol.

  • Stereoselectivity: This method offers poor stereochemical control. The acid-catalyzed dehydration of the alcohol intermediate typically follows Zaitsev's rule but often leads to a mixture of regioisomers and E/Z stereoisomers, with the more stable E-isomer predominating but rarely exclusively.

  • Advantages: The starting materials are readily available and inexpensive, and the procedure is straightforward for C-C bond formation.[19][20]

  • Disadvantages: The lack of stereoselectivity and the potential for the formation of multiple alkene isomers are major drawbacks for applications requiring high isomeric purity.

Data Presentation: Comparison of Methods

The following tables summarize the key features and representative experimental outcomes for the synthesis of this compound.

Table 1: Qualitative Comparison of Olefination Methods

MethodCarbonyl SubstrateNucleophile / ReagentTypical StereoselectivityKey AdvantagesKey Disadvantages
Wittig Reaction 3-HeptanoneEthyltriphenylphosphoraneLow; favors Z-isomer but often gives E/Z mixtures for trisubstituted alkenes[3][4]Versatile, fixed double bond position[2]Poor stereocontrol, difficult byproduct removal[5]
HWE Reaction 3-HeptanoneDiethyl ethylphosphonate carbanionHigh; strongly favors E-isomer[5][7]Excellent E-selectivity, water-soluble byproduct[8]Standard conditions not suitable for Z-isomers
Julia Olefination 3-HeptanoneEthyl phenyl sulfone carbanionHigh; strongly favors E-isomer[10][11]Excellent E-selectivity, tolerates steric hindranceClassic method is multi-step and uses harsh reagents[9]
Peterson Olefination 3-Heptanoneα-Silyl carbanionControllable; E or Z via acidic or basic elimination[16][17]Access to both E and Z isomers from one intermediateRequires stoichiometric silicon reagents, may need diastereomer separation
Grignard Synthesis 3-HeptanoneEthylmagnesium bromideLow; favors E-isomer but gives E/Z and regioisomeric mixturesInexpensive, simple C-C bond formation[19]Poor stereochemical and regiochemical control

Table 2: Representative Experimental Data for Trisubstituted Alkene Synthesis

MethodTarget IsomerTypical Yield (%)Typical E:Z RatioReaction Conditions
Wittig Reaction Z60-8030:70 to 50:50Strong base (n-BuLi, NaH), anhydrous THF/ether
HWE Reaction E85-95>95:5Base (NaH, NaOEt), THF/DMF
Julia-Kocienski E80-90>95:5Base (KHMDS), THF, -78 °C to RT
Peterson Olefination E (Acid)75-90>95:5H₂SO₄ or KH, THF
Peterson Olefination Z (Base)75-905:>95KH, THF
Grignard + Dehydration E (major)50-7070:30 to 85:15Anhydrous ether, then H₃O⁺, heat

Note: Yields and ratios are representative for trisubstituted alkenes and may vary based on specific substrate and reaction optimization.

Experimental Protocols

Protocol 1: Wittig Reaction for this compound (Illustrative)
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Olefination: Cool the ylide solution back to 0 °C.

  • Add a solution of 3-heptanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel to separate the alkene isomers from the triphenylphosphine oxide byproduct.

Protocol 2: Horner-Wadsworth-Emmons Reaction for (E)-3-Methyldec-3-ene
  • Carbanion Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add diethyl ethylphosphonate (1.1 eq) dropwise. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until gas evolution ceases (approx. 1 hour).

  • Olefination: Cool the resulting clear solution to 0 °C and add a solution of 3-heptanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding water.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble phosphate (B84403) byproduct is largely removed in the aqueous layers.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the highly pure (E)-alkene.

Visualizations

Wittig_Workflow PPh3 Triphenylphosphine (PPh₃) Salt Phosphonium Salt PPh3->Salt SN2 Reaction AlkylHalide Ethyl Bromide (CH₃CH₂Br) AlkylHalide->Salt Ylide Phosphorus Ylide Salt->Ylide Deprotonation Base Strong Base (n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone 3-Heptanone Ketone->Oxaphosphetane Alkene This compound (E/Z Mixture) Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide (Ph₃PO) Oxaphosphetane->Byproduct

Caption: General workflow for the Wittig reaction.

Olefination_Comparison cluster_0 Wittig Reaction cluster_1 HWE Reaction Ketone1 3-Heptanone Product_W Alkene (E/Z Mixture) + Ph₃PO Ketone1->Product_W + Ylide Phosphorus Ylide (Ph₃P=CHCH₃) Ylide->Product_W Ketone2 3-Heptanone Product_HWE (E)-Alkene + (EtO)₂PO₂⁻ (water soluble) Ketone2->Product_HWE + Phosphonate Phosphonate Carbanion ((EtO)₂POCH⁻CH₃) Phosphonate->Product_HWE

Caption: Comparison of Wittig and HWE reaction pathways.

Peterson_Stereocontrol Start 3-Heptanone + α-Silyl Carbanion Intermediate β-Hydroxysilane (Diastereomeric Mixture) Start->Intermediate Acid Acidic Workup (e.g., H₂SO₄) Intermediate->Acid anti-elimination Base Basic Workup (e.g., KH) Intermediate->Base syn-elimination E_Alkene (E)-3-Methyldec-3-ene Acid->E_Alkene Z_Alkene (Z)-3-Methyldec-3-ene Base->Z_Alkene

Caption: Stereochemical control in the Peterson olefination.

References

A Comparative GC-MS Analysis: Synthetic 3-Methyldec-3-ene versus Natural Terpene-Rich Extract

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the chemical profile of both synthetic compounds and their potential natural counterparts is crucial. This guide provides a comparative analysis of a synthetically produced alkene, 3-Methyldec-3-ene, and a representative natural extract rich in structurally similar terpenes, using Gas Chromatography-Mass Spectrometry (GC-MS) as the analytical method.

While natural extracts offer a complex matrix of compounds that may act synergistically, synthetic compounds provide a high degree of purity and consistency. GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile components in a sample, making it ideal for this type of comparison.[1]

Executive Summary

This guide outlines the fundamental differences observed in the GC-MS profiles of a pure synthetic standard of an alkene, exemplified by this compound, and a complex natural mixture, represented here by Lemon Essential Oil. The synthetic standard is characterized by a single, sharp peak in the gas chromatogram, corresponding to the pure compound. In contrast, the natural extract exhibits a complex chromatogram with multiple peaks of varying intensities, indicating the presence of a diverse range of volatile compounds.

Quantitative analysis reveals that while the synthetic sample is ideally 100% this compound, the natural extract contains a multitude of terpenes and other hydrocarbons, with specific major and minor constituents contributing to its overall chemical profile. This comparison highlights the trade-offs between the purity of a synthetic compound and the inherent complexity of a natural product.

Data Presentation: Quantitative Comparison

The following table provides a representative quantitative comparison between a hypothetical pure synthetic this compound sample and a typical Lemon Essential Oil analysis by GC-MS. The data for Lemon Essential Oil is based on published findings.[2][3][4][5]

CompoundChemical ClassSynthetic this compound (% Area)Lemon Essential Oil (% Area)[2][3][4][5]
This compoundAlkene~100%Not Typically Present
LimoneneMonoterpene0%55 - 75%
β-PineneMonoterpene0%7 - 17%
γ-TerpineneMonoterpene0%6 - 12%
α-PineneMonoterpene0%1.5 - 3%
SabineneMonoterpene0%1 - 3%
MyrceneMonoterpene0%1 - 2%
Other Terpenes & HydrocarbonsVarious0%< 5%

Note: The percentage area in a GC chromatogram is proportional to the concentration of the respective compound.

Experimental Protocols

A detailed methodology for the GC-MS analysis is provided below. This protocol is a generalized procedure and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Synthetic this compound: A stock solution of this compound is prepared in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 100 µg/mL. A 1 µL aliquot of this solution is injected into the GC-MS.

  • Natural Extract (Lemon Essential Oil): The essential oil is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 1:100 v/v) to avoid column overload. A 1 µL aliquot of the diluted sample is then injected.[6]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (split ratio of 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Ramp: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis

Component identification is achieved by comparing the obtained mass spectra with reference spectra in a database such as the NIST Mass Spectral Library.[7][8][9] The relative percentage of each component is calculated from the peak area in the total ion chromatogram.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Synthetic Synthetic this compound (Dilution in Hexane) Injection Sample Injection Synthetic->Injection Natural Natural Extract (Dilution in Hexane) Natural->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Acquisition Detection->MassSpectra Quantification Peak Integration & Quantification Chromatogram->Quantification LibrarySearch Library Search (NIST) MassSpectra->LibrarySearch LibrarySearch->Quantification

Caption: GC-MS experimental workflow from sample preparation to data analysis.

Logical Comparison: Synthetic vs. Natural

Comparison_Diagram cluster_synthetic Synthetic this compound cluster_natural Natural Extract (e.g., Lemon Oil) Purity High Purity (~100%) Complexity_S Low Complexity (Single Compound) Purity->Complexity_S Chromatogram_S Simple Chromatogram (Single Major Peak) Complexity_S->Chromatogram_S Consistency High Batch-to-Batch Consistency Chromatogram_S->Consistency Composition Complex Mixture Complexity_N High Complexity (Multiple Compounds) Composition->Complexity_N Chromatogram_N Complex Chromatogram (Multiple Peaks) Complexity_N->Chromatogram_N Variability Natural Variability (Source, Harvest, etc.) Chromatogram_N->Variability

Caption: Logical comparison of synthetic versus natural compounds.

References

A Comparative Analysis of the Potential Bioactivity of (E)-3-Methyldec-3-ene and its (Z)-isomer

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a framework for comparing the potential bioactivities of these two isomers, outlines hypothetical experimental protocols based on established methodologies for similar compounds, and presents illustrative data tables and diagrams to guide future research.

The Critical Role of Geometric Isomerism in Bioactivity

The spatial arrangement of atoms in a molecule, particularly around a non-rotating double bond, is a critical determinant of its biological function.[1][2][3] This is because biological receptors, such as proteins and enzymes, have specific three-dimensional binding sites. The "lock and key" or "induced fit" models of receptor-ligand interaction mean that even subtle differences in the shape of a molecule can dramatically alter its ability to bind to and activate or inhibit a biological target.

In the realm of insect pheromones, for instance, the geometric configuration of an alkene is often paramount. In many species, only one isomer is biologically active, while the other may be inactive or even act as an antagonist, inhibiting the effect of the active isomer.[4][5] For example, with the pink bollworm moth sex pheromone, the cis isomer has been shown to inhibit or completely mask the activity of the trans isomer.[4] In other cases, a precise ratio of (E) and (Z) isomers is necessary to elicit a specific behavioral response in insects.[6]

Given these well-established principles, it is reasonable to hypothesize that (E)-3-Methyldec-3-ene and (Z)-3-Methyldec-3-ene will exhibit different bioactivities. The following sections outline a hypothetical comparative study.

Hypothetical Comparative Bioactivity Data

The following table summarizes potential outcomes from a series of bioassays designed to compare the insecticidal and pheromonal activities of the (E) and (Z) isomers of 3-methyldec-3-ene.

BioassayParameter Measured(E)-3-Methyldec-3-ene(Z)-3-Methyldec-3-eneControl (Vehicle)
Insecticidal Activity
Aedes aegypti (Topical)LD50 (µ g/insect ) at 24h15.2 ± 1.845.7 ± 3.2>100
Tribolium castaneum (Contact)Mortality (%) at 10 µg/cm²85 ± 5%32 ± 7%<5%
Pheromonal Activity
Electroantennography (EAG)Antennal Response (mV)0.8 ± 0.10.2 ± 0.050.05 ± 0.01
Behavioral Assay (Wind Tunnel)% Attraction to Source78 ± 6%15 ± 4%<10%

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to serve as a template for the presentation of actual experimental results.

Proposed Experimental Protocols

To ascertain the bioactivities of (E)- and (Z)-3-Methyldec-3-ene, a series of standardized bioassays would be required. The following are detailed methodologies for key proposed experiments.

Insecticidal Activity Assay (Topical Application)
  • Objective: To determine the median lethal dose (LD50) of each isomer when applied directly to an insect.

  • Test Organism: Adult female Aedes aegypti mosquitoes, 3-5 days post-emergence.

  • Procedure:

    • Prepare stock solutions of each isomer in high-purity acetone (B3395972).

    • Create a series of dilutions ranging from 1 µg/µL to 100 µg/µL.

    • Anesthetize mosquitoes by chilling on a cold plate.

    • Using a calibrated microapplicator, apply 0.1 µL of the test solution to the dorsal thorax of each mosquito.

    • A control group is treated with acetone only.

    • Place treated insects in recovery cups with access to a 10% sucrose (B13894) solution.

    • Record mortality at 24 hours post-application.

    • Calculate the LD50 values using probit analysis.

Pheromonal Activity Assay (Electroantennography - EAG)
  • Objective: To measure the electrical response of an insect's antenna to each isomer, indicating its potential as a pheromone.

  • Test Organism: Male antennae of a target lepidopteran species (e.g., Helicoverpa zea).

  • Procedure:

    • Excise an antenna from a male moth and mount it between two electrodes with conductive gel.

    • Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.

    • Prepare serial dilutions of each isomer in paraffin (B1166041) oil.

    • Apply a known volume of the diluted isomer to a filter paper strip and insert it into a glass cartridge.

    • Inject a puff of air through the cartridge into the main airstream directed at the antenna.

    • Record the resulting depolarization of the antennal membrane (EAG response) in millivolts (mV).

    • Use paraffin oil alone as a control.

Logical and Experimental Flow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical framework for comparing the bioactivities and a typical experimental workflow.

Bioactivity_Comparison_Framework cluster_isomers Test Compounds cluster_assays Bioactivity Screening cluster_endpoints Comparative Endpoints E_isomer (E)-3-Methyldec-3-ene insecticidal Insecticidal Assays E_isomer->insecticidal pheromonal Pheromonal Assays E_isomer->pheromonal Z_isomer (Z)-3-Methyldec-3-ene Z_isomer->insecticidal Z_isomer->pheromonal potency Potency (e.g., LD50, EC50) insecticidal->potency efficacy Efficacy (e.g., % Mortality, % Attraction) insecticidal->efficacy pheromonal->efficacy specificity Receptor Specificity pheromonal->specificity conclusion Conclusion on Differential Bioactivity potency->conclusion efficacy->conclusion specificity->conclusion

Caption: Logical framework for the comparative bioactivity assessment.

Experimental_Workflow start Synthesize & Purify Isomers dose_prep Prepare Serial Dilutions start->dose_prep topical_assay Topical Application Assay dose_prep->topical_assay eag_assay Electroantennography (EAG) dose_prep->eag_assay insect_culture Rear Insect Colonies insect_culture->topical_assay insect_culture->eag_assay data_collection Record Mortality & Antennal Response topical_assay->data_collection eag_assay->data_collection analysis Statistical Analysis (Probit, ANOVA) data_collection->analysis results Generate Comparative Tables & Figures analysis->results conclusion Draw Conclusions results->conclusion

Caption: A typical experimental workflow for comparing isomer bioactivity.

Conclusion

While direct experimental data comparing (E)-3-Methyldec-3-ene and (Z)-3-Methyldec-3-ene is currently lacking, established principles of stereochemistry provide a strong basis for predicting differential bioactivity. The distinct spatial arrangements of the (E) and (Z) isomers are likely to result in varied interactions with biological targets, leading to differences in their efficacy and potency as potential insecticides or pheromones. The experimental frameworks and illustrative data presented here offer a roadmap for future research to elucidate the specific biological activities of these compounds and contribute to the development of novel, highly specific agents for pest management or other applications.

References

Efficacy of Stored Product Insect Pheromones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the originally requested topic: Initial research for a comparison guide on the efficacy of "3-Methyldec-3-ene" revealed that this compound is not a recognized insect pheromone. It has been documented as a synthetic intermediate in the preparation of 3-methyldecane, a substance investigated in relation to the flour beetle, Tribolium castaneum. However, the actual aggregation pheromone for this pest was later identified as 4,8-dimethyldecanal (B1216375). Consequently, due to the absence of efficacy data for this compound as a pheromone, this guide has been refocused to provide a comparative analysis of the well-documented and commercially significant pheromones of major stored product pests.

This guide provides a comparative overview of the efficacy of key pheromones used in the management of four major stored product insect pests: the red flour beetle (Tribolium castaneum), the Indian meal moth (Plodia interpunctella), the lesser grain borer (Rhyzopertha dominica), and the rice weevil (Sitophilus oryzae). The information is intended for researchers, scientists, and drug development professionals working in the field of chemical ecology and pest management.

Comparative Efficacy of Stored Product Insect Pheromones

The efficacy of a pheromone is influenced by a multitude of factors including the dose, the design of the trap, and the presence of other chemical cues such as kairomones (food odors). Below are tables summarizing the efficacy of the primary pheromones for the selected pests based on available experimental data.

Table 1: Efficacy of 4,8-dimethyldecanal in Trapping Tribolium castaneum
Pheromone DoseTrap TypeExperimental SettingKey Findings
0.5 µLDome trapLaboratoryMaximum trap catch of 24% was achieved when beetles were released up to 60 cm from the pheromone source.[1]
Not specifiedPitfall trap (Flit-Trak M2)Flour millThe synthetic pheromone lure was critical for the trap's efficacy. The addition of a food-based oil enhanced the attractiveness of the pheromone.[2]
Not specifiedVarious (Dome, Wall, Box)Food processing facilitiesDome traps baited with a kairomone gel or oil were generally the most sensitive for capturing T. castaneum.[3][4]
Not specifiedPitfall trapLaboratoryNo significant difference in the mean response of virgin females to males on high vs. low nutrition diets, though males on high nutrition diets produced three times more pheromone.[5]
Table 2: Efficacy of Plodiolide in Trapping Plodia interpunctella
Pheromone DoseTrap TypeExperimental SettingKey Findings
0.5 mg (7:3 ratio of Z9,E12-14:OAc to Z9,E12-14:OH)Not specifiedNot specifiedThis ratio and dose are reported to provide the highest trapping efficacy.[6]
1 mg vs. 10 mg (Z,E)-9,12-tetradecadienyl acetateSticky traps1000 m³ rooms (with and without mating disruption)Traps with 10 mg of pheromone captured more moths than those with 1 mg, both with and without mating disruption.[7]
Not specifiedVariousRetail pet storesMating disruption resulted in an average reduction of 85% in moth captures.[8]
Not specifiedTraps with vegetable oilGrain warehouseThe addition of sex pheromones to traps baited with attractive vegetable oils did not improve male capture and significantly reduced female capture.[6]
Table 3: Efficacy of Dominicalure in Trapping Rhyzopertha dominica
Pheromone DoseTrap TypeExperimental SettingKey Findings
1:1 ratio of Dominicalure-1 and Dominicalure-2Lindgren funnel trapsField (various landscapes)Traps baited with pheromone captured significantly more beetles than unbaited traps. In 2017, pheromone traps caught 818% more and in 2018, 543% more.[9]
5 mg + 5 mg and 7.5 mg + 7.5 mg (DL1 + DL2)Multifunnel trapsGrain storeAttraction increased with dose; the 7.5 mg + 7.5 mg dose was most effective, though not significantly different from 5 mg + 5 mg.[10]
Not specifiedLindgren funnel trapsField (wooded and open sites)Marked beetles were recaptured as far as 1.6 km from the release point, with higher trap captures in wooded sites.[11]
Not specifiedLindgren funnel and Japanese beetle trapsFieldThese traps captured more R. dominica than Pherocon II sticky traps or bucket traps baited with the same pheromone.[12]
Table 4: Efficacy of Sitophilure in Trapping Sitophilus oryzae
Pheromone DoseTrap TypeExperimental SettingKey Findings
1 mgModified Flit-Trak M2 trapsLaboratory arenaTraps baited with Sitophilure (with or without Tribolium pheromone) captured significantly more S. oryzae than traps with only the Tribolium pheromone.[13]
0.5 mg, 1 mg, 2 mgFlight and refuge trapsField (near maize cribs)For the related species S. zeamais, trap catch in flight traps increased significantly with dose. A similar, though not statistically significant, trend was observed for S. oryzae. The combination of pheromone and cracked wheat had an additive effect on trap catch.[14]
Not specifiedTraps with food attractantsLaboratoryCracked corn, rice kernels, and corn germ oil were significantly more attractive to rice weevils than 1 mg of synthetic pheromone alone. A strong synergistic effect was observed when the pheromone was combined with these food items.
Not specifiedXlure RWTNot specifiedThis commercial trap combines a pheromone lure with a food attractant for monitoring rice weevils.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are summaries of common experimental protocols for evaluating stored product insect pheromones.

Laboratory Bioassays
  • Two-Choice Olfactometer: A Y-tube or multi-arm olfactometer is used to assess the preference of insects for different odor sources. A stream of purified air is passed through two or more arms, one containing the test pheromone and the other a control (e.g., solvent only). Insects are released at the base of the olfactometer, and their choice of arm is recorded.

  • Wind Tunnel Assays: These assays are used to observe upwind flight and landing behavior in response to a pheromone plume. A wind tunnel provides a laminar airflow, and the pheromone is released from a point source at the upwind end. The flight path and behavior of individual insects are recorded.

  • Pitfall Arena Assays: For crawling insects like Tribolium and Sitophilus, a circular arena is often used. Traps, such as pitfall traps, are placed within the arena, with some baited with the test pheromone and others serving as controls. A known number of insects are released in the center of the arena, and the number of insects captured in each trap is counted after a set period.[16]

Field and Semi-Field Trials
  • Trap Placement and Design: The choice of trap is critical and depends on the target insect's behavior (flying vs. crawling). Common trap types include sticky traps, delta traps, funnel traps, and pitfall traps.[2][12][17] Traps are typically placed in a grid pattern within the study area (e.g., a warehouse or food processing facility).[18][19]

  • Lure Preparation: Pheromones are typically released from a controlled-release dispenser, such as a rubber septum or a plastic lure. The dose of the pheromone and the release rate are critical parameters that are often varied in experimental trials.

  • Data Collection and Analysis: Traps are checked at regular intervals, and the number of captured target insects is recorded. Statistical analyses, such as ANOVA, are used to compare the efficacy of different treatments (e.g., different pheromone doses, trap types, or the addition of kairomones).[10][13]

  • Mating Disruption Trials: In these studies, a high concentration of synthetic sex pheromone is released into the environment to confuse males and prevent them from locating females. Efficacy is often measured by the reduction in trap captures in the treated area compared to a control area and by assessing the mating status of tethered females.[8]

Signaling Pathways

The detection of pheromones in insects is a complex process involving olfactory receptor neurons (ORNs) located in the antennae. While the specific details can vary between insect orders and species, a general model of pheromone signal transduction has been established.

Pheromone Reception and Transduction in Insects

Pheromone_Signaling cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) Pheromone_PBP->OR Interaction Orco Odorant Receptor Co-receptor (Orco) G_protein G-protein OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation Ion_Channel Ion Channel PLC->Ion_Channel Gating (via second messengers) Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Biosynthesis_4_8_DMD Acetate Acetate Fatty_Acid_Synthase Fatty Acid Synthase Complex Acetate->Fatty_Acid_Synthase Propionate Propionate Propionate->Fatty_Acid_Synthase Intermediate_Chain Intermediate Fatty Acyl Chain Fatty_Acid_Synthase->Intermediate_Chain Ac-Pr-Ac-Pr-Ac sequence DMD 4,8-dimethyldecanal Intermediate_Chain->DMD Modification & Reduction

References

A Researcher's Guide to Validating the Enantiomeric Purity of Chiral 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides an objective comparison of modern analytical techniques for validating the enantiomeric purity of non-polar chiral alkenes, using 3-Methyldec-3-ene as a representative compound. We present supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Overview of Analytical Methodologies

The validation of enantiomeric excess (ee) for a volatile and non-polar compound like this compound primarily relies on chromatographic techniques. The identical physical properties of enantiomers in an achiral environment necessitate the use of a chiral selector, which can be part of the stationary phase or a mobile phase additive, to induce separation. The most effective methods for this class of compounds are Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral High-Performance Liquid Chromatography (HPLC).

  • Chiral Gas Chromatography (GC): This is a highly suitable method for volatile and thermally stable compounds.[1] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative.[2][3] Chiral GC offers high resolution, sensitivity, and is often the first choice for analyzing volatile chiral hydrocarbons.[1]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative, using supercritical CO₂ as the primary mobile phase.[4][5] It combines the advantages of both GC and HPLC, offering high efficiency, rapid analysis times (often 3 to 5 times faster than HPLC), and reduced consumption of toxic organic solvents.[6] It is particularly well-suited for both analytical and preparative scale purification of non-polar to moderately polar compounds.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): While a versatile and widely used technique for many chiral pharmaceuticals, normal-phase HPLC is the mode applicable to non-polar analytes like this compound.[7] Although effective, it often requires longer analysis times and consumes larger volumes of potentially toxic organic solvents compared to SFC.[6]

Performance Comparison of Key Techniques

The choice of analytical technique depends on various factors including the required resolution, analysis speed, sample throughput, and scale of analysis (analytical vs. preparative). The following table summarizes key performance metrics for Chiral GC, SFC, and HPLC, based on data from the analysis of volatile, non-polar chiral compounds such as terpenes and fragrance components, which serve as effective proxies for this compound.

Parameter Chiral Gas Chromatography (GC) Chiral Supercritical Fluid Chromatography (SFC) Chiral High-Performance Liquid Chromatography (HPLC) (Normal Phase)
Principle Volatilization and separation on a chiral stationary phase.Separation using a supercritical fluid mobile phase and a chiral stationary phase.Separation using a liquid mobile phase and a chiral stationary phase.
Typical Analytes Volatile, thermally stable compounds (e.g., hydrocarbons, terpenes, essential oils).[2][3]Non-polar to moderately polar compounds; suitable for volatile and unstable compounds.[4][8]Non-polar to moderately polar compounds.
Analysis Speed Moderate to Fast (typically 10-40 min).Very Fast (often < 10 min, 3-5x faster than HPLC).[6][9]Slow to Moderate (typically 15-60 min).
Resolution (Rs) High to Excellent (Rs > 1.5 is common). For example, limonene (B3431351) enantiomers can be resolved with Rs > 2.0 on a β-cyclodextrin column.[3]High to Excellent. Often provides increased resolution compared to HPLC for many racemates.[7]Good to High. For example, β-blocker enantiomers can be separated with Rs > 2.0.[10]
Sensitivity (Typical LLOQ) High (low ng to pg range).High (0.03 - 6.00 ng/mL reported for octadecanoids).[11]Good to High (0.01 - 1.25 ng/mL reported for octadecanoids in a complementary LC method).[11]
Solvent Consumption Minimal (only carrier gas).Low to Moderate (significantly less organic solvent than HPLC).[6]High.
Preparative Scale Limited by volatility and complex trapping systems.Excellent; higher loading capacity and easier fraction collection than GC.[4]Well-established but high solvent usage.
Cost & Complexity Moderate instrument cost, relatively simple operation.Higher initial instrument cost, requires handling of supercritical fluids.Moderate instrument cost, widely available.
Environmental Impact Low.Low ("Green" technique).[5]High (due to organic solvent use).

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for Chiral GC and Chiral SFC, which are the most recommended techniques for this compound.

Protocol for Chiral Gas Chromatography (GC)

This method is optimized for the separation of volatile, non-polar enantiomers.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler for precision.

Chromatographic Conditions:

  • Column: Rt-βDEXse or similar β-cyclodextrin based CSP (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Hydrogen or Helium. Hydrogen is often preferred for higher linear velocities and improved efficiency.[12]

  • Linear Velocity: 60-80 cm/sec.[12]

  • Injection: 1 µL, Split mode (e.g., 100:1 ratio) to avoid column overloading.

  • Injector Temperature: 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 2 °C/minute to 180 °C.[12]

    • Hold at 180 °C for 5 minutes.

  • Detector: FID at 250 °C.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration of ~10-50 µg/mL for analysis.

Data Analysis:

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Protocol for Chiral Supercritical Fluid Chromatography (SFC)

This protocol offers a rapid and environmentally friendly alternative to GC and HPLC.

Instrumentation:

  • Analytical SFC system with a UV-Vis or Mass Spectrometric detector.

  • Backpressure regulator to maintain supercritical conditions.

Chromatographic Conditions:

  • Column: Polysaccharide-based CSP such as CHIRALPAK IG or similar (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Ethanol or Methanol

  • Gradient: Isocratic elution with 5% Co-solvent (Ethanol) is a good starting point.

  • Flow Rate: 2.0 mL/min.[11]

  • Column Temperature: 35-40 °C.[11]

  • Backpressure: 150 bar (2175 psi).

  • Detection: UV at an appropriate wavelength (if the analyte has a chromophore) or MS. For a simple alkene, a different detector like an ELSD might be necessary if MS is not available.

Sample Preparation:

  • Dissolve the this compound sample in the co-solvent (e.g., Ethanol) to a concentration of approximately 0.5-1.0 mg/mL.

  • Ensure the sample is fully dissolved and filter if necessary.

Data Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the same formula as for GC.

Visualization of Workflows and Logic

To further clarify the process, the following diagrams illustrate the general workflow for enantiomeric purity validation and a decision-making guide for method selection.

G cluster_workflow General Workflow for Enantiomeric Purity Validation Sample Obtain Sample of This compound Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep 1 Method Method Selection (GC, SFC, or HPLC) Prep->Method 2 Analysis Chromatographic Analysis (Inject onto Chiral Column) Method->Analysis 3 Data Data Acquisition (Generate Chromatogram) Analysis->Data 4 Integration Peak Integration (Determine Area of Each Enantiomer) Data->Integration 5 Calculation Calculate % Enantiomeric Excess (% ee) Integration->Calculation 6 Report Report Results Calculation->Report 7

Caption: A typical workflow for determining the enantiomeric purity of a chiral compound.

G cluster_decision Decision Guide for Chiral Method Selection Start Start: Analyze This compound q1 Is the compound volatile & thermally stable? Start->q1 gc Use Chiral GC (High Resolution, Low Waste) q1->gc Yes q2 Is rapid analysis or 'green' chemistry a priority? q1->q2 No / Either end_gc End gc->end_gc sfc Use Chiral SFC (Fast, Low Solvent Use) q2->sfc Yes hplc Use Chiral HPLC (NP) (Well-established, versatile) q2->hplc No end_sfc End sfc->end_sfc end_hplc End hplc->end_hplc

Caption: A decision tree for selecting the optimal chromatographic method.

Conclusion

For validating the enantiomeric purity of a non-polar, volatile alkene like this compound, Chiral Gas Chromatography stands out as an excellent first choice due to its high resolving power, sensitivity, and low operational waste. Chiral Supercritical Fluid Chromatography presents a compelling modern alternative, offering significant advantages in speed and environmental friendliness, making it ideal for high-throughput screening and preparative applications.[4][5][6] While Chiral HPLC remains a viable option, it is generally less efficient in terms of time and solvent consumption for this specific class of compounds. The selection of the most appropriate method should be guided by the specific analytical needs, available instrumentation, and desired throughput of the laboratory. The protocols and comparative data provided herein serve as a robust starting point for developing and validating a precise and reliable method for enantiomeric purity determination.

References

A Comparative Guide to the Behavioral Bioassays of Putative Pheromones: A Hypothetical Analysis of 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible research detailing the specific behavioral effects and bioassay data for 3-Methyldec-3-ene is limited. Consequently, this guide presents a hypothetical statistical analysis and comparison to illustrate the expected data presentation and experimental protocols for such a compound. The data herein is illustrative and intended to serve as a template for researchers in the field.

This guide provides a comparative analysis of the hypothetical behavioral data from bioassays involving this compound against a known, standard pheromone compound, (E)-beta-farnesene. It is designed for researchers, scientists, and drug development professionals working on insect pest management and pheromone-based control strategies.

Data Presentation: Comparative Behavioral Responses

The following tables summarize hypothetical quantitative data from a series of bioassays designed to assess the chemo-attractant properties of this compound in comparison to (E)-beta-farnesene on a model insect species.

Table 1: Dose-Response Analysis in Wind Tunnel Bioassay

CompoundConcentration (ng/µL)Mean Time to Source Contact (s)% Responding (n=100)
This compound 1115.2 ± 12.535
1085.7 ± 9.868
10062.3 ± 7.185
(E)-beta-farnesene 1102.1 ± 11.342
1075.4 ± 8.275
10055.9 ± 6.492
Control (Solvent) ->3005

Table 2: Electroantennography (EAG) Response

CompoundConcentration (ng/µL)Mean EAG Response (mV)
This compound 10.8 ± 0.2
102.1 ± 0.4
1004.5 ± 0.7
(E)-beta-farnesene 11.1 ± 0.3
102.9 ± 0.5
1005.8 ± 0.9
Control (Solvent) -0.1 ± 0.05

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on established practices in insect pheromone research.[1][2][3]

Wind Tunnel Bioassay Protocol
  • Insect Preparation: Test insects are collected and held for 8-24 hours to allow for recovery from any collection-induced stress and for natural mortality to occur.[1] Healthy, active individuals are selected for the bioassay.

  • Pheromone Application: A dilution series of the synthetic pheromones is prepared in a suitable solvent (e.g., methanol (B129727) or hexane). A standard volume of each concentration is applied to a filter paper substrate.

  • Experimental Arena: A sustained-flight wind tunnel is used to create a controlled environment with consistent wind speed, temperature, and humidity.[2] The pheromone-treated filter paper is placed at the upwind end of the tunnel.

  • Data Collection: Individual insects are released at the downwind end of the tunnel, and their flight path and time to make contact with the pheromone source are recorded. The percentage of insects initiating an upwind flight response is also noted.

  • Controls: A solvent-only control is run to account for any behavioral responses not attributable to the test compounds.

Electroantennography (EAG) Protocol
  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are carefully placed between two electrodes containing a conductive solution.

  • Stimulus Delivery: A constant stream of purified air is passed over the antenna. Puffs of air containing a known concentration of the test compound are introduced into the airstream.

  • Data Recording: The electrical potential changes across the antenna in response to the stimulus are recorded. The amplitude of the response is measured in millivolts (mV).

  • Dose-Response: A range of concentrations for each test compound is presented to generate a dose-response curve.

  • Controls: A solvent-only puff of air is used as a negative control to establish a baseline response.

Mandatory Visualizations

Experimental Workflow for Pheromone Bioassay

G cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis a Insect Collection & Acclimation c Wind Tunnel Assay a->c d EAG Assay a->d b Pheromone Dilution Series Preparation b->c b->d e Behavioral Response Quantification c->e f EAG Response Measurement d->f g Statistical Analysis & Comparison e->g f->g

Caption: Workflow for behavioral and electrophysiological bioassays of insect pheromones.

Hypothetical Pheromone Signaling Pathway

G cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Cascade P Pheromone Molecule OBP Odorant Binding Protein P->OBP Binding OR Odorant Receptor Complex OBP->OR Transport & Delivery G G-protein Activation OR->G AC Adenylate Cyclase G->AC cAMP cAMP Increase AC->cAMP CNG Ion Channel Opening cAMP->CNG DP Depolarization CNG->DP AP Action Potential DP->AP

Caption: A generalized signaling pathway for insect olfactory reception of a pheromone.

References

Correlating GC Peak of 3-Methyldec-3-ene with Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biological activity data for 3-Methyldec-3-ene presented in this guide is hypothetical and for illustrative purposes only. Currently, there is no publicly available data on the antimicrobial or any other biological activity of this compound. This guide is intended to provide a framework for how such a compound could be evaluated and compared.

Introduction

This compound is an unsaturated aliphatic hydrocarbon. While its specific biological activities are not yet characterized, compounds with similar structural features, such as other alkenes, have been investigated for various biological properties, including antimicrobial effects. This guide provides a hypothetical comparison of the antimicrobial activity of this compound with 1-Hexadecene, a naturally occurring alkene that has been reported to exhibit antimicrobial properties.[1] The purpose of this document is to outline the experimental approach and data presentation that would be used to correlate a specific Gas Chromatography (GC) peak of this compound with a quantifiable biological activity.

Hypothetical Antimicrobial Activity Comparison

For the purpose of this guide, we will hypothesize that this compound exhibits antimicrobial activity against a panel of common pathogenic bacteria. The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound compared to 1-Hexadecene. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[2]

CompoundTest OrganismGram StainHypothetical MIC (µg/mL)
This compound Staphylococcus aureusGram-positive128
Bacillus subtilisGram-positive256
Escherichia coliGram-negative512
Pseudomonas aeruginosaGram-negative>512
1-Hexadecene Staphylococcus aureusGram-positive256
Bacillus subtilisGram-positive512
Escherichia coliGram-negative>512
Pseudomonas aeruginosaGram-negative>512

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

To ensure that the observed biological activity is attributable to the compound of interest, the purity of this compound and 1-Hexadecene would be determined by GC-MS analysis prior to biological testing.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer would be used.

Method:

  • Sample Preparation: A 1 µL aliquot of a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., hexane) is prepared.

  • Injection: The sample is injected into the GC inlet in split mode.

  • Chromatographic Separation: The compounds are separated on a non-polar capillary column (e.g., HP-5ms). The oven temperature program would be optimized to ensure good separation of the target compound from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometry: The mass spectrometer would be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: The purity of the compound is determined by the relative area of its corresponding peak in the total ion chromatogram. The identity of the peak is confirmed by its mass spectrum.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the compounds would be quantified by determining their MIC values using the broth microdilution method.[2][3][4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Test compounds (this compound and 1-Hexadecene)

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Bacterial strains are grown in MHB overnight at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of each test compound is prepared. Serial two-fold dilutions are then made in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing bacteria and a known antibiotic.

    • Negative Control: Wells containing only MHB (sterility control).

    • Growth Control: Wells containing MHB and the bacterial inoculum.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for Antimicrobial Activity Screening

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cluster_conclusion Conclusion Compound Test Compound (this compound) Purity GC-MS Purity Analysis Compound->Purity Comparator Comparator (1-Hexadecene) Comparator->Purity Bacteria Bacterial Strains MIC_Assay Broth Microdilution MIC Assay Bacteria->MIC_Assay Purity->MIC_Assay Data Data Collection (MIC Values) MIC_Assay->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for assessing and comparing the antimicrobial activity.

Logical Relationship of Experimental Components

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation Compound Pure this compound (Verified by GC-MS) Experiment Antimicrobial Susceptibility Testing (Broth Microdilution) Compound->Experiment Microorganism Pathogenic Bacteria Microorganism->Experiment Result Quantitative Result (MIC Value) Experiment->Result Activity Biological Activity (Antimicrobial Potency) Result->Activity

Caption: Relationship between experimental inputs, process, and outputs.

References

Safety Operating Guide

Proper Disposal of 3-Methyldec-3-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling

Before handling 3-Methyldec-3-ene, it is crucial to be aware of its potential hazards. As a member of the alkene family, it is expected to be a flammable liquid and may cause irritation upon contact with the skin, eyes, or respiratory tract.

Personal Protective Equipment (PPE):

When working with this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be used.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A flame-retardant lab coat should be worn. In cases of larger quantities or increased risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below recommended limits, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Spill Cleanup Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and environmental contamination. The general procedure for cleaning up a spill of a flammable liquid is as follows:

  • Control and Containment:

    • Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

    • If it is safe to do so, eliminate all ignition sources, such as open flames, hot plates, and sparking equipment.

    • Stop the source of the spill if possible.

    • Contain the spill using a chemical spill kit with absorbent materials like vermiculite, sand, or a commercial sorbent. Create a dike around the spill to prevent it from spreading.

  • Cleanup:

    • Once the spill is contained, apply absorbent material, starting from the outside and working inwards.

    • Use non-sparking tools to collect the absorbed material.

    • Place the contaminated absorbent material and any other contaminated items into a clearly labeled, sealable container for hazardous waste.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Properly dispose of all materials used for decontamination as hazardous waste.

  • Reporting:

    • Report the spill to your institution's Environmental Health and Safety (EHS) department, following all internal reporting procedures.

Disposal Procedures

The proper disposal of this compound is critical to ensure the safety of personnel and to protect the environment. As a flammable organic compound, it must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."

    • Do not mix this compound with other waste streams, especially incompatible chemicals like oxidizers.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.

    • Ensure the storage area has secondary containment to prevent the spread of any potential leaks.

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste disposal company with accurate information about the chemical and its quantity.

Regulatory Compliance:

All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Summary of Potential Hazards and Properties

The following table summarizes the likely properties and hazards of this compound, based on general chemical principles and data for similar compounds.

Property/HazardAnticipated Value/ClassificationNotes
Physical State LiquidAt standard temperature and pressure.
Flammability Flammable LiquidVapors may be heavier than air and can travel to an ignition source.
Skin Contact May cause skin irritation.Prolonged or repeated contact may lead to dermatitis.
Eye Contact May cause serious eye irritation.
Inhalation May cause respiratory tract irritation.High vapor concentrations may cause dizziness or drowsiness.
Ingestion Harmful if swallowed.May cause gastrointestinal irritation.

Disposal Decision Workflow

The following diagram illustrates a general decision-making process for the disposal of a laboratory chemical like this compound.

General Chemical Disposal Workflow start Chemical Waste Generated identify Identify Chemical & Review SDS start->identify is_hazardous Is it Hazardous Waste? identify->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (per institutional policy) is_hazardous->non_hazardous No segregate Segregate into Compatible Waste Streams is_hazardous->segregate Yes end Waste Disposed non_hazardous->end label_container Label Container Correctly segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup request_pickup->end

Caption: General workflow for the proper disposal of laboratory chemical waste.

Essential Safety and Operational Guide for Handling 3-Methyldec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like 3-Methyldec-3-ene. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures to minimize risks and ensure a safe operational workflow.

Hazard Analysis and Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other suitable hydrocarbon-resistant gloves.[1]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.[1][6]
Face shieldRecommended when there is a risk of splashing.[6]
Skin and Body Protection Flame-resistant lab coatTo be worn over personal clothing.
Closed-toe shoesMade of a non-porous material.
Respiratory Protection Fume hoodAll handling of this compound should be conducted in a certified chemical fume hood.[2][4]
RespiratorMay be required for large spills or in poorly ventilated areas, based on a risk assessment.[5][7]

Experimental Protocol: Safe Handling and Storage

Adherence to a strict experimental protocol is crucial for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and has adequate airflow.

  • Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate work area.[1][2][3]

  • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[1][2]

  • Have a chemical spill kit readily accessible.

2. Handling the Chemical:

  • Don the appropriate PPE as outlined in the table above.

  • Dispense the required amount of this compound inside the fume hood.

  • Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][2][3]

  • Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[2][6]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][4]

  • The storage container should be tightly sealed and clearly labeled.[1][3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

1. Waste Collection:

  • Collect all waste containing this compound, including unused chemical, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's EHS program.

  • Follow all local, state, and federal regulations for the disposal of flammable liquid waste.[2][3]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify Fume Hood Operation B Remove Ignition Sources A->B C Don Appropriate PPE B->C D Dispense Chemical in Fume Hood C->D E Keep Container Closed D->E F Store in Ventilated Area E->F G Dispose of Waste Properly E->G H Doff PPE F->H G->H I Wash Hands H->I

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.